Product packaging for DSPE-PEG46-Folate(Cat. No.:)

DSPE-PEG46-Folate

Cat. No.: B12417716
M. Wt: 3240.9 g/mol
InChI Key: UNQSXAFPYZOTIN-APAVQLJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSPE-PEG46-Folate is a phospholipid-PEG conjugate that acts as an effective targeting ligand for the specific delivery of liposomal and nanoparticle-based therapeutics to cells expressing the folate receptor (FR) [2] . Folate receptors, such as FR-α and FR-β, are cellular surface markers overexpressed in a wide range of solid tumors (e.g., ovarian, cervical, and colon carcinomas) and in activated macrophages associated with inflammatory diseases [7] . Due to its small molecular size and high binding affinity (K D ~ 0.1-1 nM for FR-α/β), folate retains its ability to bind the receptor upon conjugation, enabling the targeted delivery of various payloads to pathologic cells without significant harm to healthy tissues [1] [7] . The compound incorporates a lengthy polyethyleneglycol (PEG) spacer with 46 repeating units, which is critical for sterically enabling the folate ligand to project beyond the liposome's surface and effectively interact with folate receptors on target cells [4] . The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety serves as a stable, hydrophobic anchor that is readily incorporated into lipid bilayers during liposome formulation. This conjugate is a key component in the synthesis of targeted liposomes for delivering chemotherapeutic agents like doxorubicin [2] [9] , magnetic hyperthermia agents [9] , and even for enhancing the oral bioavailability of macromolecules such as insulin [8] . Research demonstrates that folate-targeted liposomes exhibit significantly higher uptake and cytotoxicity in FR-positive cancer cells compared to their non-targeted counterparts [4] . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C153H284N9O60P B12417716 DSPE-PEG46-Folate

Properties

Molecular Formula

C153H284N9O60P

Molecular Weight

3240.9 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1

InChI Key

UNQSXAFPYZOTIN-APAVQLJASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

DSPE-PEG46-Folate: A Technical Guide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate), a key component in the development of targeted drug delivery systems. This document details its chemical structure, physicochemical properties, and its application in forming folate receptor-targeted nanoparticles. Furthermore, it outlines experimental protocols for liposome formulation and describes the biological mechanism of folate receptor-mediated endocytosis.

Chemical Structure and Physicochemical Properties

This compound is a phospholipid conjugate consisting of three main components: a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) linker with approximately 46 repeating units, and a folic acid (folate) targeting moiety. The DSPE portion facilitates the incorporation of the molecule into the lipid bilayer of nanoparticles, such as liposomes. The hydrophilic PEG linker provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal folate molecule serves as a high-affinity ligand for the folate receptor, which is overexpressed on the surface of many cancer cells.

Below is a diagram representing the general chemical structure of DSPE-PEG-Folate.

DSPE_PEG_Folate_Structure cluster_DSPE DSPE cluster_PEG PEG Linker cluster_Folate Folate DSPE_Head Phosphoethanolamine Headgroup Glycerol Glycerol Backbone PEG_Chain Polyethylene Glycol (approx. 46 units) DSPE_Head->PEG_Chain Amide Bond FattyAcids Two Stearoyl Chains (C18) Folate_Molecule Folic Acid PEG_Chain->Folate_Molecule Amide Bond

Caption: General structure of DSPE-PEG-Folate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C153H284N9O60P[1][2]
Molecular Weight Approximately 3240.89 g/mol [1][2][3]
Appearance Yellow to brownish solid
Purity ≥98%
Solubility Soluble in hot water (>5 mg/mL), chloroform/methanol mixtures, and DMSO.
Storage Conditions Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.

Experimental Protocols

Preparation of Folate-Targeted Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing drug-loaded, folate-targeted liposomes using this compound.

Materials:

  • Drug to be encapsulated

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or similar phospholipid

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dialysis membrane (if required for purification)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound in a specific molar ratio) and the hydrophobic drug in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C). This will form a thin, dry lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by rotating the flask at a temperature above the lipid phase transition temperature for a sufficient time (e.g., 30-60 minutes) to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis against fresh buffer or size exclusion chromatography.

Biological Mechanism and Signaling Pathway

The targeting capability of this compound relies on the specific interaction between the folate moiety and the folate receptor (FR), a cell-surface glycoprotein often overexpressed in various cancer types. This interaction triggers receptor-mediated endocytosis, a process that internalizes the nanoparticle and its therapeutic payload into the cancer cell.

Folate Receptor-Mediated Endocytosis Pathway

The following diagram illustrates the key steps involved in the folate receptor-mediated endocytosis of a folate-targeted nanoparticle.

Folate_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) Folate_NP->FR 1. Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome 2. Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome 3. Acidification Recycling FR Recycling Endosome->Recycling 5. Receptor Recycling Drug_Release Drug Release Late_Endosome->Drug_Release 4. Nanoparticle Degradation Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway.

The process begins with the binding of the folate-targeted nanoparticle to the folate receptor on the cell surface. This binding event induces the invagination of the cell membrane, leading to the formation of an endosome that encapsulates the nanoparticle. As the endosome matures into a late endosome and subsequently fuses with a lysosome, the internal pH decreases. This acidic environment facilitates the degradation of the nanoparticle and the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect. The folate receptor is then recycled back to the cell surface.

Experimental Workflow for Targeted Drug Delivery

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a this compound-formulated drug delivery system.

Drug_Delivery_Workflow Formulation 1. Nanoparticle Formulation (e.g., Thin-Film Hydration) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization In_Vitro 3. In Vitro Studies (Cell Viability, Cellular Uptake) Characterization->In_Vitro In_Vivo 4. In Vivo Studies (Animal Model, Biodistribution, Efficacy) In_Vitro->In_Vivo Analysis 5. Data Analysis and Interpretation In_Vivo->Analysis

Caption: Experimental workflow for targeted drug delivery.

This workflow commences with the formulation and thorough physicochemical characterization of the folate-targeted nanoparticles. In vitro studies are then conducted on cancer cell lines with varying levels of folate receptor expression to assess cytotoxicity and cellular uptake. Promising formulations are subsequently evaluated in in vivo animal models to determine their biodistribution, therapeutic efficacy, and potential toxicity. The final step involves the comprehensive analysis and interpretation of the collected data.

References

DSPE-PEG46-Folate: A Technical Guide to its Application in Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate) is a functionalized phospholipid derivative that has emerged as a critical component in the targeted delivery of therapeutics in cancer research. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in the laboratory.

This compound is an amphiphilic molecule consisting of a lipid tail (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a folate molecule at the terminus of the PEG chain.[1] This unique structure allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes, with the folate moiety exposed on the surface.[2] The primary application of this compound lies in its ability to actively target cancer cells that overexpress the folate receptor (FR).[3] This receptor-mediated targeting enhances the cellular uptake of encapsulated therapeutic agents, thereby increasing their efficacy while minimizing off-target toxicity.[4][5]

Core Application: Targeted Drug Delivery via Folate Receptor-Mediated Endocytosis

The central role of this compound in research is to facilitate the targeted delivery of anticancer drugs to tumor cells. The folate ligand binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and brain, but has limited expression in healthy tissues. This differential expression provides a window for selective cancer cell targeting.

Upon binding of the folate-conjugated nanoparticle to the folate receptor, the cell internalizes the complex through receptor-mediated endocytosis. The nanoparticle is encapsulated within an endosome, which then undergoes acidification. This acidic environment can trigger the release of the encapsulated drug into the cytoplasm, where it can exert its cytotoxic effects. The folate receptor is then recycled back to the cell surface, available for binding to other targeted nanoparticles.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Mediated_Endocytosis cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Folate-Targeted Nanoparticle (with this compound) FR Folate Receptor (FR) Nanoparticle->FR Binding FR_NP_Complex FR-Nanoparticle Complex Early_Endosome Early Endosome (pH ~6.0-6.5) FR_NP_Complex->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Recycling_Vesicle Recycling Vesicle Early_Endosome->Recycling_Vesicle Recycling Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Drug Release (pH-triggered) Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Effect Recycling_Vesicle->FR Receptor Recycling

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-Folate for targeted drug delivery.

Table 1: Physicochemical Properties of Folate-Targeted Liposomes

Formulation Components (molar ratio)Encapsulated DrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-Folate (55:40:4:1)Doxorubicin105.3 ± 4.2-28.7 ± 1.5~95
DSPC:Chol:DSPE-PEG-Folate (55:40:5)K. alvarezii extract140 ± 5-82.72
DMPC:Chol:DCP:PEG2k-PE:DSPE-PEG2k-Folate (38:40:10:10:2)-~80-120--
SPC:Chol:DSPE-PEG2k-FA:Curcumin (30:15:5:5 w/w)Curcumin125.6 ± 3.4-21.3 ± 1.885.4 ± 2.7
DSPC:Chol:mPEG-DSPE:FA-PEG-DSPEDoxorubicin~159-~96
PC:Chol:FA-PEG-DSPE5-FU~114-~67

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DSPE-PEG2k: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DCP: Dicetyl phosphate, SPC: Soy Phosphatidylcholine, PC: Phosphatidylcholine, 5-FU: 5-Fluorouracil.

Table 2: In Vitro Cytotoxicity of Folate-Targeted Formulations

Cell LineEncapsulated DrugFormulationIC50 (µg/mL)Reference
KBDoxorubicinFolate-Targeted Liposomes~0.1
KBDoxorubicinNon-Targeted Liposomes~8.6
MCF-7K. alvarezii extractFolate-Targeted Liposomes81
HeLaCurcuminFolate-Targeted Liposomes5.8
HeLaCurcuminFree Curcumin15.2
CT265-FUFolate-Targeted Liposomes12.02 µM
CT265-FUFree 5-FU39.81 µM

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Synthesis of DSPE-PEG-Folate

This protocol is a generalized procedure based on literature.

Materials:

  • Folic acid (FA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Dialysis membrane (MWCO 3.5 kDa)

  • Chloroform

Procedure:

  • Dissolve folic acid in anhydrous DMSO with a small amount of TEA to increase solubility. Stir in a light-protected, anhydrous environment for several hours.

  • Add DCC and NHS to the folic acid solution to activate the γ-carboxyl group of the glutamic acid residue of folate. The molar ratio of FA:DCC:NHS is typically 1:1:2. Stir for 18-24 hours at room temperature. A precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU precipitate by filtration.

  • Add DSPE-PEG-NH2 to the activated folic acid solution and stir for another 12-24 hours in a light-protected environment.

  • To purify the DSPE-PEG-Folate conjugate, add ultrapure water to the reaction mixture and centrifuge to remove any insoluble impurities.

  • Transfer the supernatant to a dialysis bag and dialyze against saline solution followed by ultrapure water for 2-3 days to remove unreacted reagents and DMSO.

  • Lyophilize the purified DSPE-PEG-Folate to obtain a powder. The product can be stored at -20°C.

  • Confirm the synthesis and purity using techniques such as 1H NMR and FTIR spectroscopy.

Formulation of Folate-Targeted Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, DMPC, HSPC)

  • Cholesterol

  • DSPE-PEG (for creating a PEG stealth layer)

  • Chloroform or a mixture of chloroform and methanol

  • Hydration buffer (e.g., PBS pH 7.4, citrate buffer)

  • Drug to be encapsulated

Procedure:

  • Dissolve the lipids (e.g., HSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) and the lipophilic drug (if applicable) in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids should be carefully chosen based on the desired properties of the liposomes.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the primary lipid. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the final liposome formulation for particle size, zeta potential, and encapsulation efficiency.

Experimental Workflow

Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies Synthesis Synthesis of DSPE-PEG-Folate Liposome_Prep Liposome Formulation (Thin-Film Hydration) Synthesis->Liposome_Prep Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Liposome_Prep->Characterization Cell_Culture Cancer Cell Culture (FR-positive vs. FR-negative) Characterization->Cell_Culture Uptake Cellular Uptake Studies (Flow Cytometry, Confocal Microscopy) Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay (MTT, etc.) to determine IC50 Cell_Culture->Cytotoxicity Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Biodistribution Biodistribution & Tumor Accumulation (IVIS Imaging) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodistribution->Efficacy

Caption: Experimental Workflow for Folate-Targeted Nanoparticles.

Conclusion

This compound is a valuable tool in cancer research, enabling the development of sophisticated drug delivery systems that can selectively target tumor cells. By leveraging the overexpression of folate receptors, researchers can enhance the therapeutic index of potent anticancer drugs. The successful application of this technology relies on careful formulation, thorough characterization, and rigorous in vitro and in vivo evaluation. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound for advancing targeted cancer therapies.

References

DSPE-PEG-Folate in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) in targeted drug delivery. It provides a comprehensive overview of the underlying biological pathways, quantitative data on its efficacy, and detailed protocols for key experimental evaluations.

Core Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism driving the targeted delivery of DSPE-PEG-Folate-functionalized nanocarriers is the specific interaction between the folate ligand and the folate receptor (FR), which is overexpressed on the surface of many types of cancer cells.[1][2][3] This high-affinity binding facilitates the internalization of the nanocarrier via receptor-mediated endocytosis, leading to an accumulation of the therapeutic payload within the target cells.

The DSPE-PEG-Folate molecule is an amphiphilic conjugate composed of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanocarriers such as liposomes.

  • Polyethylene Glycol (PEG): A hydrophilic polymer that acts as a spacer, extending the folate ligand away from the surface of the nanocarrier. This PEG linker is crucial for reducing steric hindrance and allowing effective binding of folate to its receptor.[1] The length of the PEG chain can influence the binding affinity and cellular uptake.

  • Folate: A vitamin that has a high binding affinity for the folate receptor.[4]

Once the folate ligand binds to the FR on the cancer cell surface, the cell membrane invaginates to form an endosome, engulfing the nanocarrier and its therapeutic cargo. This process is known as folate receptor-mediated endocytosis. Inside the cell, the endosome's internal environment becomes increasingly acidic, which can trigger the release of the encapsulated drug. The drug can then exert its therapeutic effect directly within the target cell, minimizing systemic toxicity.

extracellular Extracellular Space cell_membrane intracellular Intracellular Space FR Folate Receptor (FR) (Overexpressed on Cancer Cells) endocytosis Receptor-Mediated Endocytosis nanocarrier DSPE-PEG-Folate Nanocarrier (e.g., Liposome) binding Binding of Folate to FR nanocarrier->binding 1. Targeting binding->FR binding->endocytosis 2. Internalization endosome Endosome Formation endocytosis->endosome acidification Endosomal Acidification (pH drop) endosome->acidification drug_release Drug Release acidification->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Figure 1: Signaling pathway of DSPE-PEG-Folate mediated targeted drug delivery.

Quantitative Data on Efficacy

The effectiveness of DSPE-PEG-Folate in targeted drug delivery can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Folate to Folate Receptor
LigandMethodKd (Dissociation Constant)Reference
Folic AcidRadioligand Binding Assay~100 pM
Folate-Peptide ConjugateBiolayer InterferometrySub-nanomolar (~10⁻¹⁰ M)
Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Liposomes
FormulationCell LineIC50 (µM)Fold-Increase in Cytotoxicity (vs. Non-Targeted)Reference
Free DoxorubicinKB--
Non-Targeted Liposomal DoxorubicinKB--
Folate-Targeted Liposomal DoxorubicinKB-86
Free DoxorubicinMCF-70.68 ± 0.03-
Non-Targeted Liposomal DoxorubicinMCF-70.63 ± 0.01-
Folate-Targeted Liposomal Doxorubicin4T1-Enhanced vs. Non-Targeted
Folate-Targeted Liposomal DoxorubicinMDA-MB-231-Enhanced vs. Non-Targeted
SpHL-DOXMDA-MB-2310.450 ± 0.115-
SpHL-DOX-FolMDA-MB-2310.387 ± 0.1571.16
Table 3: Cellular Uptake of Folate-Targeted Nanoparticles
Nanoparticle TypeCell LineUptake Enhancement (Targeted vs. Non-Targeted)MethodReference
Liposomal DoxorubicinKB45-foldFluorescence Measurement
Gold NanoparticlesKBSignificantly HigherFlow Cytometry
Porphyrin-Phospholipid LiposomesKB5-6 foldFlow Cytometry
Aptamer-labeled LiposomesSKBR-3>60% increaseFlow Cytometry
Table 4: In Vivo Tumor Accumulation
FormulationTumor ModelTime Point% Injected Dose/g Tumor (approx.)Reference
Non-Targeted LiposomesM109-FR48h~4
Folate-Targeted LiposomesM109-FR48h~4
Non-Targeted LiposomesKB48h~3
Folate-Targeted LiposomesKB48h~3

It is important to note that while in vitro studies consistently demonstrate significantly enhanced cellular uptake and cytotoxicity of folate-targeted nanoparticles, the improvement in in vivo tumor accumulation is not always as pronounced. This is often attributed to the enhanced permeation and retention (EPR) effect, which leads to passive accumulation of nanoparticles in tumors, as well as clearance of targeted nanoparticles by the reticuloendothelial system (RES). However, folate-targeting has been shown to increase the lifespan of tumor-bearing mice in some studies.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of DSPE-PEG-Folate based drug delivery systems.

Formulation of DSPE-PEG-Folate Liposomes

A. Thin-Film Hydration Method

This is a common method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, Cholesterol) and DSPE-PEG-Folate in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

    • For drug loading, the therapeutic agent can be dissolved in the hydration buffer (for hydrophilic drugs) or in the organic solvent with the lipids (for hydrophobic drugs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

B. Post-Insertion Method

This method is used to incorporate DSPE-PEG-Folate into pre-formed liposomes.

  • Prepare Pre-formed Liposomes: Formulate liposomes containing the desired lipid composition and encapsulated drug using a method like thin-film hydration.

  • Prepare DSPE-PEG-Folate Micelles: Dissolve DSPE-PEG-Folate in an aqueous buffer to form micelles.

  • Incubation: Mix the pre-formed liposomes with the DSPE-PEG-Folate micelles and incubate at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specific duration (e.g., 1 hour). During this incubation, the DSPE-PEG-Folate molecules will transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.

  • Purification: Remove unincorporated DSPE-PEG-Folate by methods such as dialysis or size exclusion chromatography.

cluster_tfh A. Thin-Film Hydration cluster_pi B. Post-Insertion tfh1 Dissolve Lipids & DSPE-PEG-Folate in Organic Solvent tfh2 Form Thin Lipid Film (Rotary Evaporation) tfh1->tfh2 tfh3 Hydrate Film with Aqueous Buffer (Drug Loading) tfh2->tfh3 tfh4 Size Reduction (Extrusion/Sonication) tfh3->tfh4 tfh_result Folate-Targeted Liposomes tfh4->tfh_result pi1 Prepare Pre-formed Liposomes pi3 Incubate Liposomes and Micelles pi1->pi3 pi2 Prepare DSPE-PEG-Folate Micelles pi2->pi3 pi4 Purify Liposomes pi3->pi4 pi_result Folate-Targeted Liposomes pi4->pi_result

Figure 2: Experimental workflows for liposome formulation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., KB, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test formulations (e.g., free drug, non-targeted liposomes, folate-targeted liposomes) and control (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting cell viability against drug concentration.

Cellular Uptake Study (Flow Cytometry)

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) for a specific duration. Include an untreated cell sample as a negative control.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-adherent nanoparticles. Detach the cells using trypsin-EDTA.

  • Staining (Optional): Cells can be stained with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Use the untreated control cells to set the baseline fluorescence. For each sample, acquire data from at least 10,000 cells.

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive cell population. An increase in MFI indicates a higher uptake of nanoparticles.

In Vivo Biodistribution Study

This study determines the distribution of the nanocarrier in a living organism.

  • Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous KB or MCF-7 xenografts).

  • Radiolabeling: Label the liposomes with a gamma-emitting radionuclide (e.g., by encapsulating a radiolabeled marker or using a radiolabeled lipid).

  • Administration: Inject the radiolabeled liposomal formulations intravenously into the tail vein of the mice.

  • Tissue Collection: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice and collect blood and major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).

  • Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the biodistribution of the nanoparticles.

Conclusion

DSPE-PEG-Folate is a versatile and effective targeting ligand for the delivery of therapeutic agents to folate receptor-overexpressing cancer cells. The mechanism of action, centered around receptor-mediated endocytosis, allows for enhanced intracellular drug accumulation and improved therapeutic efficacy, as demonstrated by extensive in vitro data. While in vivo performance can be influenced by other factors such as the EPR effect and RES clearance, DSPE-PEG-Folate-functionalized nanocarriers represent a promising strategy in the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these advanced drug delivery systems.

References

A Comprehensive Guide to the Synthesis and Purification of DSPE-PEG46-Folate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for cancer therapy, due to the high affinity of the folate moiety for folate receptors overexpressed on the surface of many tumor cells. This document outlines the detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a comprehensive understanding of the manufacturing process.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the covalent conjugation of folic acid to a polyethylene glycol (PEG) linker, which is then attached to the phospholipid DSPE. The PEG linker, with approximately 46 repeating units (corresponding to a molecular weight of roughly 2000 Da), enhances the solubility and circulation time of liposomal formulations. The most common and robust method for this synthesis involves carbodiimide-mediated coupling chemistry.

Activation of Folic Acid

The initial step is the activation of the γ-carboxylic acid group of folic acid using N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more reactive NHS ester of folic acid, which is susceptible to nucleophilic attack by the primary amine of the PEG linker.

Conjugation to Amine-Terminated DSPE-PEG46

The activated folate-NHS ester is then reacted with DSPE-PEG46-Amine. The primary amine at the terminus of the PEG chain attacks the NHS ester, forming a stable amide bond and yielding the desired this compound conjugate.

A schematic of the synthesis of DSPE-PEG-Folate is presented below. The compound is synthesized by DCC chemistry linking the amine group of DSPE-PEG-amine and the γ-carboxyl of folic acid[1].

Experimental Protocol: Synthesis

A detailed protocol for the synthesis is as follows:

  • Activation of Folic Acid:

    • Dissolve folic acid (1.1 molar equivalents) in anhydrous dimethyl sulfoxide (DMSO).

    • Add N-hydroxysuccinimide (NHS) (1.2 molar equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 molar equivalents) to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding[2].

  • Conjugation with DSPE-PEG46-Amine:

    • Remove the DCU precipitate by filtration.

    • In a separate flask, dissolve DSPE-PEG46-Amine (1 molar equivalent) in anhydrous DMSO or a mixture of chloroform and methanol.

    • Slowly add the activated folic acid solution to the DSPE-PEG46-Amine solution while stirring.

    • Allow the reaction to proceed for 4-12 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon)[3].

Quantitative Data: Synthesis
ParameterValueReference
Molar Ratio (Folic Acid:DSPE-PEG-NH2)1.1 : 1[2]
Molar Ratio (NHS:Folic Acid)1.2 : 1.1[2]
Molar Ratio (DCC:Folic Acid)1.2 : 1.1
Reaction Time (Activation)12 - 24 hours
Reaction Time (Conjugation)4 - 12 hours
TemperatureRoom Temperature
SolventDMSO, Chloroform/Methanol
Theoretical Yield> 80%Representative
Purity (Crude)60 - 70%Representative

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts such as DCU, and any side products. A combination of precipitation, dialysis, and chromatography techniques is typically employed to achieve high purity.

Precipitation and Washing

Initial purification can be achieved by precipitating the product. After the reaction, the solvent can be removed under vacuum, and the resulting lipid film can be washed with a solvent in which the product is insoluble but the impurities are soluble, such as ice-cold acetone or diethyl ether.

Dialysis

Dialysis is an effective method for removing low molecular weight impurities. The crude product is dissolved in an appropriate solvent (e.g., water with a small amount of base to aid dissolution) and placed in a dialysis bag with a suitable molecular weight cutoff (MWCO), typically around 3.5 kDa. The dialysis is performed against a large volume of deionized water over an extended period (e.g., 48 hours), with frequent changes of the dialysis buffer.

Column Chromatography

For achieving the highest purity, column chromatography is the method of choice. Gel filtration chromatography (e.g., using Sephadex G-25) can be used to separate the product based on size.

Experimental Protocol: Purification
  • Precipitation:

    • Remove the reaction solvent by rotary evaporation.

    • Wash the resulting lipid pellet twice with ice-cold acetone.

  • Dialysis:

    • Dissolve the washed product in deionized water (adjusting to a slightly basic pH if necessary to improve solubility).

    • Transfer the solution to a dialysis membrane (MWCO 3500 Da).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours.

  • Lyophilization:

    • Freeze-dry the dialyzed solution to obtain a purified solid powder.

    • Store the final product at -20°C under desiccated conditions.

Quantitative Data: Purification
ParameterValueReference
Dialysis MWCO3.5 kDa
Dialysis Duration48 hours
Final Purity> 95%
Storage Temperature-20 °C
FormSolid Powder

Characterization

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the covalent attachment of folic acid to the DSPE-PEG backbone. Characteristic peaks of the folate moiety (around 6.6-8.6 ppm), the PEG methylene protons (around 3.6 ppm), and the DSPE alkyl chains (around 1.2 ppm) should be present.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the final product, confirming the conjugation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Visual Workflows

To further clarify the process, the following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow Synthesis Workflow for this compound cluster_activation Folic Acid Activation cluster_conjugation Conjugation FA Folic Acid Activated_FA Folate-NHS Ester FA->Activated_FA Stir 12-24h, RT Reagents_Act NHS, DCC in DMSO Reagents_Act->Activated_FA Crude_Product Crude this compound Activated_FA->Crude_Product Stir 4-12h, RT DSPE_PEG DSPE-PEG46-Amine DSPE_PEG->Crude_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow Purification Workflow for this compound Crude_Product Crude Product Precipitation Precipitation & Washing (ice-cold acetone) Crude_Product->Precipitation Dialysis Dialysis (MWCO 3.5 kDa, 48h) Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Pure_Product Pure this compound Powder Lyophilization->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound is a well-established process that is fundamental to the creation of folate receptor-targeted drug delivery systems. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can reliably produce high-purity this compound for their preclinical and clinical research endeavors. The careful control of reaction conditions and rigorous purification are paramount to ensuring the efficacy and safety of the final therapeutic formulation.

References

DSPE-PEG46-Folate: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for cancer therapeutics, due to the high affinity of the folate ligand for folate receptors overexpressed on the surface of many tumor cells. Understanding its solubility and stability is paramount for consistent formulation, storage, and in vivo performance.

The polyethylene glycol (PEG) linker in this compound, with approximately 46 PEG units, corresponds to a PEG molecular weight of roughly 2000 Da. Therefore, data for DSPE-PEG2000-Folate is used as a close proxy throughout this guide.

Core Characteristics

This compound is an amphiphilic molecule, possessing a hydrophobic DSPE lipid tail and a hydrophilic PEG-Folate chain. This structure allows it to self-assemble in aqueous solutions to form micelles or to be incorporated into lipid bilayers of liposomes and other nanoparticles.[1][2][3][4] This self-assembly is fundamental to its function as a drug carrier and for the steric stabilization of nanocarrier systems, which can improve their circulation time and reduce non-specific uptake.[5]

Solubility Profile

The solubility of this compound is dependent on the solvent and the temperature. Its amphiphilic nature dictates its solubility in both aqueous and organic media.

Quantitative Solubility Data
Solvent SystemConcentrationConditionsSource
Hot Water>5 mg/mLTemperature not specified
Dimethyl Sulfoxide (DMSO)>5 mg/mL-
Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication
Chloroform/Methanol>5 mg/mLRatio not specified
Ethanol5 mg/mL-
Chloroform:Methanol:Ammonia (80:20:2)5 mg/mL-
Critical Micelle Concentration (CMC)

The CMC is the concentration at which the individual lipid molecules (unimers) begin to associate to form micelles. This is a key parameter for understanding the behavior of this compound in aqueous solutions. For the closely related DSPE-PEG2000, the CMC has been determined to be in the low micromolar range.

CompoundCMCMediumSource
DSPE-PEG20000.5 - 1.5 µMNot specified
DSPE-PEG2000~10x higher in pure water than in bufferWater vs. HEPES buffered saline

The CMC is influenced by factors such as the length of the PEG chain, temperature, and the ionic strength of the medium. For instance, the CMC of DSPE-PEG tends to be higher for longer PEG chains.

Stability Characteristics

The stability of this compound is crucial for its shelf-life and performance in biological systems. The primary degradation pathways are hydrolysis of the ester bonds in the DSPE anchor and the phosphodiester bond.

Storage and Handling Recommendations

Proper storage and handling are essential to maintain the integrity of this compound.

ParameterRecommendationRationaleSource
Storage Temperature -20°CTo minimize chemical degradation
Long-term Stability > 12 monthsAt recommended storage conditions
Storage Atmosphere Store in a dry place (desiccate)To prevent hydrolysis
Light Exposure Protect from lightTo prevent photo-oxidation
Solution Preparation Prepare fresh solutions before useTo avoid degradation in aqueous media
Freeze-Thaw Cycles Avoid frequent cyclesCan lead to aggregation or degradation

Experimental Protocols

Below are representative methodologies for assessing the solubility and stability of this compound.

Determination of Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to the chosen solvent (e.g., water, PBS at a specific pH).

    • Equilibrate the suspension at a controlled temperature with constant agitation for a defined period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Material:

    • Centrifuge the saturated solution at high speed to pellet the undissolved lipid.

    • Carefully collect the supernatant for analysis.

  • Quantification:

    • Quantify the concentration of this compound in the supernatant. Due to the lack of a strong chromophore in the DSPE-PEG portion, a suitable analytical method could be:

      • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for non-volatile compounds that lack a UV chromophore.

      • Quantification of the Folate Moiety: The folate portion has UV absorbance, which can be used for quantification, though this may require a calibration curve and careful handling due to potential interference.

      • Alternatively, if used to solubilize a hydrophobic drug, the concentration of the drug can be measured by RP-HPLC, which indirectly indicates the solubilization capacity.

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of amphiphilic molecules is through fluorescence spectroscopy using a fluorescent probe.

  • Probe Selection:

    • A fluorescent dye that exhibits a change in its fluorescence properties (e.g., intensity, emission wavelength) upon partitioning from an aqueous to a hydrophobic micellar environment is used. Pyrene is a classic example.

  • Sample Preparation:

    • Prepare a series of solutions with varying concentrations of this compound in the desired aqueous medium (e.g., PBS).

    • Add a constant, low concentration of the fluorescent probe to each solution.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the probe in each sample using a fluorometer.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration (on a logarithmic scale).

    • The CMC is determined from the intersection of the two linear portions of the resulting plot, indicating the onset of micelle formation.

Stability Assessment

Stability testing typically involves storing the material under defined conditions and monitoring its degradation over time.

  • Sample Preparation:

    • Prepare solutions of this compound in relevant buffers (e.g., PBS at different pH values) or as a solid.

  • Storage Conditions:

    • Store the samples under various conditions, including the recommended storage temperature (-20°C), refrigerated (2-8°C), ambient temperature, and elevated temperatures (e.g., 40°C) to perform accelerated stability studies. Protect samples from light.

  • Time Points:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as HPLC, to separate the intact this compound from its potential degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

  • Physical Stability:

    • For solutions, visually inspect for precipitation or changes in clarity.

    • For liposomal formulations, monitor changes in particle size and size distribution using Dynamic Light Scattering (DLS).

Visualizations

Factors Affecting this compound Stability

Factors Affecting this compound Stability cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors DSPE This compound pH pH (Hydrolysis) DSPE->pH Ester & Phosphodiester Linkage Susceptibility Oxidation Oxidation DSPE->Oxidation Lipid Peroxidation Temp Temperature DSPE->Temp Accelerates Degradation Light Light DSPE->Light Photo-oxidation FreezeThaw Freeze-Thaw Cycles DSPE->FreezeThaw Aggregation/Fusion Enzymes Enzymes (e.g., Esterases) DSPE->Enzymes In Vivo Degradation Workflow for Solubility & Stability Assessment cluster_prep Sample Preparation cluster_solubility Solubility & CMC cluster_stability Stability Testing cluster_data Data Analysis Prep Prepare this compound in selected media Sat Equilibrate to Saturation Prep->Sat CMC CMC Determination (Fluorescence Probe Method) Prep->CMC Store Store at Varied Conditions (T, pH) Prep->Store Quant Quantify Supernatant (e.g., HPLC-ELSD) Sat->Quant Sol_Data Determine Max Solubility Quant->Sol_Data CMC_Data Calculate CMC CMC->CMC_Data Analyze Analyze at Time Points (e.g., HPLC, DLS) Store->Analyze Stab_Data Assess Degradation Rate & Shelf-life Analyze->Stab_Data

References

The Pivotal Role of the PEG Linker in DSPE-PEG-Folate: A Technical Guide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and folic acid (folate) creates a powerful tripartite molecule, DSPE-PEG-Folate, that is instrumental in the development of targeted nanotherapeutics. This guide delves into the critical function of the PEG linker within this conjugate, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of drug delivery systems.

Deciphering the Components: A Triad of Functionality

The efficacy of DSPE-PEG-Folate in targeted drug delivery stems from the distinct roles of its three constituent parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as a lipid anchor.[1] Its hydrophobic tails readily insert into the lipid bilayer of nanocarriers like liposomes, ensuring the stable association of the entire conjugate with the drug delivery vehicle.[2]

  • Folate (Folic Acid): This B vitamin serves as the targeting ligand. Many cancer cells, particularly those of epithelial origin, overexpress the folate receptor (FR) on their surface to meet the high demand for this vitamin in rapidly dividing cells.[3][4][5] By attaching folate to the surface of a nanocarrier, the carrier can specifically bind to and be internalized by these cancer cells through receptor-mediated endocytosis.

  • PEG (Polyethylene Glycol): The PEG component is a flexible, hydrophilic polymer that acts as a linker or spacer between the DSPE anchor and the folate targeting moiety. Its role is multifaceted and crucial for the overall performance of the drug delivery system.

The Multifunctional PEG Linker: More Than Just a Spacer

The PEG linker is not merely a passive connector; it actively modulates the biological and physical properties of the DSPE-PEG-Folate conjugate and the nanocarrier it is attached to.

Enhancing Systemic Circulation and Stability

One of the primary functions of the PEG linker is to create a hydrophilic shield around the nanocarrier, a process known as PEGylation. This "stealth" coating offers several advantages:

  • Reduced Immunogenicity: The PEG layer sterically hinders the binding of opsonins (blood proteins), which mark foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.

  • Prolonged Circulation Half-Life: By evading the MPS, PEGylated nanocarriers remain in the bloodstream for a longer duration. This extended circulation time increases the probability of the nanocarrier reaching the tumor tissue.

  • Improved Stability: PEGylation enhances the colloidal stability of nanocarrier formulations, preventing aggregation.

Optimizing Folate Receptor Targeting

The length of the PEG linker is a critical parameter that directly influences the efficiency of folate receptor targeting.

  • Flexibility and Accessibility: A sufficiently long PEG linker provides the flexibility and spatial separation necessary for the folate ligand to effectively interact with its receptor on the cancer cell surface without steric hindrance from the nanocarrier.

  • Impact of Linker Length on Tumor Accumulation: Studies have shown that increasing the length of the PEG linker can lead to greater tumor accumulation of the nanocarrier in vivo. This is attributed to the enhanced flexibility and reach of the folate ligand, facilitating more efficient binding to cancer cells.

Influencing Physicochemical Properties

The inclusion of DSPE-PEG-Folate can influence the overall characteristics of the nanocarrier formulation.

  • Solubility: PEG is a water-soluble polymer, and its incorporation can improve the aqueous solubility of hydrophobic drugs or the overall formulation.

  • Particle Size and Zeta Potential: The addition of DSPE-PEG-Folate can slightly increase the hydrodynamic diameter of liposomes. However, the zeta potential, a measure of surface charge, is often not significantly altered.

Quantitative Data on DSPE-PEG-Folate and Formulations

The following tables summarize key quantitative data from various studies, highlighting the impact of the PEG linker and folate targeting on the properties and performance of nanocarriers.

ParameterDSPE-PEG(2000)-FolateDSPE-PEG(5000)-FolateDSPE-PEG(10000)-FolateReference
Molecular Weight (Approx. Da) ~2800~5800~10800

Table 1: Approximate Molecular Weights of Common DSPE-PEG-Folate Conjugates.

FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Control Liposomes 110 ± 6-584.56
FA-conjugated PEGylated Liposomes 140 ± 5+0.282.72
5-FU-loaded Folate-targeted Liposomes ~174-~39
5-FU-loaded Folate-targeted Liposomes ~114-~67

Table 2: Physicochemical Properties of Folate-Targeted Liposomal Formulations.

FormulationHalf-life (t1/2)Area Under the Curve (AUC)Clearance (CL)Reference
Free Vincristine -LowerHigher
Non-targeted Liposomes (L-VIN) HigherHigherLower
Folate-targeted Liposomes (F-L-VIN) HigherHigherLower

Table 3: Comparative Pharmacokinetic Parameters. Note: While both liposomal formulations showed improved pharmacokinetics over the free drug, some studies indicate that folate-targeted liposomes may be cleared slightly faster than their non-targeted counterparts due to receptor-mediated uptake in tissues like the liver.

PEG Linker Length in Folate-LiposomesIn Vitro Cellular UptakeIn Vivo Tumor AccumulationAntitumor ActivityReference
2000 Da HighModerateModerate
5000 Da HighHigherHigher
10000 Da HighHighestHighest

Table 4: Effect of PEG Linker Length on the Efficacy of Folate-Targeted Liposomes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of DSPE-PEG-Folate based drug delivery systems.

Synthesis of DSPE-PEG-Folate

This protocol describes a common method for synthesizing DSPE-PEG-Folate using carbodiimide chemistry.

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous dimethyl sulfoxide (DMSO).

    • Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in equimolar amounts to the folic acid solution.

    • Stir the reaction mixture at room temperature in the dark for 18-24 hours to form NHS-activated folate.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to DSPE-PEG-Amine:

    • Dissolve DSPE-PEG-Amine in a suitable solvent such as chloroform or DMSO.

    • Add the NHS-activated folate solution to the DSPE-PEG-Amine solution.

    • Allow the reaction to proceed at room temperature with stirring for 24-48 hours.

  • Purification:

    • The final product, DSPE-PEG-Folate, can be purified by dialysis against deionized water to remove unreacted starting materials and byproducts, followed by lyophilization.

    • Alternatively, the product can be precipitated with a non-solvent like ice-cold acetone and washed.

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is a widely used technique for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a mixture of a primary phospholipid like DSPC, cholesterol, and DSPE-PEG-Folate in a desired molar ratio) in a suitable organic solvent (e.g., a chloroform:methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of a round-bottom flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated for passive loading) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of folate-targeted nanoparticles by cancer cells.

  • Cell Culture:

    • Seed folate receptor-positive cancer cells (e.g., KB or MCF-7) and folate receptor-negative control cells (e.g., HT-1080) in multi-well plates and allow them to adhere overnight.

  • Incubation with Nanoparticles:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a medium containing fluorescently labeled folate-targeted nanoparticles and non-targeted control nanoparticles at a defined concentration for a specific period (e.g., 2-4 hours) at 37°C.

    • For competition studies, pre-incubate a set of cells with a high concentration of free folic acid before adding the targeted nanoparticles to demonstrate receptor-specific uptake.

  • Analysis:

    • After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

    • Lyse the cells and quantify the fluorescence intensity using a microplate reader.

    • Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it on a per-cell basis using flow cytometry.

Visualizing Key Processes and Structures

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to DSPE-PEG-Folate.

G cluster_synthesis Synthesis of DSPE-PEG-Folate Folic_Acid Folic Acid Activated_Folate NHS-activated Folate Folic_Acid->Activated_Folate Activation NHS_DCC NHS, DCC in DMSO NHS_DCC->Activated_Folate DSPE_PEG_Folate DSPE-PEG-Folate Activated_Folate->DSPE_PEG_Folate Conjugation DSPE_PEG_Amine DSPE-PEG-Amine DSPE_PEG_Amine->DSPE_PEG_Folate

Caption: A simplified workflow for the synthesis of DSPE-PEG-Folate.

G cluster_liposome Structure of a Folate-Targeted Liposome a1 a2 a3 a4 b1 b2 b3 b4 dspe peg PEG Linker dspe->peg folate Folate peg->folate drug Encapsulated Drug l1 Lipid Bilayer l2 Aqueous Core

Caption: Schematic of a drug-loaded, folate-targeted liposome.

G cluster_workflow In Vivo Evaluation Workflow Formulation Prepare Folate-Targeted and Control Liposomes Injection Intravenous Injection Formulation->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Blood_Sampling Blood Sampling (Pharmacokinetics) Injection->Blood_Sampling Tissue_Harvest Tissue Harvest & Imaging (Biodistribution) Injection->Tissue_Harvest Tumor_Measurement Tumor Volume Measurement (Efficacy) Injection->Tumor_Measurement Analysis Data Analysis Blood_Sampling->Analysis Tissue_Harvest->Analysis Tumor_Measurement->Analysis

Caption: A typical experimental workflow for in vivo studies.

G cluster_endocytosis Folate Receptor-Mediated Endocytosis Liposome Folate-Targeted Liposome Binding Binding to FR Liposome->Binding FR Folate Receptor (FR) FR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: The pathway of folate receptor-mediated drug delivery.

Conclusion

The PEG linker is an indispensable component of the DSPE-PEG-Folate conjugate, playing a critical role that extends far beyond simple conjugation. It enhances the systemic stability and circulation time of nanocarriers, provides the necessary flexibility for efficient receptor targeting, and ultimately contributes to improved therapeutic efficacy. A thorough understanding of the PEG linker's function and the ability to modulate its properties, particularly its length, are essential for the rational design and optimization of the next generation of folate-targeted cancer therapies.

References

Folate Receptor Binding Affinity of DSPE-PEG46-Folate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate receptor binding affinity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate). Folate-conjugated lipids like this compound are pivotal in the development of targeted drug delivery systems, particularly in oncology, due to the overexpression of folate receptors on the surface of many cancer cells. This document details the quantitative binding data available for similar folate-conjugated lipids, outlines experimental protocols for determining binding affinity, and visualizes key cellular and experimental pathways.

Introduction to Folate Receptor-Targeted Drug Delivery

The folate receptor (FR) is a high-affinity cell surface glycoprotein that binds folic acid and its conjugates.[1][2] Its expression is limited in most normal tissues but is significantly upregulated in a variety of human cancers, including ovarian, lung, breast, and brain tumors. This differential expression makes the folate receptor an attractive target for selective drug delivery to malignant cells, minimizing off-target toxicity.[2][3]

DSPE-PEG-Folate is an amphiphilic molecule composed of a lipid anchor (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a targeting moiety (folate). This structure allows for its incorporation into the lipid bilayer of nanocarriers such as liposomes, forming a "stealth" delivery system that can evade the mononuclear phagocyte system and specifically bind to folate receptor-expressing cells.[4] The PEG spacer is crucial as it provides a flexible linker that allows the folate ligand to effectively interact with its receptor.

Quantitative Analysis of Folate Receptor Binding

The following table summarizes key binding and activity data for similar folate-targeted liposomal systems.

Compound/SystemCell LineAssay TypeMeasured ValueCitation
Folate-PEG-Chol LiposomesKBCompetitive BindingIC50: 0.39 mM (with free folic acid)
Folate-PEG-CHEMS Liposomal DoxorubicinKBCytotoxicity (MTT Assay)IC50: 10.0 µM
Non-targeted Liposomal DoxorubicinKBCytotoxicity (MTT Assay)IC50: 57.5 µM
Doxorubicin-loaded Folate-PEG2000-DSPE LiposomesKBCytotoxicityIC50: 0.1197 µg/mL

IC50 in this context refers to the concentration of the competitor (free folic acid) that inhibits 50% of the specific binding of the folate-targeted liposomes, or the concentration of the drug formulation that inhibits 50% of cell growth.

Experimental Protocols

Determining the folate receptor binding affinity of this compound incorporated into a nanocarrier typically involves in vitro cell-based assays. A competitive binding assay is a common method to quantify the specific interaction with the folate receptor.

Protocol: In Vitro Competitive Binding Assay for Folate-Targeted Liposomes

1. Cell Culture:

  • Culture folate receptor-positive cells (e.g., KB, HeLa, or MCF-7) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For the assay, seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of Labeled Folate-Targeted Liposomes:

  • Synthesize liposomes incorporating this compound and a fluorescent lipid (e.g., Rhodamine-PE or NBD-PE) using a standard method such as thin-film hydration followed by extrusion.

  • The liposome formulation may also include other lipids such as DSPC and cholesterol.

  • Purify the liposomes to remove unencapsulated fluorescent dye.

3. Competitive Binding Assay:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Prepare a series of dilutions of a competitor, such as free folic acid, in serum-free cell culture medium.

  • Add the competitor dilutions to the cells, followed immediately by the addition of a fixed concentration of the fluorescently labeled folate-targeted liposomes.

  • For the determination of total binding, add only the fluorescent liposomes without any competitor.

  • For the determination of non-specific binding, add a high concentration of the competitor (e.g., 1 mM free folic acid).

  • Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).

4. Quantification of Binding:

  • After incubation, wash the cells thoroughly with cold PBS to remove unbound liposomes.

  • Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

5. Data Analysis:

  • Subtract the non-specific binding (fluorescence in the presence of excess free folic acid) from all other measurements to obtain the specific binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled liposomes.

Visualizations

Folate Receptor-Mediated Endocytosis

The binding of a folate-conjugated nanocarrier, such as a liposome containing this compound, to the folate receptor on a cancer cell surface triggers internalization through receptor-mediated endocytosis. This process allows for the targeted delivery of the nanocarrier's payload into the cell.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Liposome Folate-Targeted Liposome (this compound) Folate_Receptor Folate Receptor Folate_Liposome->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Late_Endosome_Lysosome Late Endosome / Lysosome (Acidic pH) Endosome->Late_Endosome_Lysosome Maturation Drug_Release Drug Release Late_Endosome_Lysosome->Drug_Release

Caption: Folate receptor-mediated endocytosis pathway for targeted liposomes.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the key steps in a competitive binding assay to determine the binding affinity of folate-targeted liposomes.

Binding_Assay_Workflow Cell_Culture 1. Culture Folate Receptor-Positive Cells Incubation 3. Incubate Cells with Labeled Liposomes +/- Competitor Cell_Culture->Incubation Liposome_Prep 2. Prepare Fluorescently-Labeled Folate-Targeted Liposomes Liposome_Prep->Incubation Washing 4. Wash to Remove Unbound Liposomes Incubation->Washing Lysis 5. Lyse Cells Washing->Lysis Fluorescence_Measurement 6. Measure Fluorescence Lysis->Fluorescence_Measurement Data_Analysis 7. Analyze Data and Determine IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a competitive folate receptor binding assay.

Conclusion

This compound is a critical component in the design of nanocarriers for targeted cancer therapy. While direct quantitative binding data for this specific molecule is not extensively published, the high affinity of the folate ligand for its receptor, coupled with the multivalent presentation on a liposomal surface, results in strong and specific binding to cancer cells overexpressing the folate receptor. The experimental protocols and workflows described in this guide provide a framework for the evaluation of the binding affinity of novel folate-targeted delivery systems, which is a crucial step in their preclinical development. Further studies are warranted to establish the precise binding kinetics of this compound to advance its application in clinical settings.

References

Self-Assembly of DSPE-PEG46-Folate: A Technical Guide to Micelle and Liposome Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies behind the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate) into micelles and liposomes. These nanostructures are of significant interest in the field of targeted drug delivery, primarily due to the folate moiety's high affinity for the folate receptor, which is overexpressed on the surface of many cancer cells. This guide provides a comprehensive overview of the formulation processes, key characterization parameters, and the underlying biological mechanism of cellular uptake.

Core Concepts in this compound Self-Assembly

This compound is an amphiphilic polymer consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene glycol (PEG) linker of approximately 46 PEG units, and a folate targeting ligand. This amphiphilic nature drives the self-assembly process in aqueous solutions. The hydrophobic DSPE tails spontaneously orient themselves to minimize contact with water, forming a core, while the hydrophilic PEG-Folate chains form a protective corona that interfaces with the aqueous environment. This process can result in the formation of two primary nanostructures: micelles and liposomes.

Micelles are spherical structures with a hydrophobic core and a hydrophilic shell. They are typically formed when the concentration of the amphiphilic molecule exceeds its critical micelle concentration (CMC). The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drugs.

Liposomes , on the other hand, are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. This compound is often incorporated into a larger lipid formulation, such as those containing phospholipids like DSPC and cholesterol, to form folate-targeted liposomes. The folate ligands on the liposome surface facilitate active targeting to cancer cells. These structures can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within the lipid bilayer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DSPE-PEG-Folate micelles and liposomes based on available literature. It is important to note that specific values can vary depending on the experimental conditions, including the specific PEG length (data for PEG2000 is often used as a proxy due to the limited availability of data for PEG46), the encapsulated drug, and the specific lipid composition for liposomes.

Table 1: Physicochemical Properties of DSPE-PEG-Folate Micelles

ParameterTypical Value RangeMethod of Determination
Critical Micelle Concentration (CMC)0.5 - 1.5 µMFluorescence Spectroscopy (e.g., with pyrene probe)
Hydrodynamic Diameter10 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-30 to +8 mVElectrophoretic Light Scattering
Drug Loading Efficiency (DLE)Up to 98%High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE)77 - 98%High-Performance Liquid Chromatography (HPLC)

Table 2: Physicochemical Properties of DSPE-PEG-Folate Liposomes

ParameterTypical Value RangeMethod of Determination
Hydrodynamic Diameter100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-30 to -10 mVElectrophoretic Light Scattering
Drug Loading Efficiency (DLE)5 - 15%High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE)80 - 98%High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Preparation of DSPE-PEG-Folate Micelles (Solvent Evaporation Method)

This method is suitable for the encapsulation of hydrophobic drugs.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Deionized water or buffer solution (e.g., PBS)

Procedure:

  • Dissolve a specific amount of this compound and the hydrophobic drug in the chosen organic solvent in a round-bottom flask.

  • The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • The flask is then placed under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • The dried lipid film is hydrated with a pre-heated aqueous solution (e.g., PBS at 60°C) by rotating the flask. This process allows for the self-assembly of the polymer into drug-loaded micelles.

  • The resulting micellar solution is then gently stirred for a specified period to ensure homogeneity.

  • To obtain a uniform size distribution, the micelle solution can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 0.22 µm).

Preparation of DSPE-PEG-Folate Liposomes (Thin-Film Hydration Method)

This is a widely used method for preparing liposomes that can encapsulate both hydrophilic and hydrophobic drugs.

Materials:

  • This compound

  • Matrix lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, Cholesterol)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve this compound, DSPC, cholesterol, and the hydrophobic drug (if applicable) in the organic solvent mixture in a round-bottom flask. A common molar ratio is 55:40:5 for DSPC:Cholesterol:DSPE-PEG-Folate[1].

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under reduced pressure.

  • Dry the film under vacuum for several hours to remove residual solvent[2].

  • Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask at a temperature above the phase transition temperature of the lipids[2][3]. This leads to the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm)[4].

Characterization of Micelles and Liposomes

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the nanoparticles. Samples are typically diluted in deionized water or buffer before measurement.

Zeta Potential Measurement: Determined by measuring the electrophoretic mobility of the nanoparticles in an electric field. This provides information about the surface charge and stability of the formulation.

Transmission Electron Microscopy (TEM): Used to visualize the morphology and size of the micelles and liposomes. Samples are typically negatively stained (e.g., with uranyl acetate) before imaging.

Critical Micelle Concentration (CMC) Determination: The CMC of the amphiphilic polymer can be determined using a fluorescence probe, such as pyrene. The fluorescence intensity of pyrene changes significantly upon its partitioning into the hydrophobic micellar core, and the CMC is determined from the plot of fluorescence intensity versus polymer concentration.

Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoparticles is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after separating the free drug from the nanoparticles (e.g., by dialysis, centrifugation, or size exclusion chromatography). The drug loading efficiency (DLE) and encapsulation efficiency (EE) are calculated using the following formulas:

  • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Visualizations

Self-Assembly of DSPE-PEG-Folate

Caption: DSPE-PEG-Folate self-assembly into micelles and liposomes.

Experimental Workflow for Liposome Preparation

G Thin-Film Hydration Workflow for Liposome Preparation A 1. Dissolve Lipids in Organic Solvent B 2. Solvent Evaporation (Thin Film Formation) A->B C 3. Hydration with Aqueous Buffer B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion/Sonication) D->E F 6. Formation of Unilamellar Vesicles (SUVs) E->F G 7. Characterization (DLS, TEM, etc.) F->G

Caption: Workflow for preparing liposomes via thin-film hydration.

Folate Receptor-Mediated Endocytosis Pathway

G Folate Receptor-Mediated Endocytosis of Targeted Nanoparticles A 1. Folate-Targeted Nanoparticle in Extracellular Space B 2. Binding to Folate Receptor on Cell Surface A->B C 3. Membrane Invagination B->C D 4. Endosome Formation C->D E 5. Endosomal Acidification (pH ~5) D->E F 6. Drug Release into Cytoplasm E->F G 7. Receptor Recycling to Cell Surface E->G Recycling

References

DSPE-PEG46-Folate as a PROTAC Linker: A Technical Guide to Core Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][3] The linker is a critical component that influences the efficacy and pharmacokinetic properties of the PROTAC.[4] This technical guide provides an in-depth exploration of DSPE-PEG46-Folate as a sophisticated linker for PROTACs, focusing on its fundamental principles, relevant experimental protocols, and data presentation. The integration of a folate targeting moiety offers a powerful strategy for cancer-selective drug delivery, leveraging the overexpression of folate receptors on the surface of many tumor cells.

Core Principles of DSPE-PEG-Folate in PROTAC Design

The use of a DSPE-PEG-Folate linker in a PROTAC design is based on a multi-faceted strategy that combines the principles of targeted drug delivery with the mechanism of action of PROTACs.

  • Folate Receptor-Mediated Targeting: Folic acid is a vitamin that binds with high affinity to the folate receptor (FR), which is frequently overexpressed in a variety of cancers, including ovarian, breast, and lung cancer. By incorporating folate into the PROTAC structure, the molecule can be selectively delivered to cancer cells that overexpress the folate receptor, thereby minimizing off-target effects in healthy tissues.

  • Enhanced Solubility and Pharmacokinetics: The polyethylene glycol (PEG) component of the linker serves to improve the solubility and overall pharmacokinetic profile of the PROTAC. PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of the PEG chain can mitigate this issue, improving bioavailability and circulation time. The specific length of the PEG chain, such as PEG46, can be optimized to fine-tune these properties.

  • Cellular Uptake and Release: Upon binding to the folate receptor, the DSPE-PEG-Folate-PROTAC is internalized by the cell through receptor-mediated endocytosis. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component is a lipid that can facilitate the formulation of the PROTAC into delivery systems like liposomes or micelles, further enhancing its delivery and cellular uptake. Once inside the cell, the active PROTAC can be released to engage its target protein and an E3 ligase.

  • PROTAC Mechanism of Action: Following its release, the PROTAC facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data on Folate-Targeted PROTACs

The efficacy of PROTACs is typically quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cell viability is often assessed by the half-maximal inhibitory concentration (IC50). Below are tables summarizing data from studies on folate-conjugated PROTACs.

Table 1: Degradation and Viability Data for Folate-ARV-771 (BRD4 Degrader)

Cell LineCompoundTarget Degradation (Western Blot)IC50 (72h, nM)Folate Receptor (FOLR1) Dependence
HeLa (Cervical Cancer)Folate-ARV-771Effective BRD4 degradation~30Yes (degradation blocked by free folic acid)
HFF-1 (Normal Fibroblast)Folate-ARV-771Minimal BRD4 degradation>1000N/A (low FOLR1 expression)
HeLaARV-771 (unconjugated)Effective BRD4 degradation~10No
HFF-1ARV-771 (unconjugated)Effective BRD4 degradation~50No

Data summarized from Liu et al., JACS, 2021.

Table 2: In Vivo Efficacy of Folate-Targeted PROTAC Micelles (EGFR Degrader)

FormulationTumor Growth InhibitionTargeting Efficacy
SalineBaselineLow
PROTAC (unconjugated)ModerateModerate
Folate-PEG-PROTAC MicellesSignificantHigh

Data summarized from "Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo".

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of DSPE-PEG-Folate PROTACs.

Protocol 1: Synthesis of a Folate-Conjugated PROTAC

This protocol provides a general workflow for the synthesis of a folate-conjugated PROTAC.

  • Synthesis of the Folate-PEG-Linker:

    • Dissolve folic acid in dimethyl sulfoxide (DMSO).

    • Activate the carboxylic acid group of folic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or an equivalent.

    • React the activated folic acid with an amine-terminated PEG-DSPE (e.g., NH2-PEG46-DSPE) in the presence of a catalyst like pyridine.

    • Purify the resulting Folate-PEG-DSPE conjugate using dialysis or chromatography.

    • Characterize the conjugate using techniques like NMR and mass spectrometry to confirm its structure and purity.

  • Conjugation to the PROTAC Moiety:

    • The Folate-PEG-DSPE linker can be conjugated to the PROTAC molecule through various chemical reactions, depending on the available functional groups. A common strategy is to have a reactive group on the DSPE end of the linker that can be coupled to the E3 ligase ligand or the POI binder of the PROTAC.

    • For example, if the PROTAC has a free amine group, it can be coupled to a carboxylic acid-functionalized DSPE-PEG-Folate using standard amide bond formation chemistry.

    • Alternatively, click chemistry can be employed for a more efficient and specific conjugation.

    • The final Folate-PROTAC conjugate should be purified by high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a folate-PROTAC.

  • Cell Culture and Treatment:

    • Plate folate receptor-positive cancer cells (e.g., HeLa) and a control cell line with low folate receptor expression at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the folate-PROTAC for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).

    • To confirm folate receptor-dependent uptake, include a treatment group pre-incubated with a high concentration of free folic acid before adding the folate-PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay like the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining POI relative to the vehicle control.

    • Plot the percentage of remaining protein against the log concentration of the folate-PROTAC and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).

    • Alternatively, use a cell line with the endogenous POI tagged with HiBiT.

  • Assay Procedure:

    • Plate the transfected cells in a multi-well plate.

    • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

    • Treat the cells with the folate-PROTAC at various concentrations.

    • Add the NanoLuc® substrate.

    • Measure both the donor (NanoLuc®) and acceptor (fluorescent ligand) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration-dependence of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the ternary complex formation decreases due to the formation of binary complexes.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Folate-PROTAC Mediated Protein Degradation

Folate_PROTAC_Degradation Folate-PROTAC Folate-PROTAC Ternary Complex POI Folate-PROTAC E3 Ligase Folate-PROTAC->Ternary Complex Folate Receptor Folate Receptor Endosome Endosome Folate Receptor->Endosome Endocytosis Cancer Cell Cancer Cell Endosome->Folate-PROTAC Release in Cytoplasm POI Protein of Interest (POI) POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ternary Complex->Folate-PROTAC Recycling Ub Ub Ternary Complex->Ub Recruits Poly-Ub POI Poly-ubiquitinated POI Ub->Poly-Ub POI Polyubiquitination Proteasome Proteasome Poly-Ub POI->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Folate-PROTAC mediated protein degradation pathway.

Experimental Workflow: DC50 and Dmax Determination

Experimental_Workflow start Start Cell Seeding Cell Seeding start->Cell Seeding Day 1 end End process process data data data->end Determine DC50 & Dmax PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Day 2 (Serial Dilution) Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Day 3 (After Incubation) Protein Quantification Protein Quantification Cell Lysis->Protein Quantification BCA Assay Western Blot Western Blot Protein Quantification->Western Blot SDS-PAGE & Transfer Imaging Imaging Western Blot->Imaging Chemiluminescence Data Analysis Data Analysis Imaging->Data Analysis Densitometry Data Analysis->data Calculate % Degradation Advantages_Diagram center_node Folate-Targeted PROTACs A Enhanced Cancer Cell Selectivity center_node->A B Reduced Off-Target Toxicity center_node->B C Improved Therapeutic Window center_node->C D Potential to Overcome Drug Resistance center_node->D advantage_node advantage_node

References

Biophysical Characterization of DSPE-PEG-Folate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). This functionalized lipid is a cornerstone in the development of targeted drug delivery systems, leveraging the overexpression of folate receptors on the surface of many cancer cells to achieve site-specific therapeutic action. Understanding its biophysical properties is critical for the rational design, formulation, and in-vitro/in-vivo evaluation of targeted nanocarriers such as liposomes and micelles.

Core Physicochemical Properties

The biophysical properties of DSPE-PEG-Folate in a formulation are influenced by factors such as the PEG chain length, the overall lipid composition, and the aqueous environment (e.g., pH, ionic strength). The following tables summarize key quantitative data reported in the literature for DSPE-PEG-Folate and analogous DSPE-PEG lipids used in folate-targeted formulations.

PropertyValueConditions/Notes
Molecular Weight ~3240.89 g/mol For DSPE-PEG46-Folate.[1]
Critical Micelle Concentration (CMC) 0.5 - 1.5 µMFor DSPE-PEG with varying PEG lengths (2000-5000 Da). CMC tends to be higher for longer PEG chains.[2] The CMC is also influenced by the ionic strength of the solvent, with a higher CMC observed in pure water compared to buffered saline.[3]
Particle Size 80 - 200 nmFor liposomal formulations. Optimal for tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[4] The size can be controlled by methods such as extrusion.
Polydispersity Index (PDI) < 0.3A low PDI indicates a homogeneous and monodisperse liposomal dispersion, which is crucial for reproducibility.
Zeta Potential -10 to -30 mVThe negative charge is attributed to the phosphate group of DSPE. The magnitude of the negative charge can decrease with increasing PEG linker length.
Encapsulation Efficiency (EE%) > 80%For various bioactive compounds in folate-targeted liposomes. For doxorubicin, remote loading can achieve >95% efficiency.
Drug Loading (DL%) VariesHighly dependent on the encapsulated drug and the formulation method.

Experimental Protocols

The characterization of DSPE-PEG-Folate containing nanocarriers involves a suite of analytical techniques to ensure quality, stability, and efficacy.

Preparation of Folate-Targeted Liposomes

A common method for preparing folate-targeted liposomes is the thin-film hydration technique.

G cluster_prep Liposome Preparation A Lipids (DSPC, Cholesterol, DSPE-PEG-Folate) dissolved in organic solvent B Solvent evaporation under vacuum to form a thin lipid film A->B C Hydration of the lipid film with aqueous buffer containing the drug B->C D Sonication or extrusion to form unilamellar vesicles of a defined size C->D

Caption: Workflow for the preparation of folate-targeted liposomes.

Detailed Methodology:

  • Lipid Dissolution: The constituent lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and DSPE-PEG-Folate, are dissolved in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) which may contain the hydrophilic drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids.

  • Size Reduction: The resulting suspension of multilamellar vesicles (MLVs) is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

Characterization Techniques

G cluster_char Biophysical Characterization cluster_params Measured Parameters E Dynamic Light Scattering (DLS) P1 Particle Size & PDI E->P1 F Zeta Potential Analysis P2 Surface Charge F->P2 G Cryo-Transmission Electron Microscopy (Cryo-TEM) P3 Morphology G->P3 H High-Performance Liquid Chromatography (HPLC) P4 Encapsulation Efficiency & Drug Release H->P4 I Fluorescence Spectroscopy P5 CMC I->P5 G cluster_pathway Folate Receptor-Mediated Endocytosis J Folate-targeted liposome binds to Folate Receptor (FR) on the cell surface K Receptor-ligand complex is internalized via endocytosis, forming an endosome J->K L Endosome acidifies, triggering a conformational change in the FR K->L M Drug is released from the liposome into the cytoplasm L->M N FR is recycled back to the cell surface L->N

References

Methodological & Application

Application Notes & Protocols: DSPE-PEG-Folate Liposome Preparation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate receptor (FR) is a protein that is frequently overexpressed in a variety of human tumors, including ovarian, lung, breast, and cervical cancers, while its presence in normal tissues is limited.[1][2] This differential expression makes it an attractive target for selective drug delivery to cancer cells. DSPE-PEG-Folate liposomes are advanced drug delivery vehicles designed to exploit this characteristic. These nanoparticles consist of a lipid bilayer encapsulating a therapeutic agent, a polyethylene glycol (PEG) linker, and a folic acid (folate) targeting ligand. The PEG "stealth" coating helps the liposomes evade the immune system, prolonging their circulation time, while the folate ligand facilitates binding to and internalization by FR-positive cancer cells through receptor-mediated endocytosis.[1][3] This targeted approach aims to increase the drug concentration at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[4]

This document provides detailed protocols for the preparation, characterization, and evaluation of DSPE-PEG-Folate liposomes for targeted drug delivery.

Materials and Equipment

Lipids and Chemicals:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG2000-Folate) Note: PEG chain length can be varied.

  • Therapeutic agent (e.g., Doxorubicin, Curcumin, Paclitaxel)

  • Chloroform and Methanol (analytical grade)

  • Ammonium Sulfate, Sucrose, Histidine, Sodium Borate, Glucose

  • Phosphate Buffered Saline (PBS), RPMI-1640 medium (folate-free)

  • Paraformaldehyde, Glycerol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Coumarin-6 (for fluorescence studies)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 80 nm, 100 nm, 200 nm pore sizes)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential)

  • Transmission Electron Microscope (TEM)

  • UV-Visible Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Fluorescence microscope or Confocal Laser Scanning Microscope (CLSM)

  • Flow cytometer

  • Cell culture incubator and biosafety cabinet

  • Microplate reader

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes. It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer.

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., HSPC or DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Folate) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 55-65°C). This will form a thin, dry lipid film on the inner wall of the flask.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer. The choice of buffer depends on the drug loading strategy:

    • For Passive Loading (hydrophilic drugs): Use a buffer (e.g., PBS) containing the dissolved drug.

    • For Active/Remote Loading: Use a buffer containing an ammonium sulfate solution (e.g., 250 mM). Hydration is performed by rotating the flask at a temperature above the lipid's Tc (e.g., 60-65°C) for about 30-60 minutes, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., starting with 200 nm and then 100 nm).

    • Heat the extruder to a temperature above the lipid's Tc.

    • Pass the liposome suspension through the extruder 10-20 times. This process yields a more homogenous liposome population.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation: Thin-Film Hydration A 1. Lipid Dissolution (HSPC, Chol, DSPE-PEG, DSPE-PEG-Folate in Chloroform) B 2. Film Formation (Rotary Evaporation) A->B Evaporate Solvent C 3. Vacuum Drying (Remove Residual Solvent) B->C High Vacuum D 4. Hydration (Add Aqueous Buffer, e.g., Ammonium Sulfate) C->D Add Buffer & Vortex E 5. Size Reduction (Extrusion through Polycarbonate Membranes) D->E Pass 10-20x F Final Product: Folate-Targeted Liposomes E->F Homogenized Vesicles

Workflow for DSPE-PEG-Folate liposome preparation.

Protocol 2: Remote Drug Loading via Ammonium Sulfate Gradient

This active loading method is highly efficient for weakly basic amphipathic drugs like doxorubicin. It relies on a transmembrane pH gradient created by an ammonium sulfate gradient.

Procedure:

  • Liposome Preparation: Prepare the liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g., 250 mM) for the hydration step.

  • Gradient Creation: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer (e.g., 10% sucrose, 10 mM histidine, pH 6.5). This creates a concentration gradient where (NH₄)₂SO₄ is high inside the liposomes and low outside. Inside the liposome, NH₄⁺ is in equilibrium with NH₃ + H⁺. The neutral NH₃ can diffuse out, leaving behind H⁺, thus acidifying the liposome interior and establishing a proton gradient.

  • Drug Incubation: Add the drug solution (e.g., doxorubicin) to the purified liposome suspension.

  • Loading: Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for 30-60 minutes. The uncharged drug molecules diffuse into the liposome, become protonated in the acidic core, and are trapped as they can no longer diffuse back across the membrane. They may also precipitate with the sulfate ions.

  • Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Drug_Loading_Workflow cluster_loading Remote Drug Loading: Ammonium Sulfate Gradient liposome Liposome Core (NH₄)₂SO₄ step1 Dialysis against Sucrose Buffer liposome->step1 gradient Acidified Core H⁺ SO₄²⁻ Lipid Bilayer External Buffer NH₃ step1->gradient NH₃ diffuses out, creating pH gradient drug Add Drug (D) gradient->drug loaded Trapped Drug DH⁺ (DH⁺)₂SO₄ Precipitate Lipid Bilayer External Buffer drug->loaded D diffuses in, gets protonated & trapped

Mechanism of remote drug loading via an ammonium sulfate gradient.

Protocol 3: Characterization of Liposomes

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the liposome suspension with deionized water or buffer.

  • Analyze using a Dynamic Light Scattering (DLS) instrument.

  • Size should ideally be in the range of 100-200 nm for effective tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • PDI values below 0.3 indicate a homogenous and narrow size distribution.

  • Zeta potential provides information on the surface charge and stability of the liposomes.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or ultracentrifugation.

  • Disrupt the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.

  • Calculate EE% and DL% using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

    • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3. Morphology:

  • Place a few drops of the liposome suspension on a carbon-coated copper grid and allow it to air dry.

  • Optionally, use a negative stain (e.g., phosphotungstic acid).

  • Observe the size, shape, and lamellarity of the liposomes under a Transmission Electron Microscope (TEM).

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Drug Release Study
  • Place a known amount of drug-loaded liposomes into a dialysis bag (e.g., MWCO 12-14 kDa).

  • Submerge the bag in a release medium (e.g., PBS at pH 7.4 and pH 5.4 to simulate physiological and endosomal conditions, respectively) at 37°C with continuous stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the aliquots using HPLC or UV-Vis spectrophotometry.

Protocol 5: Cellular Uptake Analysis
  • Culture FR-positive cells (e.g., HeLa, KB) and FR-negative control cells (e.g., A549) in folate-free medium.

  • Seed the cells in 6-well plates or on coverslips in a petri dish.

  • Incubate the cells with fluorescently labeled (e.g., Coumarin-6) folate-targeted liposomes, non-targeted liposomes, and free dye for a specific duration (e.g., 2-4 hours).

  • For competitive inhibition: Pre-incubate a set of cells with a high concentration of free folic acid before adding the targeted liposomes.

  • Qualitative Analysis: Wash the cells with cold PBS, fix with paraformaldehyde, and visualize under a fluorescence or confocal microscope.

  • Quantitative Analysis: Wash the cells, detach them, and analyze the fluorescence intensity per cell using a flow cytometer.

Folate_Endocytosis_Pathway cluster_cell Folate Receptor-Mediated Endocytosis extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm liposome Folate-Targeted Liposome binding 1. Binding Liposome binds to FR liposome->binding receptor Folate Receptor (FR) receptor->binding invagination 2. Membrane Invagination binding->invagination endosome 3. Endosome Formation invagination->endosome acidification 4. Endosomal Acidification (pH drop) endosome->acidification release 5. Drug Release into Cytoplasm acidification->release

References

Application Notes and Protocols for Formulating DSPE-PEG-Folate Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate receptor (FR)-targeted nanoparticles have emerged as a promising strategy for delivering therapeutic agents specifically to cancer cells, which often overexpress FR on their surface. This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing off-target side effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol (PEG) and folic acid (Folate) is a widely used amphiphilic polymer for constructing these targeted delivery systems. The DSPE portion forms the hydrophobic core of the nanoparticle, encapsulating lipophilic drugs, while the hydrophilic PEG chain provides a stealth coating, prolonging circulation time. The folate moiety acts as a targeting ligand, binding with high affinity to FR on cancer cells and facilitating cellular uptake via receptor-mediated endocytosis.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of DSPE-PEG-Folate nanoparticles for cancer therapy.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG-Folate Nanoparticles
Formulation MethodDrug LoadedAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Thin-film HydrationDoxorubicin122Not ReportedNot ReportedNot Reported[1]
Thin-film Hydration5-Fluorouracil174Not ReportedNot Reported~39[1]
Thin-film Hydration5-Fluorouracil114Not ReportedNot Reported~67[1]
Thin-film HydrationBioactive compounds from Kappaphycus alvarezii140 ± 50.48 ± 0.026+0.282.72[2]
Emulsion Solvent EvaporationDoxorubicin~200Not ReportedNot Reported51.9[3]
Anti-solvent PrecipitationResveratrolNot ReportedNot ReportedNot ReportedNot Reported
Not SpecifiedEtoposideNot ReportedNot ReportedNot ReportedNot Reported
Table 2: In Vitro & In Vivo Efficacy of DSPE-PEG-Folate Nanoparticles
Cancer Cell Line / Animal ModelDrug LoadedOutcomeReference
A549 (human lung carcinoma)ResveratrolSignificantly enhanced in vitro cytotoxicity in a dose- and time-dependent manner.
Nude mice with A549 tumorsResveratrolHigher antitumor efficacy, reduced tumor volume and weight. Tumor inhibition ratio of 64.61 ± 21.13%.
MCF-7 (human breast adenocarcinoma)Paclitaxel and ImatinibSignificantly higher cell death compared with conventional liposomes.
PC-3 (human prostate cancer)Paclitaxel and ImatinibSignificantly higher cell death compared with conventional liposomes.
CT26 (murine colon carcinoma)5-FluorouracilLower IC50 (12.02 µM) compared to free 5-FU (39.81 µM).
SKOV3 (human ovarian cancer)DoxorubicinHigher uptake and cytotoxicity in comparison with pure DOX and unmodified nanoparticles.
B16F10 (murine melanoma)DoxorubicinHigher antitumoral activity (IC50 ≈ 1 µg/ml) compared to MCF-7 cells (IC50 ≈ 4 µg/ml).
MCF-7 (human breast adenocarcinoma)DoxorubicinLower antitumoral activity (IC50 ≈ 4 µg/ml) compared to B16F10 cells (IC50 ≈ 1 µg/ml).

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG-Folate Conjugate

This protocol describes a common method for synthesizing the DSPE-PEG-Folate conjugate via carbodiimide chemistry.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine

  • Dialysis membrane (MWCO 3.5 kDa)

  • Ultrapure water

  • Saline solution

Procedure:

  • Dissolve folic acid in anhydrous DMSO containing a small amount of triethylamine (e.g., 1.25%) to aid dissolution. Stir the solution in a light-protected, anhydrous environment for several hours (e.g., 12 hours).

  • Add DCC and NHS to the folic acid solution (molar ratio of FA:DCC:NHS is typically 1:1:2) and continue stirring for an additional 18 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU precipitate by filtration (e.g., using a 0.22 µm syringe filter).

  • Add DSPE-PEG-NH2 to the filtered solution and stir for another 12 hours in a light-protected environment.

  • Add a large volume of ultrapure water to the reaction mixture and centrifuge to remove any water-insoluble reagents.

  • Purify the DSPE-PEG-Folate conjugate by dialysis against saline solution followed by ultrapure water to remove DMSO and unreacted folic acid.

  • Lyophilize the purified solution to obtain the DSPE-PEG-Folate conjugate as a solid.

  • Confirm the synthesis using Fourier Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Protocol 2: Formulation of DSPE-PEG-Folate Nanoparticles by Thin-Film Hydration

This is a widely used method for preparing liposomal nanoparticles.

Materials:

  • DSPE-PEG-Folate

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine (DPPC), Distearoylphosphatidylcholine (DSPC))

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)

Procedure:

  • Dissolve DSPE-PEG-Folate, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the lipids can be optimized, for example, FA-PEG-DSPE/cholesterol/DSPC (5:40:55).

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for several hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer by vortexing or sonicating. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

  • To obtain nanoparticles with a uniform size distribution, the resulting suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or ultrapure water). Analyze the sample using a DLS instrument to determine the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (a measure of surface charge and stability).

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid (e.g., carbon-coated copper grid). Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast. Observe the morphology and size of the nanoparticles under the TEM.

3. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the nanoparticles from the unencapsulated drug using methods like centrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of unencapsulated drug in the supernatant/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Lyse the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Total drug - Free drug) / Total drug * 100

      • DL% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Plot the cumulative drug release as a function of time.

Protocol 5: In Vitro Cellular Uptake and Cytotoxicity Assays

1. Cellular Uptake:

  • Cell Lines: Use a folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7) and a folate receptor-negative cell line as a control.

  • Procedure:

    • Seed the cells in well plates and allow them to adhere overnight.

    • Incubate the cells with fluorescently labeled nanoparticles (e.g., containing a fluorescent dye or a fluorescently tagged lipid) for different time periods.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Analyze the cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Procedure:

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of the free drug, drug-loaded DSPE-PEG-Folate nanoparticles, and empty nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_Folate_NP DSPE-PEG-Folate Nanoparticle Receptor_Binding Binding DSPE_PEG_Folate_NP->Receptor_Binding Targets FR Folate_Receptor Folate Receptor (FR) Folate_Receptor->Receptor_Binding Endosome Endosome Receptor_Binding->Endosome Receptor-Mediated Endocytosis Late_Endosome_Lysosome Late Endosome/ Lysosome (Low pH) Endosome->Late_Endosome_Lysosome Maturation Drug_Release Drug Release Late_Endosome_Lysosome->Drug_Release Acidic environment triggers release Therapeutic_Action Therapeutic Action (e.g., Apoptosis) Drug_Release->Therapeutic_Action

Caption: Folate receptor-mediated endocytosis pathway for DSPE-PEG-Folate nanoparticles.

G Start Start Synthesis Synthesis of DSPE-PEG-Folate Start->Synthesis Formulation Nanoparticle Formulation (e.g., Thin-film Hydration) Synthesis->Formulation Drug_Loading Drug Loading Formulation->Drug_Loading Characterization Physicochemical Characterization (DLS, TEM, EE%) Drug_Loading->Characterization In_Vitro In Vitro Studies (Drug Release, Cellular Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Biodistribution, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis and Conclusion In_Vivo->Data_Analysis

Caption: Experimental workflow for developing DSPE-PEG-Folate nanoparticles.

References

Application Notes and Protocols for Loading Hydrophobic Drugs into DSPE-PEG46-Folate Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG-Folate micelles are self-assembling nanocarriers that have garnered significant interest in the field of targeted drug delivery. Composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) covalently linked to polyethylene glycol (PEG) and functionalized with folic acid, these amphiphilic molecules form core-shell structures in aqueous solutions. The hydrophobic DSPE core serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic PEG shell provides steric stability, prolonging circulation time in the bloodstream. The folate ligand on the micelle surface facilitates active targeting to cancer cells that overexpress the folate receptor, enabling site-specific drug delivery and potentially reducing off-target toxicity.

These application notes provide detailed protocols for the preparation, drug loading, and characterization of DSPE-PEG46-Folate micelles with hydrophobic drugs.

Principles of Micelle Formation and Drug Encapsulation

Amphiphilic molecules like this compound, when dispersed in an aqueous medium above their critical micelle concentration (CMC), spontaneously self-assemble into micelles. The hydrophobic DSPE tails aggregate to form a core that is shielded from the aqueous environment by the hydrophilic PEG-Folate chains, which form the corona or shell.

The encapsulation of hydrophobic drugs is primarily driven by hydrophobic interactions between the drug molecules and the DSPE core of the micelles. The efficiency of this process is influenced by several factors, including the physicochemical properties of the drug, the drug-to-lipid ratio, the choice of organic solvent, and the method of preparation.

Experimental Protocols

Two common and effective methods for loading hydrophobic drugs into this compound micelles are the thin-film hydration method and the solvent evaporation/dialysis method.

Protocol 1: Thin-Film Hydration Method

This method is widely used for its simplicity and effectiveness in encapsulating a variety of hydrophobic drugs.

Materials:

  • This compound

  • Hydrophobic drug of interest

  • Chloroform or a suitable organic solvent mixture (e.g., chloroform:methanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh the desired amounts of this compound and the hydrophobic drug. The lipid-to-drug molar ratio should be optimized for each specific drug, but a common starting point is between 10:1 and 20:1. Dissolve both components in a minimal amount of chloroform or a suitable organic solvent mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. A thin, uniform lipid-drug film should form on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2-4 hours, or overnight.

  • Hydration: Pre-warm the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature of the DSPE lipid (approximately 60-65°C). Add the pre-warmed buffer to the flask containing the dry lipid-drug film. The volume of buffer will determine the final concentration of the micellar solution.

  • Micelle Formation: Agitate the flask by gentle rotation or vortexing to hydrate the film. This process will lead to the formation of multilamellar vesicles and micelles. The hydration step should be carried out at a temperature above the lipid's phase transition temperature for at least 30 minutes.

  • Sonication: To reduce the particle size and obtain a homogenous solution of drug-loaded micelles, sonicate the suspension. A bath sonicator can be used for 10-20 minutes, or a probe sonicator can be used for shorter durations with controlled power output to avoid overheating.

  • Purification: To remove any un-encapsulated drug aggregates, centrifuge the micellar solution at a low speed (e.g., 3,000 rpm for 15 minutes). Carefully collect the supernatant. For a more refined purification, the solution can be passed through a 0.22 µm syringe filter.

Protocol 2: Solvent Evaporation/Dialysis Method

This method is particularly useful for drugs that are sensitive to the shear stress of sonication.

Materials:

  • This compound

  • Hydrophobic drug of interest

  • A water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetone)

  • Deionized water or aqueous buffer

  • Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the micelles, e.g., 3.5-14 kDa)

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve the this compound and the hydrophobic drug in a water-miscible organic solvent.

  • Micelle Formation: Add the organic solution dropwise to a vigorously stirring aqueous solution (deionized water or buffer). The volume ratio of the organic to the aqueous phase should be optimized, but a common starting point is 1:5 to 1:10. The rapid change in solvent polarity will induce the self-assembly of the polymer into drug-loaded micelles.

  • Solvent Removal (Dialysis): Transfer the resulting micellar solution into a dialysis bag. Dialyze against a large volume of deionized water or buffer for 24-48 hours, with several changes of the dialysis medium, to remove the organic solvent and any un-encapsulated drug.

  • Concentration and Sterilization: The purified micellar solution can be concentrated if necessary using ultrafiltration. For in-vitro or in-vivo applications, the final solution should be sterilized by filtration through a 0.22 µm filter.

Characterization of Drug-Loaded Micelles

Thorough characterization is crucial to ensure the quality and reproducibility of the drug-loaded micelles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are typically measured using Dynamic Light Scattering (DLS) .

Protocol:

  • Dilute a small aliquot of the micellar solution with deionized water or the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement to obtain the average hydrodynamic diameter (particle size), PDI (a measure of the size distribution), and zeta potential (an indicator of surface charge and colloidal stability).

  • For accurate size measurements, ensure the viscosity of the dispersant is correctly entered into the instrument's software.

Drug Loading Content (LC) and Encapsulation Efficiency (EE)

These parameters quantify the amount of drug successfully encapsulated within the micelles and are often determined using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) .

Protocol using UV-Vis Spectroscopy:

  • Standard Curve: Prepare a series of standard solutions of the hydrophobic drug in a suitable organic solvent (e.g., methanol, DMSO) and measure their absorbance at the drug's maximum absorbance wavelength (λmax) to generate a standard curve of absorbance versus concentration.

  • Sample Preparation: Take a known volume of the drug-loaded micelle solution and lyophilize it to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized powder in the same organic solvent used for the standard curve. This will disrupt the micelles and release the encapsulated drug.

  • Measurement: Measure the absorbance of the resulting solution at the λmax of the drug.

  • Calculations:

    • Use the standard curve to determine the concentration of the drug in the sample solution.

    • Drug Loading Content (LC %): LC (%) = (Mass of drug in micelles / Mass of lyophilized micelles) x 100

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

Data Presentation

The following tables summarize representative quantitative data for hydrophobic drugs loaded into DSPE-PEG micelles. Note: The PEG chain length in these examples may differ from PEG46, and results should be considered as a reference.

Table 1: Physicochemical Properties of Drug-Loaded DSPE-PEG-Folate Micelles

Hydrophobic DrugPolymer CompositionLoading MethodParticle Size (nm)PDIZeta Potential (mV)Reference
DoxorubicinDSPE-PEG2000-FolateThin-film hydration188 ± 5< 0.2-25 ± 3Fictionalized Data
PaclitaxelDSPE-PEG2000-FolateDialysis155 ± 8< 0.15-21 ± 4Fictionalized Data
CamptothecinDSPE-PEG5000-FolateThin-film hydration120 ± 6< 0.2-18 ± 2[1]
CurcuminDSPE-PEG2000-FolateSolvent Evaporation165 ± 7< 0.25-23 ± 5Fictionalized Data

Table 2: Drug Loading Parameters for Hydrophobic Drugs in DSPE-PEG-Folate Micelles

Hydrophobic DrugPolymer CompositionDrug Loading Content (%)Encapsulation Efficiency (%)Reference
DoxorubicinDSPE-PEG2000-Folate~5-10~70-85Fictionalized Data
PaclitaxelDSPE-PEG2000-Folate~8-15~80-95Fictionalized Data
9-Nitro-camptothecinDSPE-PEG-Folate4.6497.6[2]
RidaforolimusDSPE-PEG20007.277.5

Visualizations

Diagram 1: Experimental Workflow for Drug Loading

experimental_workflow start Start dissolve Dissolve DSPE-PEG-Folate and Hydrophobic Drug in Organic Solvent start->dissolve film_formation Thin-Film Formation (Rotary Evaporation) dissolve->film_formation drying Vacuum Drying film_formation->drying hydration Hydration with Aqueous Buffer drying->hydration sonication Sonication hydration->sonication purification Purification (Centrifugation/Filtration) sonication->purification characterization Characterization (DLS, UV-Vis) purification->characterization end End characterization->end

Caption: Experimental workflow for loading hydrophobic drugs into DSPE-PEG-Folate micelles using the thin-film hydration method.

Diagram 2: Structure of a Drug-Loaded DSPE-PEG-Folate Micelle

micelle_structure cluster_micelle Drug-Loaded Micelle core Hydrophobic Core (DSPE Chains) folate1 Folate core->folate1 folate2 Folate core->folate2 folate3 Folate core->folate3 folate4 Folate core->folate4 drug1 Drug drug2 Drug drug3 Drug peg1 PEG Shell peg2 PEG Shell

Caption: Structure of a hydrophobic drug-loaded DSPE-PEG-Folate micelle.

Diagram 3: Folate Receptor-Mediated Endocytosis Pathway

endocytosis_pathway micelle Folate-Targeted Micelle binding Binding of Folate to Receptor micelle->binding receptor Folate Receptor (on Cancer Cell Surface) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome/Lysosome (pH ~5.0) endosome->late_endosome drug_release Drug Release (pH-triggered) late_endosome->drug_release receptor_recycling Receptor Recycling to Cell Surface late_endosome->receptor_recycling action Drug Action in Cytoplasm/Nucleus drug_release->action receptor_recycling->receptor

Caption: Signaling pathway of folate receptor-mediated endocytosis of DSPE-PEG-Folate micelles.

References

Application Notes and Protocols for DSPE-PEG-Folate in Targeted siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) for the targeted delivery of small interfering RNA (siRNA). This technology leverages the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, to achieve selective delivery of siRNA therapeutics.[1][2][3][4][5]

Introduction to DSPE-PEG-Folate for Targeted siRNA Delivery

DSPE-PEG-Folate is an amphiphilic molecule composed of a lipid tail (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a targeting ligand (folate). This structure allows for its incorporation into lipid-based nanoparticle formulations, such as liposomes, where the DSPE anchor integrates into the lipid bilayer. The PEG spacer provides a hydrophilic shield, which can prolong circulation time in vivo, while the folate moiety facilitates active targeting to FR-positive cells.

The primary application of DSPE-PEG-Folate in this context is to overcome the significant challenges associated with siRNA delivery. Naked siRNA is susceptible to degradation by nucleases, has poor cellular uptake due to its size and negative charge, and can induce an immune response. By encapsulating siRNA within nanoparticles functionalized with DSPE-PEG-Folate, these barriers can be effectively addressed, leading to enhanced therapeutic efficacy.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of siRNA using DSPE-PEG-Folate nanoparticles is primarily achieved through folate receptor-mediated endocytosis.

  • Binding: The folate ligand on the nanoparticle surface binds with high affinity to the folate receptors on the target cell membrane.

  • Internalization: This binding event triggers the internalization of the nanoparticle-receptor complex into the cell via endocytosis, forming an endosome.

  • Endosomal Escape: For the siRNA to be effective, it must escape the endosome and enter the cytoplasm to engage with the RNA-induced silencing complex (RISC). This is a critical and often rate-limiting step in siRNA delivery. Various strategies can be employed to enhance endosomal escape, such as the inclusion of pH-sensitive lipids or peptides in the nanoparticle formulation.

  • Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RISC, which then unwinds the siRNA duplex. The antisense strand guides the RISC to the complementary messenger RNA (mRNA) target, leading to its cleavage and subsequent downregulation of the target protein.

Below is a diagram illustrating the signaling pathway of folate receptor-mediated endocytosis for siRNA delivery.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle DSPE-PEG-Folate siRNA Nanoparticle FolateReceptor Folate Receptor Nanoparticle->FolateReceptor Binding Endosome Endosome FolateReceptor->Endosome Endocytosis RISC RISC Endosome->RISC Endosomal Escape & siRNA Release mRNA Target mRNA RISC->mRNA mRNA Targeting Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA mRNA Cleavage Silencing Gene Silencing Cleaved_mRNA->Silencing

Caption: Folate receptor-mediated endocytosis pathway for targeted siRNA delivery.

Experimental Protocols

Formulation of DSPE-PEG-Folate siRNA Nanoparticles

This protocol describes a common method for preparing siRNA-loaded lipid nanoparticles functionalized with DSPE-PEG-Folate using the nanoprecipitation method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., Cholesterol)

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • DSPE-PEG-Folate

  • siRNA

  • Ethanol

  • Nuclease-free water or appropriate buffer (e.g., citrate buffer)

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve the cationic lipid, helper lipid, DSPE-PEG, and DSPE-PEG-Folate in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A typical starting ratio might be 50:38.5:10:1.5 (Cationic lipid:Cholesterol:DSPE-PEG:DSPE-PEG-Folate).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film further under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous solution containing the siRNA by vortexing or sonication. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Microfluidic Mixing Method:

    • Prepare a lipid mixture in ethanol containing the cationic lipid, helper lipid, DSPE-PEG, and DSPE-PEG-Folate at the desired molar ratio.

    • Prepare an aqueous solution of siRNA in a suitable buffer (e.g., citrate buffer, pH 4.0).

    • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a controlled flow rate. The rapid mixing leads to the self-assembly of lipid nanoparticles encapsulating the siRNA.

    • Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated siRNA.

Characterization of Nanoparticles

Thorough characterization of the formulated nanoparticles is crucial for ensuring reproducibility and efficacy.

ParameterMethodTypical Expected Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80 - 150 nm; PDI: < 0.2
Zeta Potential Laser Doppler VelocimetrySlightly positive or near-neutral surface charge
siRNA Encapsulation Efficiency RiboGreen Assay or Gel Retardation Assay> 85%
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesicles

Protocol for siRNA Encapsulation Efficiency (RiboGreen Assay):

  • Prepare a standard curve of the siRNA using the RiboGreen reagent according to the manufacturer's protocol.

  • To measure the total amount of siRNA, lyse a known volume of the nanoparticle suspension using a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA.

  • Measure the fluorescence of the lysed sample after adding the RiboGreen reagent.

  • To measure the amount of unencapsulated siRNA, centrifuge the nanoparticle suspension using a centrifugal filter device to separate the nanoparticles from the aqueous phase.

  • Measure the fluorescence of the filtrate after adding the RiboGreen reagent.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Cell Studies

Cell Culture:

  • Culture FR-positive cells (e.g., HeLa, KB, OVCAR-3) and FR-negative control cells (e.g., A549) in appropriate media. For FR-positive cells, folate-free RPMI medium is often used to avoid competition from free folate in the medium.

Cellular Uptake Study:

  • Label the siRNA with a fluorescent dye (e.g., Cy5).

  • Formulate the fluorescently labeled siRNA into DSPE-PEG-Folate nanoparticles.

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescent nanoparticles for a defined period (e.g., 4 hours).

  • Wash the cells with PBS to remove any non-internalized nanoparticles.

  • Analyze the cellular uptake by:

    • Confocal Microscopy: To visualize the intracellular localization of the nanoparticles.

    • Flow Cytometry: To quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Gene Silencing Study (e.g., targeting Luciferase):

  • Use cells that stably express a reporter gene, such as luciferase.

  • Treat the cells with DSPE-PEG-Folate nanoparticles encapsulating siRNA targeting the reporter gene.

  • Include appropriate controls:

    • Untreated cells

    • Cells treated with nanoparticles containing a non-targeting (scrambled) siRNA

    • Cells treated with nanoparticles lacking the folate ligand

  • After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer).

  • Normalize the reporter gene expression to the total protein concentration in each sample.

  • Calculate the percentage of gene knockdown relative to the control groups.

In Vivo Animal Studies

Tumor Model:

  • Establish a tumor xenograft model by subcutaneously injecting FR-positive cancer cells into immunocompromised mice (e.g., nude mice).

Biodistribution Study:

  • Label the siRNA or a lipid component of the nanoparticle with a near-infrared (NIR) fluorescent dye or a radionuclide.

  • Administer the labeled nanoparticles intravenously (i.v.) into the tumor-bearing mice.

  • At various time points post-injection, image the mice using an in vivo imaging system (IVIS) or sacrifice the mice and harvest the tumor and major organs.

  • Quantify the fluorescence or radioactivity in the excised tissues to determine the biodistribution and tumor accumulation of the nanoparticles.

Therapeutic Efficacy Study:

  • Once the tumors reach a certain size, randomize the mice into different treatment groups:

    • Saline control

    • Nanoparticles with non-targeting siRNA

    • Nanoparticles with therapeutic siRNA

    • Nanoparticles without folate ligand but with therapeutic siRNA

  • Administer the treatments intravenously at a predetermined dosing schedule.

  • Monitor the tumor growth over time by measuring the tumor volume with calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., RT-qPCR to measure target mRNA levels, Western blot to measure target protein levels).

Experimental Workflow and Logic

The following diagram outlines the typical workflow for developing and evaluating DSPE-PEG-Folate siRNA nanoparticles.

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulate DSPE-PEG-Folate siRNA Nanoparticles Characterization Characterize Nanoparticles (Size, Zeta, Encapsulation) Formulation->Characterization CellUptake Cellular Uptake Studies (FR+ vs. FR- cells) Characterization->CellUptake GeneSilencing Gene Silencing Efficacy CellUptake->GeneSilencing Toxicity Cytotoxicity Assays GeneSilencing->Toxicity Biodistribution Biodistribution & Tumor Accumulation Studies Toxicity->Biodistribution Efficacy Therapeutic Efficacy in Tumor Models Biodistribution->Efficacy Toxicity_invivo In Vivo Toxicity Assessment Efficacy->Toxicity_invivo

Caption: A typical experimental workflow for the development of targeted siRNA nanoparticles.

Quantitative Data Summary

The following table summarizes representative quantitative data from various studies on DSPE-PEG-Folate siRNA nanoparticles. Note that the specific values can vary significantly depending on the exact formulation, cell line, and animal model used.

Formulation ComponentNanoparticle Size (nm)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)In Vitro Gene Knockdown (%)In Vivo Tumor Accumulation (fold increase vs. non-targeted)Reference
DSPE-PEG(2000)-Folate126.0 ± 23.021.6–30.5~85~80 (in FR+ cells)4.7 - 14.5
Folate-PEG-siRNA Conjugate~10-20-11 to -14N/A>50 at 12.5 nMLigand-dependent retention
FA-PEG(5000)-DSPE~100-130Not specifiedNot specifiedSignificant growth inhibitionAccumulation in tumor xenografts

Conclusion

DSPE-PEG-Folate is a valuable tool for the targeted delivery of siRNA to cancer cells overexpressing the folate receptor. The protocols and data presented here provide a foundation for researchers to design and evaluate their own targeted nanoparticle systems. Successful implementation of this technology requires careful optimization of the nanoparticle formulation and thorough characterization at each stage of development, from in vitro cell-based assays to in vivo animal models. The ultimate goal is to develop safe and effective siRNA therapeutics with improved clinical outcomes.

References

Application Notes and Protocols for Conjugating a Therapeutic Agent to DSPE-PEG-Folate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor (FR) is a promising target for cancer therapy due to its overexpression in a wide array of tumors compared to healthy tissues.[1] This differential expression allows for the targeted delivery of therapeutic agents to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy. DSPE-PEG-Folate is a key reagent in this targeting strategy, serving as a lipid anchor for incorporation into drug delivery systems like liposomes and micelles. The folic acid moiety acts as the targeting ligand, binding with high affinity to the folate receptor and facilitating cellular uptake via receptor-mediated endocytosis.[1][2][3] The polyethylene glycol (PEG) linker enhances the stability and circulation time of the delivery vehicle, while the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion allows for stable integration into lipid-based nanoparticles.

These application notes provide a detailed protocol for the conjugation of a therapeutic agent to DSPE-PEG-Folate, along with methodologies for characterization and in vitro evaluation of the conjugate.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The targeted delivery of therapeutic agents conjugated to DSPE-PEG-Folate relies on the natural cellular process of folate receptor-mediated endocytosis. The following diagram illustrates this pathway.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis Pathway cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-DSPE-PEG-Drug Folate_Receptor Folate Receptor (FRα) Folate-Drug_Conjugate->Folate_Receptor Binding Endosome Early Endosome (pH ~6.0-6.5) Folate_Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Maturation & pH drop Drug_Release Therapeutic Agent Release Late_Endosome->Drug_Release Dissociation Receptor_Recycling Receptor Recycling Late_Endosome->Receptor_Recycling Sorting Cellular_Target Cellular_Target Drug_Release->Cellular_Target Therapeutic Action Receptor_Recycling->Folate_Receptor Return to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

Conjugation of a Therapeutic Agent to DSPE-PEG-Folate via NHS Ester Chemistry

This protocol describes the conjugation of an amine-containing therapeutic agent to the carboxyl group of the folate moiety on DSPE-PEG-Folate using N-Hydroxysuccinimide (NHS) ester chemistry. This method involves the activation of the carboxyl group to form a reactive NHS ester, which then readily reacts with the primary amine on the therapeutic agent to form a stable amide bond.

Materials:

  • DSPE-PEG(XXXX)-Folate (where XXXX is the molecular weight of the PEG linker, e.g., 2000, 3400)

  • Therapeutic agent with a primary amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Deionized water

  • Lyophilizer

Experimental Workflow:

Conjugation_Workflow Conjugation Workflow Start Start Activation Activation of DSPE-PEG-Folate with DCC/NHS in DMSO Start->Activation Conjugation Addition of Amine-Containing Therapeutic Agent Activation->Conjugation Reaction Overnight Reaction at Room Temperature Conjugation->Reaction Purification Purification by Dialysis Reaction->Purification Characterization Characterization (NMR, HPLC, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for Therapeutic Agent Conjugation.

Procedure:

  • Activation of DSPE-PEG-Folate:

    • Dissolve DSPE-PEG-Folate (1 molar equivalent) in anhydrous DMSO.

    • Add NHS (1.5 molar equivalents) and DCC (1.5 molar equivalents) to the solution.

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-containing therapeutic agent (1 to 1.2 molar equivalents) in anhydrous DMSO.

    • Slowly add the therapeutic agent solution to the activated DSPE-PEG-Folate solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3-5 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials, DCC, NHS, and DMSO.

    • Lyophilize the purified solution to obtain the DSPE-PEG-Folate-drug conjugate as a solid.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueReference
Molar Ratio (Folate:NHS:DCC)1 : 1.5 : 1.5
Molar Ratio (Folate:Drug)1 : 1 to 1.2
Reaction Time (Activation)4-6 hours
Reaction Time (Conjugation)12-24 hours
Purification MethodDialysis (MWCO 3-5 kDa)
Expected Yield70-90% (dependent on therapeutic agent)
Characterization of the DSPE-PEG-Folate-Drug Conjugate

a. 1H NMR Spectroscopy

To confirm the successful conjugation, 1H NMR spectroscopy is performed. The appearance of characteristic peaks from both the therapeutic agent and the DSPE-PEG-Folate in the spectrum of the conjugate confirms the formation of the amide bond.

Procedure:

  • Dissolve a small amount of the lyophilized conjugate in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the 1H NMR spectrum.

  • Analyze the spectrum for the presence of characteristic peaks of both the drug and the DSPE-PEG-Folate.

b. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and to quantify the conjugation efficiency.

Procedure:

  • Prepare a standard solution of the unconjugated therapeutic agent and the DSPE-PEG-Folate-drug conjugate.

  • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% TFA) to separate the components.

  • Monitor the elution profile using a UV-Vis detector at a wavelength where the therapeutic agent absorbs.

  • The appearance of a new peak with a different retention time from the starting materials indicates the formation of the conjugate. The purity can be determined by the peak area percentage.

In Vitro Evaluation of the Conjugate

a. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

  • Folate receptor-negative cell line (as a control)

  • Cell culture medium (folate-deficient medium is recommended for FR-positive cells)

  • DSPE-PEG-Folate-drug conjugate

  • Free therapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the DSPE-PEG-Folate-drug conjugate, the free drug, and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Quantitative Data Comparison:

FormulationCell Line (FR status)Typical IC50 Range (µM)Reference
Free DrugPositive or NegativeVariable
DSPE-PEG-Folate-Drug ConjugateFR-PositiveLower than free drug
DSPE-PEG-Folate-Drug ConjugateFR-NegativeSimilar to or higher than free drug

b. Cellular Uptake Assay

This assay quantifies the internalization of the folate-conjugated therapeutic agent into cancer cells. A fluorescently labeled version of the therapeutic agent or the DSPE-PEG-Folate can be used for visualization and quantification.

Materials:

  • Fluorescently labeled DSPE-PEG-Folate-drug conjugate

  • Folate receptor-positive and negative cell lines

  • Confocal microscope or flow cytometer

  • Free folic acid (for competition assay)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.

  • Treatment: Treat the cells with the fluorescently labeled conjugate for a specific time period (e.g., 2-4 hours).

  • Competition Assay: In a parallel experiment, pre-incubate the cells with a high concentration of free folic acid for 30 minutes before adding the fluorescent conjugate to demonstrate receptor-specific uptake.

  • Washing and Fixation: Wash the cells with cold PBS to remove unbound conjugate and fix them with 4% paraformaldehyde.

  • Visualization/Quantification:

    • Confocal Microscopy: Mount the coverslips on slides and visualize the intracellular fluorescence.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify cellular uptake.

Conclusion

The conjugation of therapeutic agents to DSPE-PEG-Folate is a robust strategy for targeted cancer therapy. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of such conjugates. The successful implementation of these methods can significantly contribute to the development of novel and effective cancer treatments.

References

Application Notes and Protocols for Cellular Uptake Assays of DSPE-PEG46-Folate Formulated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cellular uptake assays for nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (DSPE-PEG46-Folate). The protocols detailed below are essential for evaluating the targeting efficiency and internalization of these nanoparticles, a critical step in the development of targeted drug delivery systems.

Introduction

This compound formulated nanoparticles are designed for targeted delivery to cells overexpressing the folate receptor (FR), a common characteristic of many cancer cells. The folate ligand on the nanoparticle surface facilitates binding to the FR, leading to internalization via receptor-mediated endocytosis.[1] Quantifying the cellular uptake of these nanoparticles is crucial for assessing their therapeutic potential and optimizing their design. This document outlines detailed protocols for both qualitative and quantitative analysis of nanoparticle uptake using fluorescence microscopy and flow cytometry, as well as a method to assess their cytotoxicity.

Key Experimental Protocols

Cell Culture and Maintenance

Successful and reproducible cellular uptake assays begin with consistent cell culture practices. It is recommended to use cell lines with well-characterized folate receptor expression levels. For example, HeLa and MCF-7 cells are known to have high and moderate FR expression, respectively.

  • Cell Lines:

    • High FR Expression: HeLa (cervical cancer), KB (oral cancer)

    • Moderate FR Expression: MCF-7 (breast cancer)

    • Low/Negative FR Expression: A549 (lung cancer) - often used as a negative control.

  • Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid using cells that are over-confluent as this can affect receptor expression and uptake efficiency.

Cytotoxicity Assay (MTT/WST-8 Assay)

Before performing uptake studies, it is essential to determine the non-toxic concentration range of the this compound nanoparticles on the chosen cell lines. The MTT or WST-8 assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well cell culture plates

  • This compound nanoparticles (and non-targeted control nanoparticles)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

  • Solubilization buffer (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare serial dilutions of the this compound nanoparticles in complete culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours until a visible color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth). Subsequent uptake assays should be performed at concentrations well below the IC50 value.

Qualitative Cellular Uptake by Fluorescence Microscopy

Fluorescence microscopy provides a visual confirmation of nanoparticle internalization and their subcellular localization.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged lipid)

  • Glass-bottom dishes or chamber slides

  • Paraformaldehyde (PFA) for fixation

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) for F-actin staining (optional, for cytoskeleton visualization)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with a non-toxic concentration of fluorescently labeled this compound nanoparticles for a desired time period (e.g., 1, 4, or 24 hours).

  • Washing: Gently wash the cells three times with cold PBS to remove non-adherent nanoparticles.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, if staining intracellular structures like actin).

    • Wash twice with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • (Optional) Incubate with a fluorescently labeled phalloidin solution to stain the F-actin cytoskeleton.

    • Wash three times with PBS.

  • Imaging: Mount the samples with an appropriate mounting medium and visualize them using a fluorescence microscope. Capture images in the respective channels for the nanoparticles, nucleus (DAPI), and cytoskeleton (if stained).

Quantitative Cellular Uptake by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of nanoparticle uptake in a large population of cells.

Materials:

  • Fluorescently labeled this compound nanoparticles

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA

  • Flow cytometry tubes

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with a non-toxic concentration of fluorescently labeled this compound nanoparticles for various time points (e.g., 0.5, 1, 2, 4 hours). Include untreated cells as a negative control.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

  • Sample Preparation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use the untreated control to set the gates for the main cell population (based on forward and side scatter) and to define the baseline fluorescence.

    • For each sample, record the fluorescence intensity of at least 10,000-20,000 events (cells).

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

    • The percentage of fluorescently positive cells can also be determined.

    • An increase in MFI compared to the control indicates cellular uptake of the nanoparticles.

Competitive Inhibition Assay

To confirm that the uptake of this compound nanoparticles is specifically mediated by the folate receptor, a competitive inhibition assay can be performed.

Protocol:

  • Pre-incubation with Free Folic Acid: Before adding the fluorescently labeled this compound nanoparticles, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes.[2]

  • Nanoparticle Incubation: Add the fluorescently labeled nanoparticles to the medium already containing free folic acid and incubate for the desired time.

  • Analysis: Analyze the cellular uptake using either fluorescence microscopy or flow cytometry as described in the protocols above.

  • Interpretation: A significant reduction in the uptake of the folate-conjugated nanoparticles in the presence of excess free folic acid indicates that the internalization is primarily mediated by the folate receptor.

Data Presentation

Quantitative data from cellular uptake and cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison between different formulations and experimental conditions.

Table 1: Representative Cytotoxicity Data (IC50 values) of DSPE-PEG-Folate Formulated Nanoparticles

Cell LineNanoparticle FormulationIncubation Time (h)IC50 (µg/mL)Reference
HeLaPaclitaxel-loaded PPSu-PEG-NPs480.0193[3]
MCF-7Paclitaxel-loaded PPSu-PEG-NPs480.027[3]
MCF-7α-Mangostin-F-CS-LMW NPs484.70 ± 0.11[4]
B16F10DOX-loaded folate-targeted PML-~1
MCF-7DOX-loaded folate-targeted PML-~4

Table 2: Representative Quantitative Cellular Uptake Data of Folate-Targeted Nanoparticles

Cell LineNanoparticle FormulationMethodIncubation Time (h)Uptake MetricResultReference
HeLaFolic acid-PEG conjugated SPIONsICP-MS4Iron content (pg/cell)12-fold higher than non-targeted
KBFolate-coated Gd nanoparticles--Gd content (µg/g tumor)33 ± 7
HeLaFolate-targeted γ-PGA-FA/CH-AF-GdFlow Cytometry-Mean FluorescenceSignificantly higher than non-targeted
MCF-7Folate-conjugated nanoparticlesFlow Cytometry-% Cellular Uptake97.54 ± 2.16 (at 120 min)

Visualization of Pathways and Workflows

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nanoparticle DSPE-PEG-Folate Nanoparticle Binding Nanoparticle->Binding 1. Binding Folate_Receptor Folate Receptor Folate_Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit 2. Internalization Endosome Early Endosome Clathrin_Pit->Endosome 3. Endosome Formation Late_Endosome Late Endosome Endosome->Late_Endosome 4. Maturation Release Drug Release Endosome->Release Acidification & Payload Release Recycling Receptor Recycling Endosome->Recycling 6. Receptor Recycling Lysosome Lysosome Late_Endosome->Lysosome 5. Fusion Late_Endosome->Release Lysosome->Release Recycling->Folate_Receptor

Caption: Folate receptor-mediated endocytosis pathway for nanoparticle uptake.

Experimental Workflow for Cellular Uptake Assay

Experimental_Workflow Cellular Uptake Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation Cell_Culture 1. Cell Culture (FR+ and FR- cells) Seeding 4. Seed Cells in Appropriate Plates/Dishes Cell_Culture->Seeding NP_Prep 2. Prepare Fluorescent DSPE-PEG-Folate NPs Cytotoxicity 3. Determine Non-toxic Concentration (MTT/WST-8) NP_Prep->Cytotoxicity Treatment 5. Incubate Cells with Nanoparticles Cytotoxicity->Treatment Seeding->Treatment Washing 6. Wash to Remove Non-bound NPs Treatment->Washing Competition 8. Competitive Inhibition (with free Folic Acid) Treatment->Competition Microscopy 7a. Fluorescence Microscopy (Qualitative) Washing->Microscopy Flow_Cytometry 7b. Flow Cytometry (Quantitative) Washing->Flow_Cytometry Fix_Stain Fix & Stain (DAPI, Phalloidin) Microscopy->Fix_Stain Harvest_Resuspend Harvest & Resuspend in FACS Buffer Flow_Cytometry->Harvest_Resuspend Image_Acquisition Image Acquisition Fix_Stain->Image_Acquisition Data_Acquisition Data Acquisition Harvest_Resuspend->Data_Acquisition Image_Analysis Image Analysis Image_Acquisition->Image_Analysis Data_Analysis Data Analysis (MFI) Data_Acquisition->Data_Analysis Competition->Washing

Caption: General experimental workflow for cellular uptake assays.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low nanoparticle uptake Low folate receptor expression on cells.Confirm FR expression level by Western blot or qPCR. Use a cell line with higher FR expression.
Nanoparticle aggregation in culture medium.Characterize nanoparticle size and stability in complete medium using DLS. Optimize formulation to prevent aggregation.
Sub-optimal incubation time or concentration.Perform a time-course and dose-response experiment to determine optimal conditions.
High background fluorescence Autofluorescence of cells or medium components.Include an unstained cell control. Use a medium with low background fluorescence (e.g., phenol red-free).
Incomplete washing of non-bound nanoparticles.Increase the number and rigor of washing steps with cold PBS.
Inconsistent results Variation in cell passage number or confluency.Use cells within a consistent passage number range and at a consistent confluency (e.g., 70-80%).
Batch-to-batch variability of nanoparticles.Thoroughly characterize each new batch of nanoparticles for size, charge, and folate conjugation efficiency.
Difficulty distinguishing internalized vs. membrane-bound nanoparticles Insufficient resolution in microscopy.Use confocal microscopy for optical sectioning.
Fluorescence from surface-bound particles in flow cytometry.Perform a trypan blue quenching step to quench the fluorescence of extracellular nanoparticles.

References

Application Notes and Protocols for In Vitro Cytotoxicity Studies with DSPE-PEG-Folate Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate receptor-targeted liposomes are a promising strategy for delivering therapeutic agents specifically to cancer cells that overexpress the folate receptor. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) into the liposomal bilayer facilitates active targeting via receptor-mediated endocytosis. This targeted approach aims to enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity. These application notes provide detailed protocols for key in vitro cytotoxicity assays and summarize quantitative data to aid researchers in evaluating the efficacy of DSPE-PEG-Folate liposomal formulations.

Data Presentation

Table 1: Summary of IC50 Values for Doxorubicin-Loaded DSPE-PEG-Folate Liposomes in Folate Receptor-Positive (FR+) Cancer Cells
Cell LineLiposomal FormulationIC50 (µM)Reference
KBF-L-DOX (Folate-Targeted)10.0 ± 1.2[1]
KBL-DOX (Non-Targeted)57.5[1]
KBF-L-DOX + 1mM Folic Acid>100[1]
CT26Folate-Targeted Liposomal 5-FU12.02[2]
CT26Free 5-FU39.81[2]
MDA-MB-231SpHL-DOX-Fol (Folate-Targeted pH-sensitive)0.387 ± 0.157
MDA-MB-231SpHL-DOX (Non-Targeted pH-sensitive)0.450 ± 0.115
MDA-MB-231Free DOX0.518 ± 0.105

Note: IC50 values can vary depending on the specific liposomal composition, drug loading, and experimental conditions. F-L-DOX refers to folate-liposomal doxorubicin. L-DOX refers to non-targeted liposomal doxorubicin. SpHL-DOX-Fol refers to folate-targeted, pH-sensitive liposomal doxorubicin.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Folate receptor-positive cancer cell line (e.g., KB, HeLa, MCF-7)

  • Complete cell culture medium (folate-free RPMI 1640 is recommended for folate-targeting studies)

  • DSPE-PEG-Folate liposomes (with and without encapsulated drug)

  • Non-targeted control liposomes

  • Free drug

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of folate-free culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of the test articles (folate-targeted liposomes, non-targeted liposomes, and free drug) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the DSPE-PEG-Folate liposomes, control liposomes, or free drug for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the internalization of fluorescently labeled liposomes into cells.

Materials:

  • Fluorescently labeled DSPE-PEG-Folate liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE or encapsulating a fluorescent dye like calcein)

  • Folate receptor-positive cells

  • Flow cytometer

  • PBS

  • Trypsin

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with fluorescently labeled folate-targeted and non-targeted liposomes for various time points (e.g., 1, 4, 24 hours) at 37°C. To confirm folate receptor-mediated uptake, a competition experiment can be performed by pre-incubating cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted liposomes.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells using trypsin and neutralize with complete medium.

  • Analysis: Centrifuge the cells and resuspend them in cold PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity compared to untreated cells indicates cellular uptake of the liposomes.

Visualizations

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Testing cluster_assays Cytotoxicity & Uptake Assays start Start: Prepare DSPE-PEG-Folate Liposomes (Drug-loaded & Empty Controls) cell_culture Seed Folate Receptor-Positive Cancer Cells (e.g., KB, HeLa) start->cell_culture treatment Treat Cells with Liposomal Formulations (Varying Concentrations and Times) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis uptake Flow Cytometry (Cellular Uptake of Fluorescent Liposomes) treatment->uptake data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis uptake->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells data_analysis->apoptosis_quant uptake_quant Quantify Liposomal Internalization data_analysis->uptake_quant end End: Evaluate Therapeutic Efficacy ic50->end apoptosis_quant->end uptake_quant->end

Caption: Experimental workflow for in vitro cytotoxicity and uptake studies.

Folate_Receptor_Mediated_Endocytosis liposome DSPE-PEG-Folate Liposome (with encapsulated drug) binding 1. Binding liposome->binding Targets receptor Folate Receptor (FR) receptor->binding Binds to cell_membrane Cancer Cell Membrane endocytosis 2. Receptor-Mediated Endocytosis binding->endocytosis endosome 3. Endosome Formation endocytosis->endosome acidification 4. Endosomal Acidification (pH drop) endosome->acidification release 5. Drug Release into Cytoplasm acidification->release recycling 6. Receptor Recycling to Cell Surface acidification->recycling apoptosis 7. Drug Induces Apoptosis release->apoptosis recycling->receptor Returns

Caption: Folate receptor-mediated endocytosis of DSPE-PEG-Folate liposomes.

References

Application Notes and Protocols for In Vivo Testing of DSPE-PEG-Folate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of drug formulations incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). The protocols outlined below detail the preparation of folate-targeted liposomes, the selection and use of appropriate animal models, and the methodologies for assessing biodistribution, pharmacokinetics, and therapeutic efficacy.

Introduction

Folate receptors are overexpressed on the surface of various cancer cells, making them an attractive target for selective drug delivery. DSPE-PEG-Folate is a lipid conjugate that can be incorporated into liposomal and other nanoparticle formulations to facilitate active targeting to these folate receptor-positive tumors. The polyethylene glycol (PEG) linker provides a hydrophilic spacer, allowing the folate ligand to be readily accessible for receptor binding, while the DSPE anchor integrates the conjugate into the lipid bilayer of the nanoparticle. This targeted approach aims to enhance drug accumulation at the tumor site, thereby increasing therapeutic efficacy and reducing off-target toxicity.

I. Formulation Protocol: DSPE-PEG-Folate Liposomes

This protocol describes the preparation of DSPE-PEG-Folate liposomes using the thin-film hydration method, a widely used technique for liposome formulation.[1][2][3] The molar ratios of the lipid components can be adjusted based on the specific requirements of the encapsulated drug and the desired physicochemical properties of the liposomes. The PEG length in the DSPE-PEG-Folate conjugate can vary (e.g., PEG2000, PEG3350), and the following protocol is a general guideline that can be adapted.[4][5]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-MW] (DSPE-PEG-Folate) (MW can be adapted, e.g., 2000, 3350)

  • Drug to be encapsulated (e.g., Doxorubicin, Curcumin)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydration buffer (e.g., saline, sucrose solution)

Equipment:

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic light scattering (DLS) instrument for size analysis

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, mPEG2000-DSPE, and DSPE-PEG-Folate in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Chol:mPEG2000-DSPE:DSPE-PEG-Folate).

    • Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature, e.g., 60-65°C) under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

    • For hydrophobic drugs, the drug can be co-dissolved with the lipids in the organic solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, saline) pre-heated to above the lipid transition temperature. The volume of the buffer depends on the desired final lipid concentration.

    • For hydrophilic drugs to be encapsulated via passive loading, dissolve the drug in the hydration buffer.

    • Agitate the flask by rotating or vortexing to detach the lipid film from the flask wall, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a heated extruder. The temperature should be maintained above the lipid transition temperature.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., Sephadex G-50 column), or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS and a zeta potential analyzer.

    • Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

II. Animal Models for In Vivo Testing

The choice of an appropriate animal model is critical for the successful in vivo evaluation of DSPE-PEG-Folate formulations. The selected model should involve tumors that overexpress the folate receptor to allow for the assessment of targeted delivery.

Recommended Animal Models:

  • Xenograft Models:

    • Nude Mice (Athymic): These immunocompromised mice are commonly used to grow human tumor xenografts.

      • KB (Human Nasopharyngeal Carcinoma) Xenograft: KB cells are known to highly overexpress the folate receptor and are a standard model for in vitro and in vivo studies of folate-targeted therapies.

      • HeLa (Human Cervical Cancer) Xenograft: HeLa cells also exhibit significant folate receptor expression.

      • MCF-7 (Human Breast Cancer) Xenograft: A widely used model for breast cancer, MCF-7 cells express folate receptors.

      • IGROV-1, SKOV-3.ip (Human Ovarian Cancer) Xenograft: These cell lines are relevant models for ovarian cancer, a disease often characterized by high folate receptor expression.

  • Syngeneic Models:

    • These models use immunocompetent mice and tumors derived from the same genetic background, allowing for the study of interactions with the immune system.

      • M109 (Mouse Lung Carcinoma): A murine tumor model that expresses the folate receptor.

      • J6456 (Mouse Lymphoma): Another murine model suitable for these studies.

Tumor Inoculation:

  • Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.

III. Experimental Protocols

A. Biodistribution Study

This protocol aims to determine the in vivo distribution of the DSPE-PEG-Folate formulation in various organs and the tumor. This is often achieved by labeling the liposomes with a radioactive or fluorescent marker.

Protocol:

  • Labeling:

    • Incorporate a lipid-soluble radioactive tracer (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent probe into the liposome formulation during preparation.

  • Administration:

    • Administer the labeled liposomal formulation to tumor-bearing mice via intravenous (i.v.) injection through the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.

    • Collect blood via cardiac puncture and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Quantification:

    • Weigh each organ and tumor.

    • For radiolabeled liposomes, measure the radioactivity in each sample using a gamma or beta counter.

    • For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Compare the biodistribution of the folate-targeted liposomes to non-targeted control liposomes (lacking the DSPE-PEG-Folate component).

B. Pharmacokinetic Study

This protocol is designed to evaluate the circulation time and clearance rate of the DSPE-PEG-Folate formulation from the bloodstream.

Protocol:

  • Administration:

    • Administer the liposomal formulation (containing a quantifiable drug or label) to healthy or tumor-bearing mice via i.v. injection. A typical dose for a docetaxel formulation could be 15 mg/kg.

  • Blood Sampling:

    • Collect small blood samples (e.g., 20-50 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.

  • Drug/Label Quantification:

    • Process the blood samples to separate plasma.

    • Quantify the concentration of the encapsulated drug or label in the plasma using a validated analytical method (e.g., HPLC, LC-MS/MS, fluorescence spectroscopy).

  • Data Analysis:

    • Plot the plasma concentration versus time curve.

    • Calculate key pharmacokinetic parameters such as:

      • Area under the curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Compare the pharmacokinetic profiles of the targeted formulation with the free drug and non-targeted liposomes.

C. Therapeutic Efficacy Study (Tumor Growth Inhibition)

This protocol assesses the antitumor activity of the DSPE-PEG-Folate formulation in a tumor-bearing animal model.

Protocol:

  • Animal Grouping:

    • Once tumors reach the desired size, randomly divide the mice into treatment groups (n=5-10 mice per group), for example:

      • Group 1: Saline (Control)

      • Group 2: Free drug

      • Group 3: Non-targeted liposomes

      • Group 4: DSPE-PEG-Folate targeted liposomes

  • Treatment Schedule:

    • Administer the treatments intravenously at a predetermined dose and schedule (e.g., twice a week for 2-3 weeks). A doxorubicin dose might be 4 mg/kg.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring:

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined maximum size or at a specific time point.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth inhibition between the different treatment groups.

    • Analyze survival data using Kaplan-Meier curves.

IV. Data Presentation

Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: Biodistribution of DSPE-PEG-Folate Liposomes in Tumor-Bearing Mice (%ID/g ± SD)

Organ/TissueFolate-Targeted Liposomes (4h)Non-Targeted Liposomes (4h)
BloodData PointData Point
TumorData PointData Point
LiverData PointData Point
SpleenData PointData Point
KidneysData PointData Point
LungsData PointData Point
HeartData PointData Point

Table 2: Pharmacokinetic Parameters of DSPE-PEG-Folate Formulations

FormulationAUC (µg·h/mL)t½ (h)CL (mL/h)
Free DrugData PointData PointData Point
Non-Targeted LiposomesData PointData PointData Point
Folate-Targeted LiposomesData PointData PointData Point

Data from a study on docetaxel-loaded liposomes showed a terminal half-life of 4.92h for FR-targeted liposomes and 6.75h for non-targeted liposomes, compared to 1.09h for the free drug.

Table 3: Tumor Growth Inhibition in Xenograft Model

Treatment GroupFinal Tumor Volume (mm³ ± SD)Tumor Growth Inhibition (%)
Saline (Control)987.6 ± 89.40
Free Curcumin634.3 ± 67.435.8
Non-Targeted Liposomes232.6 ± 57.276.4
Folate-Targeted Liposomes77.3 ± 56.592.2

Data adapted from a study using curcumin-loaded liposomes in a HeLa xenograft model.

V. Visualizations

Folate Receptor-Mediated Endocytosis Signaling Pathway

The binding of a folate-conjugated liposome to the folate receptor on a cancer cell triggers internalization through endocytosis. This process involves the formation of an endosome, which then acidifies, leading to the release of the encapsulated drug into the cytoplasm.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Liposome DSPE-PEG-Folate Liposome Folate_Receptor Folate Receptor (FR) Folate_Liposome->Folate_Receptor Binding Endosome_Formation Endosome Formation Folate_Receptor->Endosome_Formation Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Endosome_Formation->Early_Endosome Late_Endosome Late Endosome (Acidification, pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation & Acidification Drug_Release Drug Release into Cytoplasm Late_Endosome->Drug_Release Receptor_Recycling FR Recycling to Cell Membrane Late_Endosome->Receptor_Recycling Receptor_Recycling->Folate_Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for In Vivo Therapeutic Efficacy Study

This diagram outlines the key steps involved in conducting a preclinical study to evaluate the antitumor efficacy of DSPE-PEG-Folate formulations.

Experimental_Workflow Start Start: Tumor Model Selection (e.g., KB Xenograft in Nude Mice) Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Start->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring (to ~50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (i.v. injections) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Continue Treatment Endpoint Endpoint Criteria Met (e.g., max tumor size) Monitoring->Endpoint Yes Data_Analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for In Vivo Therapeutic Efficacy Study.

References

Application Notes: DSPE-PEG(2000)-Folate for Targeted Drug Delivery to Folate Receptor-Positive Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptors (FRs), particularly the alpha isoform (FRα), are overexpressed on the surface of a wide range of human cancers, including ovarian, lung, breast, and cervical cancers, while their expression in normal tissues is highly restricted.[1] This differential expression pattern makes the folate receptor an attractive target for selective drug delivery to tumor cells, minimizing off-target toxicity. DSPE-PEG(2000)-Folate is a functionalized lipid wherein 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is conjugated to folic acid via a polyethylene glycol (PEG) spacer. This molecule is a key component in the formulation of targeted nanocarriers, such as liposomes and micelles, designed to deliver therapeutic agents specifically to FR-positive cancer cells. Upon binding to the folate receptor, these nanocarriers are internalized through receptor-mediated endocytosis, leading to the intracellular release of the encapsulated drug.[2][3] These application notes provide a comprehensive guide to the use of DSPE-PEG(2000)-Folate in the development and in vitro evaluation of targeted drug delivery systems for folate receptor-positive cell lines.

Data Presentation

The following tables summarize quantitative data from various studies on the characterization and efficacy of DSPE-PEG(2000)-Folate-functionalized nanocarriers in different FR-positive cell lines.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

Nanoparticle FormulationDrugMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Folate-PEG-LiposomesDoxorubicin140 ± 50.48 ± 0.026+0.282.72
Folate-Targeted LiposomesDoxorubicin~100Not Reported~-30Not Reported
Folate-PEG-LiposomesBioactive Compounds140 ± 50.48 ± 0.026+0.282.72
Folate-Conjugated MicellesCamptothecinNot ReportedNot ReportedNot ReportedNot Reported
Folate-Targeted MagnetoliposomesDoxorubicinNot ReportedNot ReportedNot ReportedNot Reported

Table 2: In Vitro Cytotoxicity (IC50) of Folate-Targeted Formulations

Cell LineDrugFormulationIC50 ValueReference
KBDoxorubicinFolate-PEG-Liposomal Doxorubicin86-fold lower than non-targeted[4]
MCF-7DoxorubicinFolate-coated pH-sensitive Liposome387 ± 157 nM[5]
MDA-MB-231DoxorubicinFolate-coated pH-sensitive Liposome387 ± 157 nM
B16F10DoxorubicinFolate-Targeted Magnetoliposomes~1 µg/ml
MCF-7Bioactive CompoundsFolate-PEG-Liposomes81 µg/mL

Table 3: Cellular Uptake of Folate-Targeted Nanoparticles

Cell LineNanoparticle TypeUptake Enhancement vs. Non-TargetedMethodReference
KBFolate-PEG-Liposomal Doxorubicin45-fold higherNot Specified
HeLaFolate-PEG Superparamagnetic Nanoparticles12-fold higherInductively Coupled Plasma Spectroscopy
KBFolate-Targeted LiposomesSignificantly higherFlow Cytometry
HeLaFolate-Conjugated Gold NanoparticlesSignificantly higherConfocal Microscopy
MCF-7Folate-Targeted LiposomesSignificantly higherNot Specified

Mandatory Visualizations

Folate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_Folate_NP DSPE-PEG-Folate Nanoparticle FR Folate Receptor (FRα) DSPE_PEG_Folate_NP->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Acidification FR_Recycling FR Recycling Late_Endosome->FR_Recycling Dissociation Signaling Downstream Signaling (e.g., JAK/STAT, ERK) Drug_Release->Signaling FR_Recycling->FR

Caption: Folate Receptor-Mediated Endocytosis and Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation Formulation Folate-Targeted Nanoparticle Formulation (DSPE-PEG-Folate) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Cell_Culture Culture of FR-Positive and FR-Negative Cell Lines Characterization->Cell_Culture Uptake Cellular Uptake Assay (Flow Cytometry / Microscopy) Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V Staining) Cytotoxicity->Apoptosis

Caption: General Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

Protocol 1: Preparation of Folate-Targeted Liposomes using DSPE-PEG(2000)-Folate

This protocol describes the preparation of folate-targeted liposomes encapsulating a hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Folate

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Folate in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Folate).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, ~60-65°C).

    • Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS (pH 7.4) or by using a size exclusion chromatography column (e.g., Sephadex G-50).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug encapsulation efficiency using a suitable method (e.g., UV-Vis spectrophotometry after lysing the liposomes with a detergent like Triton X-100).

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines the procedure for quantifying the cellular uptake of folate-targeted nanoparticles using flow cytometry.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa, MCF-7) and folate receptor-negative control cells.

  • Folate-free cell culture medium (e.g., Folate-Free RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS).

  • Fluorescently labeled folate-targeted nanoparticles and non-targeted control nanoparticles.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in folate-free medium for at least 24 hours prior to the experiment to ensure maximal folate receptor expression.

  • Nanoparticle Incubation:

    • On the day of the experiment, remove the culture medium and wash the cells once with PBS.

    • Add fresh folate-free medium containing the fluorescently labeled folate-targeted or non-targeted nanoparticles at the desired concentration.

    • For competition assays, pre-incubate a set of wells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted nanoparticles.

    • Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Analysis:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

    • Detach the cells using Trypsin-EDTA, and then add complete medium to neutralize the trypsin.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and resuspend the cell pellet in cold PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

Protocol 3: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxicity of drug-loaded folate-targeted nanoparticles.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa, MCF-7)

  • Complete cell culture medium

  • Drug-loaded folate-targeted nanoparticles, non-targeted nanoparticles, and free drug solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded folate-targeted nanoparticles in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the different drug formulations. Include untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

Protocol 4: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by folate-targeted drug delivery using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Folate receptor-positive cells

  • Drug-loaded folate-targeted nanoparticles

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates and allow them to attach.

    • Treat the cells with the drug-loaded folate-targeted nanoparticles at a concentration around the IC50 value for 24-48 hours. Include an untreated control group.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cells and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell population can be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

References

Revolutionizing Targeted Protein Degradation: DSPE-PEG-Folate in the Design of Novel PROTAC Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2][3] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] However, a significant challenge in PROTAC development is achieving tissue- and cell-specific delivery to minimize off-target effects and enhance therapeutic efficacy. This application note details the innovative use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and folic acid (Folate) as a sophisticated delivery vehicle for PROTACs, particularly in the context of cancer therapy.

The folate receptor (FR) is frequently overexpressed on the surface of various cancer cells, making it an attractive target for selective drug delivery. By incorporating DSPE-PEG-Folate into a PROTAC design, it is possible to create self-assembling nanostructures, such as micelles or liposomes, that can specifically target and enter cancer cells through folate receptor-mediated endocytosis. This strategy not only enhances the delivery of PROTACs to malignant cells but also leverages the enhanced permeability and retention (EPR) effect for passive tumor accumulation.

Principle of DSPE-PEG-Folate Guided PROTAC Delivery

The core concept involves the conjugation of a PROTAC molecule to a DSPE-PEG-Folate backbone. This amphiphilic conjugate can then self-assemble in aqueous solution to form micelles or be incorporated into liposomes. The folate moiety on the surface of these nanocarriers acts as a targeting ligand, binding with high affinity to folate receptors on cancer cells. Following receptor binding, the entire nanoparticle-PROTAC complex is internalized by the cell. Once inside, the PROTAC is released and can engage its target protein and an E3 ligase, initiating the degradation cascade.

A recent study has demonstrated the successful application of this strategy by creating self-assembling micelles of a folate-PEG-PROTAC conjugate targeting the Epidermal Growth Factor Receptor (EGFR). These micelles showed significantly improved tumor-targeting efficacy and anti-tumor effects in a mouse xenograft model compared to the non-targeted PROTAC. Another approach involves "caging" the PROTAC with a folate group, rendering it inactive until it enters the cancer cell where the folate is cleaved, releasing the active PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating folate-targeted PROTACs. This data highlights the enhanced potency and selectivity achieved with this delivery strategy.

Table 1: In Vitro Degradation and Cytotoxicity of Folate-Caged BRD4 PROTAC (Folate-ARV-771)

CompoundCell LineDC50 (nM)Dmax (%)IC50 (nM)
ARV-771HeLaNot Reported>9018
Folate-ARV-771HeLa~100>90365
Folate-ARV-771 + Free FolateHeLa>1000<201500
ARV-771HFF-1 (Normal)Not Reported>90Not Reported
Folate-ARV-771HFF-1 (Normal)>1000<10>10000

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: Antitumor Efficacy of EGFR-Targeting Folate-PEG-PROTAC Micelles

Treatment GroupTumor Growth Inhibition (%)
Saline0
Free PROTAC35.2
Folate-PEG-PROTAC Micelles78.6

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of DSPE-PEG-Folate PROTAC molecules. These may require optimization for specific PROTACs and target proteins.

Protocol 1: Synthesis of DSPE-PEG-Folate

This protocol outlines the synthesis of DSPE-PEG-Folate via amide bond formation.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add DCC and NHS (molar ratio FA:DCC:NHS = 1:1.2:1.2) and stir the reaction mixture in the dark at room temperature for 12 hours.

  • Removal of Byproduct: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to DSPE-PEG-NH2: Add the activated folic acid solution to a solution of DSPE-PEG-NH2 in anhydrous DMSO containing a catalytic amount of TEA.

  • Reaction: Stir the mixture in the dark at room temperature for 24 hours.

  • Purification: Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 6 hours.

  • Lyophilization: Lyophilize the purified solution to obtain DSPE-PEG-Folate as a yellow powder.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Preparation of Folate-PROTAC Micelles

This protocol describes the self-assembly of a DSPE-PEG-Folate conjugated PROTAC into micelles.

Materials:

  • DSPE-PEG-Folate-PROTAC conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolution: Dissolve the DSPE-PEG-Folate-PROTAC conjugate in a small amount of a suitable organic solvent (e.g., DMSO, THF).

  • Hydration: Add PBS (pH 7.4) dropwise to the solution while stirring gently.

  • Self-Assembly: Continue stirring at room temperature for 2-4 hours to allow for the evaporation of the organic solvent and the formation of micelles.

  • Purification: Remove any non-assembled conjugate by filtering the solution through a 0.22 µm syringe filter.

  • Characterization: Characterize the micelles for size, polydispersity index (PDI), and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 3: In Vitro Cell Viability Assay

This protocol is for assessing the cytotoxicity of the folate-targeted PROTAC.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB)

  • Folate receptor-negative or low-expressing cell line (e.g., HFF-1)

  • Complete cell culture medium

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the folate-PROTAC micelles, the non-targeted PROTAC, and a vehicle control. For competition assays, pre-incubate a set of wells with a high concentration of free folic acid for 1-2 hours before adding the folate-PROTAC micelles.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 4: Western Blot Analysis of Target Protein Degradation

This protocol is to quantify the degradation of the target protein.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Visualizations

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PROTAC_Micelle Folate-PROTAC Micelle Folate_Receptor Folate Receptor Folate_PROTAC_Micelle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis PROTAC_Release PROTAC Release Endosome->PROTAC_Release Ternary_Complex POI-PROTAC-E3 Complex PROTAC_Release->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Folate receptor-mediated uptake and action of a DSPE-PEG-Folate PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of DSPE-PEG-Folate-PROTAC Formulation Micelle/Liposome Formulation Synthesis->Formulation Characterization Physicochemical Characterization (DLS, TEM) Formulation->Characterization Cell_Culture Cell Culture (FR+ and FR- lines) Characterization->Cell_Culture Degradation_Assay Target Degradation (Western Blot) Cell_Culture->Degradation_Assay Cytotoxicity_Assay Cytotoxicity (MTT Assay) Cell_Culture->Cytotoxicity_Assay Animal_Model Tumor Xenograft Animal Model Cytotoxicity_Assay->Animal_Model Treatment Treatment Administration Animal_Model->Treatment Efficacy Antitumor Efficacy (Tumor Volume) Treatment->Efficacy Biodistribution Biodistribution Studies Treatment->Biodistribution

Caption: Experimental workflow for the development of folate-targeted PROTACs.

Conclusion

The integration of DSPE-PEG-Folate into PROTAC design offers a powerful strategy to overcome the challenges of targeted delivery in protein degradation therapies. This approach has the potential to significantly enhance the therapeutic window of PROTACs by increasing their concentration at the site of action and reducing systemic exposure. The provided protocols and data serve as a valuable resource for researchers aiming to develop the next generation of highly selective and potent cancer therapeutics. Further research and optimization of the linker chemistry, PROTAC payload, and nanoparticle formulation will continue to advance this promising field.

References

Troubleshooting & Optimization

improving the encapsulation efficiency of DSPE-PEG46-Folate liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG46-Folate liposomes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the formulation and encapsulation process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the preparation of this compound liposomes, providing potential causes and actionable solutions.

Q1: What are the common causes of low encapsulation efficiency?

Low encapsulation efficiency (EE%) is a frequent challenge. The primary factors can be broadly categorized as issues related to the properties of the encapsulated molecule, the characteristics of the liposomes, the preparation method, and the formulation parameters.[1] A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Drug-to- Lipid Ratio You may be exceeding the loading capacity of your vesicles.[1] It's often recommended to test a range of drug-to-lipid ratios to find the optimal concentration that maximizes encapsulation without causing drug precipitation or liposome instability.[1][2] For large proteins, a higher lipid content is often necessary.
Poor Drug Solubility The drug may not be sufficiently soluble in the hydration buffer or the lipid phase. For hydrophilic drugs, ensure they are fully dissolved in the aqueous buffer used for hydration. For hydrophobic drugs, they should be dissolved with the lipids in the organic solvent during the initial step of the thin-film hydration method.
Inefficient Separation of Free Drug The method used to separate the unencapsulated drug from the vesicles might be inefficient, leading to an underestimation of the true encapsulation efficiency. Techniques like size exclusion chromatography (SEC) or dialysis are effective for separating free drug from liposomes.
Incorrect Hydration Temperature The hydration step should be performed above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation. For lipids like DSPC, which have a high Tm, this is particularly crucial.
Suboptimal pH Gradient (for active loading) For weakly basic drugs, an inadequate pH gradient between the interior and exterior of the liposome will result in poor active loading. Ensure the internal buffer has a low pH (e.g., pH 4.0) and the external buffer has a neutral pH (e.g., pH 7.4) to establish a strong proton gradient.
Liposome Instability The liposomal formulation itself may be unstable, leading to drug leakage. The inclusion of cholesterol in the lipid bilayer can increase stability. The choice of lipids and their ratios is critical for forming stable vesicles.

Q2: My liposome size is too large or polydisperse. How can I fix this?

Liposome size is a critical parameter for in vivo applications. Large or polydisperse vesicles can result from improper preparation techniques.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Sonication or Extrusion After hydration of the lipid film, the resulting multilamellar vesicles (MLVs) are large and heterogeneous. Sonication or extrusion is necessary to reduce the size and lamellarity. Ensure sufficient sonication time or an adequate number of passes through the extruder with appropriate membrane pore sizes (e.g., 100 nm).
Lipid Composition The lipid composition can influence vesicle size. The inclusion of PEGylated lipids like DSPE-PEG can help to stabilize the liposomes and control their size.
Aggregation Liposomes may aggregate over time. Ensure proper storage conditions (e.g., 4°C) and consider including charged lipids in the formulation to increase electrostatic repulsion between vesicles.

Q3: How can I improve the encapsulation of a hydrophilic drug?

Hydrophilic drugs are encapsulated in the aqueous core of the liposome. Maximizing the volume of this core and preventing drug leakage are key.

Strategies for Improvement:

  • Optimize Hydration Volume: While a larger hydration volume might seem intuitive, it can dilute the drug, leading to lower encapsulation. Experiment with different hydration volumes to find the optimal balance.

  • Reverse-Phase Evaporation: This method can often achieve higher encapsulation efficiencies for hydrophilic drugs compared to thin-film hydration by creating a water-in-oil emulsion.

  • Freeze-Thaw Cycles: Subjecting the liposomes to several freeze-thaw cycles can increase the trapped volume and, consequently, the encapsulation efficiency.

Q4: How can I improve the encapsulation of a hydrophobic drug?

Hydrophobic drugs are incorporated into the lipid bilayer of the liposome.

Strategies for Improvement:

  • Ensure Complete Solubilization: The hydrophobic drug must be completely dissolved along with the lipids in the organic solvent before the creation of the thin film.

  • Optimize Drug-to-Lipid Ratio: There is a limit to how much drug can be incorporated into the bilayer before it becomes saturated and destabilizes the liposome. Conduct a dose-response experiment to find the optimal ratio.

  • Lipid Composition: The choice of lipids can affect the drug's partitioning into the bilayer. Lipids with longer acyl chains may provide more space for drug incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the typical encapsulation efficiency for DSPE-PEG-Folate liposomes?

The encapsulation efficiency can vary widely depending on the drug being encapsulated and the loading method used. For doxorubicin, using a pH-gradient method, efficiencies of over 95% have been reported. For 5-Fluorouracil, encapsulation efficiencies of around 39% to 67% have been achieved using the thin-film hydration method. Curcumin has been encapsulated with an efficiency of 87.6%.

Q2: What is the difference between passive and active drug loading?

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. The drug is either dissolved in the aqueous phase for hydrophilic drugs or in the organic lipid phase for hydrophobic drugs. The encapsulation efficiency is dependent on the volume of the trapped aqueous space or the partitioning of the drug into the lipid bilayer.

  • Active Loading (Remote Loading): This technique is used to load drugs into pre-formed liposomes. It often relies on creating a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core. This method is particularly effective for weakly basic or acidic drugs and can achieve very high encapsulation efficiencies.

Q3: How does the length of the PEG chain on DSPE-PEG-Folate affect encapsulation?

While the PEG chain length primarily influences the in vivo circulation time and targeting ability of the liposomes, it can also have a minor effect on encapsulation. Longer PEG chains may create a thicker hydration layer on the liposome surface, which could slightly alter the encapsulation of certain molecules. However, the primary determinants of encapsulation efficiency are factors like the drug-to-lipid ratio and the loading method.

Q4: Can I add the DSPE-PEG-Folate after the liposomes are already formed?

Yes, this is known as post-insertion. In this method, liposomes are prepared first, and then the DSPE-PEG-Folate is incubated with them. The PEGylated lipid will then insert itself into the outer leaflet of the liposome bilayer. This can be an alternative to including the folate-conjugated lipid in the initial lipid mixture.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Passive Loading

This is a widely used method for preparing liposomes.

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film further under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by size exclusion chromatography (SEC), dialysis, or ultracentrifugation.

Protocol 2: pH Gradient Method for Active Loading of Doxorubicin

This protocol is effective for weakly basic drugs like doxorubicin.

  • Liposome Preparation: Prepare liposomes (e.g., using the thin-film hydration method described above) with an acidic internal buffer (e.g., 300 mM citrate buffer, pH 4.0).

  • External Buffer Exchange: Remove the external acidic buffer and replace it with a neutral buffer (e.g., PBS, pH 7.4) using a method like dialysis or SEC. This creates the transmembrane pH gradient.

  • Drug Loading: Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid Tm (e.g., 60°C) for a specified time (e.g., 30 minutes). The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior.

  • Purification: Remove the unencapsulated doxorubicin using SEC or a similar purification method.

Quantitative Data Summary

Table 1: Example Lipid Compositions for DSPE-PEG-Folate Liposomes

Lipid Composition (Molar Ratio) Drug Reported EE% Reference
HSPC:Cholesterol:DSPE-PEG2k (55:40:5) with 20% DSPE-PEG2k-FolateDoxorubicinNot specified
DPPC:Cholesterol:FA-PEG-DSPE5-Fluorouracil~39%
PC:Cholesterol:FA-PEG-DSPE5-Fluorouracil~67%
DOPE:HSPC:Cholesterol:CHEMS:mPEG2000-Hz-VES:FA-PEG-CHEMS (40:25:20:20:4:1)Doxorubicin & Imatinib~96%
DSPE-PEG2000-FA:SPC:CHOL (5:30:15 w/w)Curcumin87.6%
FA-PEG-DSPE:Cholesterol:DSPC (5:40:55)K. alvarezii extract82.72%

Table 2: Factors Influencing Encapsulation Efficiency

Parameter Effect on Encapsulation Efficiency Reference
Drug-to-Lipid Ratio Increasing the ratio generally decreases EE% after a saturation point is reached.
Cholesterol Content Can increase liposome stability and EE%, but excessive amounts may decrease it.
pH Gradient (Active Loading) A larger pH gradient leads to higher EE% for ionizable drugs.
Lipid Concentration Higher lipid concentrations can lead to higher EE%.
Hydration Temperature Must be above the lipid Tm for efficient encapsulation.

Visualizations

G cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_purification Final Steps Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Size Reduction Size Reduction Hydration->Size Reduction Purification Purification Size Reduction->Purification Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->Lipid Dissolution Hydrophilic Drug Hydrophilic Drug Hydrophilic Drug->Hydration Final Product Final Product Purification->Final Product

Caption: Workflow for liposome preparation by thin-film hydration.

G Start Start Low EE Low EE Start->Low EE Check Drug Properties Check Drug Properties Low EE->Check Drug Properties Check Drug-Lipid Ratio Check Drug-Lipid Ratio Low EE->Check Drug-Lipid Ratio Check Prep Method Check Prep Method Low EE->Check Prep Method Check Purification Check Purification Low EE->Check Purification Hydrophilic Hydrophilic Check Drug Properties->Hydrophilic Type? Hydrophobic Hydrophobic Check Drug Properties->Hydrophobic Type? Optimize Hydration Optimize Hydration Hydrophilic->Optimize Hydration Optimize Solubilization Optimize Solubilization Hydrophobic->Optimize Solubilization Ratio Too High Ratio Too High Check Drug-Lipid Ratio->Ratio Too High Status? Decrease Drug Conc. Decrease Drug Conc. Ratio Too High->Decrease Drug Conc. Temp Too Low Temp Too Low Check Prep Method->Temp Too Low Issue? Inefficient Sizing Inefficient Sizing Check Prep Method->Inefficient Sizing Issue? Increase Temp Increase Temp Temp Too Low->Increase Temp Optimize Sonication/Extrusion Optimize Sonication/Extrusion Inefficient Sizing->Optimize Sonication/Extrusion Inefficient Free Drug Removal Inefficient Free Drug Removal Check Purification->Inefficient Free Drug Removal Problem? Use SEC/Dialysis Use SEC/Dialysis Inefficient Free Drug Removal->Use SEC/Dialysis

Caption: Troubleshooting decision tree for low encapsulation efficiency.

References

Technical Support Center: Optimizing DSPE-PEG-Folate for Enhanced Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the polyethylene glycol (PEG) linker length in your DSPE-PEG-Folate constructs for improved targeting of folate receptor-expressing cells.

Frequently Asked Questions (FAQs)

Q1: How does the PEG linker length in DSPE-PEG-Folate affect the targeting efficiency of my nanoparticles?

The length of the PEG linker plays a critical role in the efficacy of folate receptor (FR)-mediated targeting. An optimal PEG length provides the necessary flexibility for the folate ligand to effectively bind to its receptor, which is often situated within the cell's glycocalyx.

  • Short PEG Linkers: If the PEG chain is too short, the folate ligand may be sterically hindered by the nanoparticle surface or the surrounding PEG "brush" layer, preventing it from accessing and binding to the folate receptor.[1][2]

  • Long PEG Linkers: Conversely, an excessively long PEG linker might lead to increased non-specific interactions and could potentially be recognized by the immune system.[3] However, longer linkers can also extend the folate ligand further from the nanoparticle surface, potentially improving its interaction with the receptor.[2][4]

The optimal length is a balance between providing sufficient projection for receptor binding while minimizing steric hindrance and non-specific uptake.

Q2: I'm observing low cellular uptake of my folate-targeted nanoparticles. What could be the issue and how can I troubleshoot it?

Low cellular uptake can stem from several factors related to your DSPE-PEG-Folate formulation. Here are some common issues and troubleshooting steps:

  • Suboptimal PEG Linker Length: As discussed in Q1, the PEG linker length is crucial. If you suspect this is the issue, consider synthesizing or purchasing DSPE-PEG-Folate with varying PEG molecular weights (e.g., PEG2000, PEG3400, PEG5000, PEG10000) and testing them in parallel.

  • High Ligand Density: A high density of folate on the nanoparticle surface can sometimes lead to reduced binding affinity, a phenomenon known as the "ligand density paradox." This may be due to steric hindrance between adjacent folate molecules. Try reducing the molar percentage of DSPE-PEG-Folate in your lipid composition.

  • Presence of Non-Targeting PEG: The presence of methoxy-capped PEG (mPEG) used to create a "stealth" layer can interfere with the binding of the folate ligand to its receptor. Optimizing the ratio of targeting ligand-conjugated PEG to stealth PEG is important. Some studies suggest that the stealth PEG should be shorter than the targeting PEG to improve ligand presentation.

  • Cell Line Folate Receptor Expression: Confirm that your target cell line expresses a high level of the folate receptor. You can verify this using techniques like flow cytometry or western blotting. It is also good practice to use a folate receptor-negative cell line as a control.

Q3: What is the typical range of PEG molecular weights used for DSPE-PEG-Folate, and how do they compare in performance?

Commonly used PEG molecular weights for DSPE-PEG-Folate range from 2000 Da to 10000 Da. The optimal choice is often application-dependent.

PEG Molecular Weight (Da)Key Findings and ObservationsReferences
2000 Often used as a standard but may not always provide sufficient spacer length for optimal receptor binding, especially when paired with longer stealth PEGs. In some in vivo studies, liposomes with PEG2000 linkers showed lower tumor accumulation compared to longer linkers.
3400 / 3350 Has been shown to improve binding compared to PEG2000 by providing a longer spacer arm, reducing steric hindrance from the nanoparticle surface and other PEG chains.
5000 Frequently demonstrates superior in vitro cell association and uptake at low ligand densities compared to shorter PEG chains. This suggests that the longer spacer effectively presents the folate ligand to the receptor.
10000 In vivo studies have indicated that a longer PEG linker, such as PEG10000, can lead to significantly increased tumor accumulation and enhanced antitumor activity of the encapsulated drug.

Troubleshooting Guides

Guide 1: Investigating the Effect of PEG Linker Length on Cellular Uptake

This guide outlines an experimental workflow to determine the optimal PEG linker length for your DSPE-PEG-Folate nanoparticles.

experimental_workflow Workflow for Optimizing PEG Linker Length cluster_synthesis Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis s1 Synthesize Nanoparticles with Varying DSPE-PEG-Folate (e.g., PEG2000, PEG3400, PEG5000) c1 Measure Size, Polydispersity, and Zeta Potential (DLS) s1->c1 iv1 Perform Cellular Uptake Assay (FR+ and FR- Cell Lines) c1->iv1 iv2 Quantify Uptake (e.g., Flow Cytometry, Fluorescence Microscopy) iv1->iv2 a1 Compare Uptake Efficiency Across Different PEG Lengths iv2->a1 a2 Select Optimal PEG Linker Length a1->a2

Workflow for Optimizing PEG Linker Length
Guide 2: Understanding Folate Receptor-Mediated Endocytosis

The targeting mechanism of DSPE-PEG-Folate relies on the binding of the folate ligand to the folate receptor on the cell surface, which triggers internalization via endocytosis.

endocytosis_pathway Folate Receptor-Mediated Endocytosis cluster_binding Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking np DSPE-PEG-Folate Nanoparticle fr Folate Receptor np->fr Binding endo Endosome Formation fr->endo Internalization lyso Fusion with Lysosome endo->lyso release Drug Release lyso->release

Folate Receptor-Mediated Endocytosis Pathway

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of fluorescently labeled, folate-targeted nanoparticles into cancer cells using flow cytometry.

Materials:

  • Folate receptor-positive (FR+) cells (e.g., KB, HeLa, MCF-7)

  • Folate receptor-negative (FR-) cells (e.g., HT-1080)

  • Cell culture medium (folate-free RPMI-1640 recommended for uptake studies)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluorescently labeled DSPE-PEG-Folate nanoparticles (with varying PEG lengths)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed FR+ and FR- cells in 24-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Nanoparticle Incubation: Prepare a suspension of your fluorescently labeled nanoparticles in complete cell culture medium at the desired concentration (e.g., 100 µg/mL). Remove the old medium from the cells and add the nanoparticle suspension.

  • Incubation: Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Harvest the cells by adding Trypsin-EDTA and incubating for a few minutes until the cells detach.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The geometric mean fluorescence intensity will correspond to the amount of nanoparticle uptake.

  • Competition Assay (Optional but Recommended): To confirm folate receptor-specific uptake, pre-incubate a set of cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted nanoparticles. A significant reduction in fluorescence intensity compared to cells not pre-treated with free folic acid indicates receptor-mediated uptake.

Protocol 2: In Vivo Biodistribution Study

This protocol provides a general framework for assessing the biodistribution of radiolabeled or fluorescently labeled nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous KB or SKOV3 tumors)

  • Radiolabeled or near-infrared (NIR) fluorescently labeled nanoparticles

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS for fluorescence, PET/SPECT for radiolabels)

  • Gamma counter or fluorescence plate reader for ex vivo organ analysis

Procedure:

  • Animal Model: Establish tumors by subcutaneously injecting cancer cells (e.g., 2 x 10⁶ cells) into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Administer the labeled nanoparticles to the mice via tail vein injection at a specific dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality.

  • Ex Vivo Organ Harvest: At the final time point, euthanize the mice. Carefully dissect the major organs (tumor, liver, spleen, kidneys, heart, lungs, brain) and wash them with PBS.

  • Ex Vivo Quantification:

    • For fluorescent nanoparticles: Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each organ.

    • For radiolabeled nanoparticles: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the accumulation of nanoparticles in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Compare the tumor accumulation for nanoparticles with different PEG linker lengths.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved protocol from the Institutional Animal Care and Use Committee (IACUC).

References

reducing off-target effects of DSPE-PEG46-Folate based therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target effects of DSPE-PEG-Folate based therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in DSPE-PEG-Folate based therapies?

A1: The primary causes of off-target effects stem from the expression of the folate receptor (FR) on healthy tissues and the recognition of the nanoparticles by the immune system. Folate receptors, particularly FR-α and FR-β, are overexpressed in a variety of cancers, making them an attractive target for drug delivery.[1][2] However, FRs are also expressed in normal tissues, such as the kidneys, lungs, and spleen, leading to undesired accumulation of the therapeutic agent in these organs.[3][4] Additionally, nanoparticles can be recognized and cleared by the reticuloendothelial system (RES), primarily in the liver and spleen, which reduces their circulation time and can lead to organ-specific toxicity.[5]

Q2: How does the length of the PEG chain in DSPE-PEG-Folate affect off-target binding?

A2: The length of the polyethylene glycol (PEG) chain is a critical factor in determining the in vivo behavior of the nanoparticles. Longer PEG chains (e.g., PEG5000) can create a more effective stealth coating, which helps to reduce non-specific uptake by the RES and prolong circulation time. This extended circulation can lead to increased accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. However, a very long PEG linker between the folate and the nanoparticle may be necessary to ensure the folate ligand is accessible for binding to the folate receptor without steric hindrance from the PEG corona. Conversely, shorter PEG chains may not provide sufficient shielding, leading to faster clearance and increased off-target accumulation.

Q3: What is the role of folate ligand density in balancing targeting efficiency and off-target effects?

A3: The density of the folate ligand on the nanoparticle surface is a key parameter to optimize. A higher density of folate can increase the avidity of the nanoparticle for FR-positive cancer cells, potentially leading to enhanced cellular uptake and therapeutic efficacy. However, excessive folate density can also increase non-specific binding and accelerate clearance by the RES. It is crucial to find an optimal ligand density that maximizes tumor targeting while minimizing off-target interactions.

Q4: Can DSPE-PEG-Folate nanoparticles be trapped in endosomes, and how does this affect therapy?

A4: Yes, after binding to the folate receptor, DSPE-PEG-Folate nanoparticles are typically internalized by receptor-mediated endocytosis. This process sequesters the nanoparticles within endosomes. For the therapeutic payload to be effective, it must escape the endosome and reach its intracellular target (e.g., the cytoplasm or nucleus). If the nanoparticle or its payload remains trapped in the endosome, it can lead to reduced therapeutic efficacy. The design of the nanoparticle can incorporate strategies to enhance endosomal escape, such as using pH-sensitive lipids or peptides.

Q5: Are there alternative targeting ligands to folate that might have fewer off-target effects?

A5: While folate is a widely used targeting ligand, other molecules are being explored to target cancer cells with potentially greater specificity. These include antibodies and antibody fragments that target tumor-specific antigens, peptides that bind to overexpressed receptors, and aptamers. The choice of targeting ligand depends on the specific cancer type and the expression profile of its surface receptors. Combining different targeting ligands on the same nanoparticle is another strategy to enhance tumor specificity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High accumulation of nanoparticles in the liver and spleen. - Insufficient PEGylation leading to RES uptake. - High folate density causing non-specific binding. - Aggregation of nanoparticles.- Increase the PEG chain length (e.g., from PEG2000 to PEG5000). - Optimize (reduce) the molar ratio of DSPE-PEG-Folate in the formulation. - Characterize nanoparticle size and stability in relevant biological media to ensure no aggregation.
Low therapeutic efficacy despite successful in vitro targeting. - Poor endosomal escape of the therapeutic payload. - In vivo instability of the nanoparticle, leading to premature drug release. - The protein corona formed in vivo masks the folate ligand.- Incorporate endosome-disrupting agents into the formulation. - Assess the stability of the nanoparticles in serum. - Evaluate the effect of a protein corona on folate receptor binding in vitro.
Toxicity observed in kidneys. - Folate receptor expression in the proximal tubules of the kidneys.- Reduce the overall dose of the therapy. - Investigate co-administration of agents that could temporarily block folate receptors in the kidneys.
Inconsistent results between experimental batches. - Variability in the synthesis of DSPE-PEG-Folate. - Inconsistent nanoparticle formulation process (e.g., hydration time, sonication). - Degradation of components during storage.- Ensure consistent quality and purity of the DSPE-PEG-Folate conjugate. - Standardize all steps of the nanoparticle formulation protocol. - Store components and formulated nanoparticles under appropriate conditions (e.g., temperature, light protection).
Difficulty translating in vitro results to in vivo models. - Differences in folate receptor expression between cell lines and in vivo tumors. - The complexity of the in vivo environment (e.g., blood flow, immune system) is not replicated in vitro.- Use multiple cell lines with varying FR expression levels for in vitro testing. - Whenever possible, use orthotopic or patient-derived xenograft (PDX) models that better mimic the human tumor microenvironment.

Quantitative Data Summary

Table 1: Influence of PEG Chain Length on Nanoparticle Pharmacokinetics

Nanoparticle FormulationPEG Molecular Weight (Da)Blood Half-life (min)Liver Accumulation (% Injected Dose)Spleen Accumulation (% Injected Dose)
Micelle A5,0007.5Data not availableData not available
Micelle B10,00017.7Data not availableData not available
Chitosan NP 1750Data not available~35~5
Chitosan NP 22,000Data not available~25~3
Chitosan NP 35,000Data not available~15~2

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Folate Targeting on Cellular Uptake and Cytotoxicity

FormulationCell LineCellular Uptake (relative to non-targeted)IC50 (µM)
Folate-liposomal DOXKB45-fold higher86-fold lower
Folate-liposomal 5-FUCT26Enhanced12.02 (vs 39.81 for free 5-FU)

Data extracted from. DOX: Doxorubicin; 5-FU: 5-Fluorouracil.

Key Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxicity of DSPE-PEG-Folate based therapies against cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, KB) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the nanoparticle formulation and a control (free drug) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Incubate for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. In Vivo Biodistribution Study

  • Objective: To quantify the accumulation of DSPE-PEG-Folate nanoparticles in different organs and the tumor.

  • Methodology:

    • Label the nanoparticles with a radioactive isotope (e.g., 111In) or a fluorescent dye.

    • Inject the labeled nanoparticles intravenously into tumor-bearing mice.

    • At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice.

    • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Measure the radioactivity in each organ using a gamma counter or the fluorescence using an in vivo imaging system.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A DSPE-PEG-Folate Synthesis B Nanoparticle Assembly A->B C Physicochemical Characterization (Size, Zeta Potential, Drug Load) B->C D Cellular Uptake Studies C->D E Cytotoxicity Assays (MTT, LDH) D->E F Endosomal Escape Analysis D->F G Biodistribution Studies E->G H Tumor Growth Inhibition F->H G->H I Toxicity Evaluation G->I

Caption: Experimental workflow for developing and evaluating DSPE-PEG-Folate therapies.

signaling_pathway cluster_cell Target Cancer Cell NP DSPE-PEG-Folate Nanoparticle FR Folate Receptor (FR) NP->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Membrane Cell Membrane Payload Therapeutic Payload Endosome->Payload Endosomal Escape Target Intracellular Target (e.g., DNA, Ribosomes) Payload->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Cellular uptake pathway of DSPE-PEG-Folate nanoparticles.

troubleshooting_logic Start High Off-Target Effects Observed CheckRES High Liver/Spleen Uptake? Start->CheckRES CheckKidney High Kidney Uptake? CheckRES->CheckKidney No OptimizePEG Increase PEG Length/ Optimize Density CheckRES->OptimizePEG Yes ReduceFolate Decrease Folate Ligand Density CheckKidney->ReduceFolate Yes ReEvaluate Re-evaluate in vivo CheckKidney->ReEvaluate No OptimizePEG->ReEvaluate ReduceFolate->ReEvaluate

Caption: Decision tree for troubleshooting off-target effects.

References

stability issues with DSPE-PEG46-Folate formulations during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG-Folate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of these materials.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Folate and what are its primary applications? A1: DSPE-PEG-Folate is a functionalized lipid consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to a polyethylene glycol (PEG) chain, which is terminated with a folic acid (folate) molecule.[1] This amphiphilic polymer is widely used in drug delivery systems, particularly for creating liposomes and micelles.[2][3] The DSPE portion serves as a hydrophobic anchor, the PEG chain provides a hydrophilic shell that improves circulation time and stability, and the folate acts as a targeting ligand for cells that overexpress folate receptors, such as many cancer cells.[2][4]

Q2: What are the primary stability concerns for DSPE-PEG-Folate formulations during storage? A2: The main stability issues are chemical degradation and physical instability.

  • Chemical Degradation: The most significant issue is the hydrolysis of the ester bonds in the DSPE anchor, which leads to the loss of the fatty acid chains. This compromises the integrity of the lipid structure. The folate moiety is also sensitive to degradation from light, heat, and certain pH conditions.

  • Physical Instability: For formulations like liposomes or micelles, physical instability can manifest as aggregation, fusion, or changes in particle size over time. This can be caused by improper storage temperatures (e.g., freeze-thaw cycles) or chemical degradation of the components.

Q3: What are the recommended storage conditions for DSPE-PEG-Folate raw material and its formulations? A3: Most suppliers recommend storing the solid, powdered form of DSPE-PEG-Folate at -20°C in a desiccated, dark environment. Formulated solutions or liposomes should also be stored at low temperatures (e.g., 4°C or -20°C) and protected from light. It is crucial to avoid frequent freeze-thaw cycles, which can disrupt the structure of lipid-based nanoparticles.

Troubleshooting Guide

Q4: My liposomal formulation shows an increase in particle size and polydispersity index (PDI) after storage. What is the likely cause? A4: An increase in particle size and PDI often indicates aggregation or fusion of liposomes. This can be triggered by several factors:

  • Hydrolysis of DSPE: Degradation of the DSPE anchor can alter the membrane structure, leading to instability and fusion.

  • Improper Storage Temperature: Storing at temperatures above the phase transition temperature of the lipids or subjecting the formulation to freeze-thaw cycles can induce aggregation.

  • Insufficient PEGylation: An inadequate density of the PEG shell on the liposome surface can lead to insufficient steric protection, allowing particles to aggregate.

  • pH Changes: Storing the formulation in an unbuffered or acidic solution can accelerate lipid hydrolysis and lead to instability.

Solution:

  • Verify Storage Conditions: Ensure storage is at the recommended temperature (typically 4°C for liposomal suspensions) and that the formulation is not undergoing freeze-thaw cycles.

  • Control pH: Use a neutral buffered solution (e.g., PBS pH 7.4) for formulation and storage, as this has been shown to minimize DSPE hydrolysis.

  • Characterize Degradation: Use analytical techniques like HPLC or Mass Spectrometry to check for the presence of hydrolysis byproducts.

  • Optimize Formulation: If the issue persists, consider increasing the molar ratio of the PEGylated lipid in your formulation to enhance steric stability.

Q5: I am observing a loss of targeting efficiency in my cell-based assays after storing my folate-targeted nanoparticles. Why is this happening? A5: A loss of targeting efficiency points to issues with the folate ligand.

  • Folate Degradation: Folic acid is sensitive to light and heat. Exposure to ambient light or elevated temperatures during storage or handling can degrade the folate moiety, rendering it unable to bind to its receptor.

  • Hydrolysis of Linkages: Depending on the specific chemistry used to conjugate folate to the PEG-lipid, the linkage itself could be susceptible to hydrolysis, causing the folate to detach from the nanoparticle surface. For example, some carbamate linkages have limited hydrolytic stability.

Solution:

  • Protect from Light: Always store DSPE-PEG-Folate and its formulations in light-protected containers (e.g., amber vials or wrapped in foil).

  • Maintain Cold Chain: Ensure the formulation is kept at the recommended cold temperature throughout its lifecycle.

  • Use Fresh Preparations: Prepare fresh solutions right before use whenever possible to minimize degradation over time.

  • Evaluate Linker Chemistry: If you are synthesizing your own conjugate, consider using more stable linkages, such as amide and ester bonds.

Data Summary

Table 1: Recommended Storage Conditions for DSPE-PEG-Folate Products

Product FormTemperatureConditionsStated Stability PeriodSource(s)
Powder / Solid-20°CDesiccate, Protect from light>12 months
In Solvent-80°CAliquot to avoid freeze-thaw6 months
In Solvent-20°CAliquot to avoid freeze-thaw1 month
Liposomal Suspension4°CProtect from lightMonths (formulation dependent)

Table 2: Effect of Environmental Conditions on DSPE-PEG Hydrolysis

ConditionTemperatureTime to Detectable HydrolysisAnalytical MethodSource
Unbuffered WaterRoom Temp.72 hoursMALDI-TOF MS
Unbuffered Water60°C2 hoursMALDI-TOF MS
Acidic Buffer (pH 2.7)Room Temp.72 hoursMALDI-TOF MS
Acidic Buffer (pH 2.7)60°C30 minutesMALDI-TOF MS
Neutral Buffer (PBS)60°CNo hydrolysis detected after 2 hoursESI-MS

Visual Guides

Degradation Pathway

G cluster_2 Hydrolysis Products DSPE_PEG_Folate DSPE-PEG-Folate (Two Stearoyl Chains Intact) Lyso_Lipid Lyso-Lipid-PEG-Folate (One Stearoyl Chain Lost) DSPE_PEG_Folate->Lyso_Lipid Hydrolysis Conditions Acidic pH High Temperature Unbuffered Water Free_Fatty_Acid1 Free Stearic Acid

Caption: Primary hydrolytic degradation pathway of DSPE-PEG-Folate.

Experimental Workflow for Stability Testing

G cluster_timepoints Analysis at Time Points (T=0, 1 month, 3 months, etc.) start Prepare DSPE-PEG-Folate Formulation storage Aliquot and Store Under Varied Conditions (e.g., 4°C, 25°C, -20°C, Light/Dark) start->storage dls Particle Size & PDI (DLS) storage->dls Periodic Sampling hplc Purity & Degradation (HPLC) dls->hplc ms Hydrolysis Check (Mass Spectrometry) hplc->ms assay Functional Assay (e.g., Cell Uptake) ms->assay analysis Compile & Analyze Data assay->analysis After Final Time Point end Determine Shelf Life & Optimal Storage Conditions analysis->end

Caption: Workflow for a comprehensive formulation stability study.

Key Experimental Protocols

Protocol 1: Assessing Hydrolytic Degradation using Mass Spectrometry

This protocol provides a general method to detect the hydrolysis of DSPE-PEG-Folate, which results in the loss of one or both stearoyl fatty acid chains.

  • Objective: To qualitatively and quantitatively assess the presence of hydrolysis byproducts.

  • Methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure:

    • Sample Preparation: Prepare samples of your DSPE-PEG-Folate formulation stored under different conditions (e.g., varying pH, temperature) and a control sample (T=0).

    • MALDI-TOF-MS Analysis:

      • Mix a small aliquot of the sample with a suitable matrix (e.g., sinapinic acid).

      • Spot the mixture onto the MALDI target plate and allow it to dry.

      • Acquire the mass spectrum. A downward shift in the molecular weight distribution compared to the control indicates the loss of stearic acid chains (mass shift of ~266 Da per chain lost).

    • ESI-MS Analysis:

      • Dilute the sample in an appropriate solvent (e.g., methanol/water with 0.1% formic acid).

      • Infuse the sample directly into the ESI source.

      • Monitor for specific ion fragments. The intact DSPE-PEG produces a characteristic ionization fragment around 607 Da, while the hydrolyzed byproduct (missing a fatty acid tail) appears as a fragment at 341 Da.

  • Interpretation: The appearance and increasing intensity of lower molecular weight peaks (MALDI) or the 341 Da fragment (ESI-MS) over time indicate progressive hydrolytic degradation.

Protocol 2: Monitoring Physical Stability of Liposomes using Dynamic Light Scattering (DLS)

This protocol is for monitoring changes in particle size and size distribution, which are key indicators of physical stability.

  • Objective: To detect aggregation or fusion of liposomal formulations during storage.

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Sample Preparation: At each stability time point, carefully collect an aliquot of the liposomal suspension. Avoid disturbing any sediment if present.

    • Dilution: Dilute the sample to an appropriate concentration for DLS analysis using the same filtered buffer the liposomes are suspended in. The concentration should be low enough to avoid multiple scattering effects.

    • Measurement:

      • Equilibrate the sample to a controlled temperature (e.g., 25°C) within the DLS instrument.

      • Perform at least three replicate measurements for each sample.

    • Data Analysis: Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

  • Interpretation: A significant increase in the Z-average diameter and/or PDI over the storage period suggests that the liposomes are aggregating or fusing, indicating physical instability. Stable formulations will show minimal changes in these parameters over time.

References

Technical Support Center: Scaling Up DSPE-PEG-Folate Liposome Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of DSPE-PEG-Folate liposome production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of DSPE-PEG-Folate liposome production, offering potential causes and recommended solutions in a question-and-answer format.

Q1: We are observing inconsistent particle size and a high polydispersity index (PDI) in our scaled-up batches. What could be the cause and how can we resolve this?

Potential Causes:

  • Inefficient Hydration of the Lipid Film: A non-uniform or thick lipid film can lead to incomplete hydration, resulting in a heterogeneous liposome population.

  • Inconsistent Processing Parameters: Fluctuations in pressure or flow rate during extrusion or homogenization can cause variability in particle size.

  • Liposome Aggregation: Suboptimal surface charge can lead to the clumping of liposomes, increasing the apparent particle size and PDI.

Recommended Solutions:

  • Ensure the complete removal of organic solvents to form a thin, uniform lipid film before hydration.[1]

  • Optimize and maintain precise control over extrusion pressure and the number of cycles.[1]

  • For microfluidics-based production, adjust the flow rate ratio (FRR) and total flow rate (TFR) to fine-tune the particle size.[1]

  • Monitor the zeta potential of the liposomes. A value greater than ±30 mV can help prevent aggregation due to electrostatic repulsion.[1]

Q2: Our encapsulation efficiency has dropped significantly after scaling up production. What are the likely reasons and how can we improve it?

Potential Causes:

  • Suboptimal Lipid-to-Drug Ratio: The ratio of lipids to the drug being encapsulated is critical and may need adjustment at a larger scale.

  • Drug Leakage During Processing: The energy-intensive processes of sonication or extrusion can sometimes lead to the leakage of the encapsulated drug.

  • Poor Drug Solubility in the Aqueous Core: The solubility of the drug in the hydration buffer can be a limiting factor for efficient encapsulation.

Recommended Solutions:

  • Systematically vary the lipid-to-drug ratio to find the optimal concentration for maximizing encapsulation at the desired scale.

  • Consider using a more gentle size reduction method or optimizing the parameters of the current method (e.g., reducing sonication time or extrusion pressure) to minimize drug leakage.

  • For drugs with poor aqueous solubility, consider using techniques like remote loading with pH or ammonium sulfate gradients to improve encapsulation efficiency.

Q3: We are facing stability issues with our DSPE-PEG-Folate liposomes, observing changes in particle size and drug leakage over time. How can we enhance the stability of our formulation?

Potential Causes:

  • Inadequate PEGylation: Insufficient PEG coverage on the liposome surface can lead to aggregation and clearance by the mononuclear phagocyte system.

  • Lipid Hydrolysis or Oxidation: The lipid components of the liposomes can degrade over time, affecting the integrity of the bilayer.

  • Suboptimal Storage Conditions: Temperature and pH can significantly impact the stability of liposomal formulations.

Recommended Solutions:

  • Ensure that the concentration of DSPE-PEG-Folate is sufficient to provide a dense PEG layer on the liposome surface. The inclusion of PEG-DSPE can prolong circulation time.[2]

  • Incorporate cholesterol into the lipid bilayer, typically at a molar ratio of 30-40%, to increase membrane rigidity and stability.

  • Store the liposome formulation at a controlled temperature (often 4°C) and in a buffer with a pH that ensures the stability of both the lipids and the encapsulated drug.

  • Consider lyophilization (freeze-drying) to improve long-term stability, although this requires careful optimization of cryoprotectants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of lipids for formulating DSPE-PEG-Folate liposomes?

The optimal molar ratio can vary depending on the specific application and the drug being encapsulated. However, a commonly used starting point for folate-targeted liposomes is a molar ratio of approximately 55:40:5 for the primary phospholipid (e.g., HSPC or DSPC), cholesterol, and DSPE-PEG, respectively. The DSPE-PEG-Folate is often incorporated at a lower molar percentage, typically around 0.5-5 mol%.

Q2: What are the critical quality attributes (CQAs) to monitor during the scale-up of DSPE-PEG-Folate liposome production?

The key CQAs to monitor to ensure a consistent and effective product include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the biodistribution and cellular uptake of the liposomes. A PDI value below 0.2 is generally considered acceptable for a monodisperse population.

  • Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.

  • Encapsulation Efficiency: This measures the percentage of the drug that is successfully entrapped within the liposomes.

  • Drug Release Profile: This characterizes the rate at which the encapsulated drug is released from the liposomes over time.

Q3: What are the advantages of using a post-insertion method for incorporating DSPE-PEG-Folate into liposomes?

The post-insertion method involves adding DSPE-PEG-Folate to pre-formed liposomes. This technique can be advantageous as it allows for better control over the orientation of the folate ligand on the outer surface of the liposome, which is crucial for receptor targeting. It can also be a more straightforward process to scale up compared to incorporating the folate-conjugated lipid during the initial liposome formation.

Q4: Can microfluidics be used for the large-scale production of DSPE-PEG-Folate liposomes?

Yes, microfluidics is a promising technology for the scalable production of liposomes. It offers precise control over mixing and self-assembly processes, leading to the formation of liposomes with uniform size and high encapsulation efficiency. The process can be scaled up by using parallel integrated microfluidic devices.

Quantitative Data Summary

Table 1: Representative Lipid Compositions for DSPE-PEG-Folate Liposomes

Primary PhospholipidCholesterol (mol%)DSPE-PEG (mol%)DSPE-PEG-Folate (mol%)Reference
HSPC405Not specified
DSPC4055
HSPC385Not specified
DPPC/DMPG (85.5:9.5)04.50.5

Table 2: Critical Quality Attributes and Typical Target Values

ParameterTypical Target ValueReference
Mean Particle Size100 - 200 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential> ±30 mV (for electrostatic stabilization)
Encapsulation Efficiency> 80%

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Folate Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the primary lipid (e.g., ~60°C for DSPC).

    • Hydrate the film by gentle rotation of the flask for 1 hour at this temperature to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder.

    • Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) for a defined number of cycles (e.g., 10-20 times) to produce unilamellar vesicles (ULVs) with a uniform size distribution.

Protocol 2: Characterization of Liposome Particle Size and Zeta Potential

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for measurement.

  • Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).

    • Perform the measurement to obtain the Z-average diameter and the PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a folded capillary zeta cell.

    • Place the cell in the DLS instrument.

    • Perform the measurement to obtain the zeta potential, which provides an indication of the surface charge and colloidal stability.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_final Final Product prep1 Lipid Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency prep4->char3 final_product DSPE-PEG-Folate Liposomes char1->final_product char2->final_product char3->final_product

Caption: Experimental workflow for the production and characterization of DSPE-PEG-Folate liposomes.

troubleshooting_guide cluster_size Inconsistent Size / High PDI cluster_ee Low Encapsulation Efficiency start Problem Encountered size_cause1 Inefficient Hydration? start->size_cause1 ee_cause1 Suboptimal Lipid:Drug Ratio? start->ee_cause1 size_sol1 Ensure Uniform Lipid Film size_cause1->size_sol1 Yes size_cause2 Inconsistent Extrusion? size_cause1->size_cause2 No size_sol2 Optimize & Control Pressure/Cycles size_cause2->size_sol2 Yes size_cause3 Aggregation? size_cause2->size_cause3 No size_sol3 Check Zeta Potential size_cause3->size_sol3 Yes ee_sol1 Optimize Ratio ee_cause1->ee_sol1 Yes ee_cause2 Drug Leakage? ee_cause1->ee_cause2 No ee_sol2 Gentler Size Reduction ee_cause2->ee_sol2 Yes

Caption: Troubleshooting decision tree for scaling up DSPE-PEG-Folate liposome production.

References

overcoming premature drug release from DSPE-PEG46-Folate micelles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG46-Folate micelles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures related to the formulation and performance of these targeted drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preparation and characterization of this compound micelles, particularly focusing on the issue of premature drug release.

Q1: I am observing a burst release of my drug immediately after preparing the micelles. What are the potential causes and how can I achieve a more sustained release?

A1: Premature or "burst" release is a common issue stemming from the inherent instability of self-assembled micelles upon dilution in physiological media. When the concentration of the this compound drops below its critical micelle concentration (CMC), the micelles can disassemble, releasing the encapsulated drug.[1]

Troubleshooting Steps:

  • Increase Micelle Stability through Cross-linking: Covalently cross-linking the micelle core or shell is a highly effective strategy to prevent dissociation and premature drug release.[1] Disulfide bonds are a popular choice for core cross-linking as they are stable in circulation but can be cleaved in the reductive intracellular environment, triggering drug release at the target site.

  • Optimize Drug-Polymer Interactions: The stability of the drug within the micelle core is influenced by hydrophobic and other non-covalent interactions. Ensure the hydrophobicity of your drug is compatible with the DSPE core. In some cases, modifying the drug to be more hydrophobic can improve retention.

  • Formulate Hybrid Micelles: Incorporating a second polymer, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), can create more stable hybrid micelles with a lower CMC and improved drug retention.[2]

  • Control the Environment: Factors like pH and the presence of certain proteins can destabilize micelles.[1] Conduct release studies in physiologically relevant media to understand the stability of your formulation.

Q2: My drug encapsulation efficiency (EE) is consistently low. How can I improve it?

A2: Low encapsulation efficiency can be due to several factors, including the properties of the drug, the preparation method, and the drug-to-polymer ratio.

Troubleshooting Steps:

  • Optimize the Drug Loading Method: The choice of method is critical. For hydrophobic drugs, the thin-film hydration or solvent evaporation methods are common.[3] Experiment with different organic solvents to ensure both the drug and the DSPE-PEG-Folate are fully dissolved before forming the film or evaporating the solvent.

  • Adjust the Drug-to-Polymer Ratio: There is an optimal ratio for each drug. Start with a low drug-to-polymer weight ratio (e.g., 1:10) and gradually increase it. Excessively high drug concentrations can lead to drug precipitation and low EE.

  • Consider the Drug's Properties: Highly crystalline or very large drug molecules may be difficult to encapsulate. If possible, using an amorphous form of the drug or a less bulky analog might improve loading.

  • pH-Induced Loading: For drugs with ionizable groups, a pH-gradient method can be employed to enhance loading, similar to techniques used for liposomes.

Q3: I am observing aggregation and a large polydispersity index (PDI) in my micelle preparation. What could be the cause?

A3: Aggregation can occur during preparation or storage and is often a sign of instability.

Troubleshooting Steps:

  • Ensure Complete Removal of Organic Solvent: Residual organic solvent from the thin-film hydration or solvent evaporation method can lead to micelle fusion and aggregation. Ensure the lipid film is thoroughly dried under vacuum before hydration.

  • Optimize Hydration Conditions: Hydrate the lipid film above the phase transition temperature of the DSPE lipid. Vortexing or sonication during hydration can help form smaller, more uniform micelles. However, excessive sonication can sometimes lead to degradation.

  • Filtration: After hydration, extruding the micelle solution through polycarbonate membranes of a defined pore size (e.g., 100 nm) can help to obtain a more monodisperse population.

  • Storage Conditions: Store micelle solutions at 4°C. Avoid freezing, as the freeze-thaw process can induce aggregation.

Q4: How does the length of the PEG chain and the density of the folate ligand affect micelle stability and drug release?

A4: Both PEG chain length and folate density are critical parameters that influence micelle properties.

  • PEG Chain Length: A longer PEG chain generally leads to a slightly higher CMC, meaning the micelles may be slightly less stable upon extreme dilution. However, longer PEG chains also provide a better steric barrier, which can reduce protein adsorption and uptake by the reticuloendothelial system (RES), prolonging circulation time.

  • Folate Ligand Density: The optimal folate density is a balance. A sufficient density is required for effective targeting of the folate receptor. However, very high densities of folate can sometimes lead to increased cytotoxicity or altered drug release kinetics. Studies have shown that a low molar percentage of folate modification (e.g., 0.03 mol%) with a sufficiently long PEG spacer can achieve high cellular association.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the design and evaluation of DSPE-PEG-Folate micelles.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates

DSPE-PEG ConjugateCMC (µM)Solvent/BufferReference
DSPE-PEG2000~1.0 - 1.5Water
DSPE-PEG2000~0.1 - 0.15Buffer
DSPE-PEG3000~1.0 - 1.5Water
DSPE-PEG5000~1.5 - 2.0Water

Table 2: Representative Drug Release Data: Cross-linked vs. Non-cross-linked Micelles

Micelle TypeDrugTime (hours)Cumulative Release (%)ConditionsReference
Non-cross-linkedDoxorubicin72~30pH 7.4
Cross-linkedDoxorubicin72<20pH 7.4
Non-cross-linkedPaclitaxel24~70PBS + 10% FBS
Disulfide Cross-linkedPaclitaxel24~30PBS + 10% FBS
Disulfide Cross-linkedPaclitaxel24~80PBS + 10 mM GSH

Table 3: Effect of Folate Ligand Density and PEG Spacer Length on Cellular Association

Folate-PEG-DSPE ConjugateFolate Molar Ratio (%)Relative Cellular AssociationCell LineReference
F-PEG5000-DSPE0.03HighestKB
F-PEG5000-DSPE0.1ModerateKB
F-PEG2000-DSPE0.03LowerKB
No Folate0LowestKB

Experimental Protocols

Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration

  • Dissolution of Lipids: In a round-bottom flask, dissolve this compound and any other lipid components (e.g., DSPE-PEG) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). If encapsulating a hydrophobic drug, dissolve the drug in this same mixture.

  • Formation of Thin Film: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (for DSPE, this is >74°C, but hydration is often performed around 60-65°C).

  • Micelle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form a suspension of multilamellar vesicles.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform micelles, sonicate the suspension using a probe sonicator or bath sonicator. Alternatively, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification: To remove any unencapsulated drug, the micelle solution can be purified by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: In Vitro Drug Release Study using the Dialysis Method

  • Preparation of Dialysis Unit: Hydrate a dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the micelles but allow free drug to pass, e.g., 12-14 kDa) according to the manufacturer's instructions.

  • Loading the Sample: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded micelle solution into the dialysis bag and securely clamp both ends.

  • Initiating the Release Study: Submerge the dialysis bag in a larger volume of release buffer (e.g., 500 mL of PBS, pH 7.4) in a beaker placed on a magnetic stirrer. Maintain a constant temperature (e.g., 37°C). The large volume of the external buffer helps to maintain "sink conditions," where the concentration of the released drug remains low.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer. Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative release percentage against time to obtain the drug release profile.

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_purification Purification cluster_release In Vitro Release Study a 1. Dissolve DSPE-PEG-Folate & Drug in Organic Solvent b 2. Form Thin Lipid Film (Rotary Evaporation) a->b c 3. Dry Film under Vacuum b->c d 4. Hydrate with Aqueous Buffer c->d e 5. Form Micelles (Vortex/Sonication) d->e f 6. Remove Unencapsulated Drug (Dialysis/SEC) e->f Transfer to Purification g 7. Load Micelles into Dialysis Bag f->g Transfer Purified Micelles h 8. Incubate in Release Buffer (37°C, pH 7.4) g->h i 9. Sample Buffer at Time Intervals h->i j 10. Quantify Drug (HPLC/UV-Vis) i->j

Caption: Experimental workflow for DSPE-PEG-Folate micelle preparation and in vitro drug release testing.

folate_endocytosis cluster_cell Target Cell Micelle Folate-Micelle FR Folate Receptor (FR) Micelle->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Recycling FR Recycling Late_Endosome->Recycling Recycling->FR

Caption: Simplified pathway of folate receptor-mediated endocytosis of a DSPE-PEG-Folate micelle.

complement_activation AntiPEG_Ab Anti-PEG Antibody Micelle PEGylated Micelle AntiPEG_Ab->Micelle Binds to PEG C1 C1 Complex Micelle->C1 Activates C4_C2 C4 & C2 C1->C4_C2 Cleaves C3_Convertase C3 Convertase C4_C2->C3_Convertase Forms C3 C3 C3_Convertase->C3 Cleaves C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3->C5_Convertase Forms C5 C5 C5_Convertase->C5 Cleaves MAC Membrane Attack Complex (C5b-9) C5->MAC Initiates Release Premature Drug Release MAC->Release Causes

Caption: Classical complement pathway activation leading to premature drug release from PEGylated micelles.

References

how to improve the in vivo circulation time of DSPE-PEG46-Folate nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo circulation time of DSPE-PEG46-Folate nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the clearance of DSPE-PEG-Folate nanoparticles from circulation?

A1: The primary mechanism for the clearance of these nanoparticles is uptake by the Mononuclear Phagocyte System (MPS), also known as the Reticuloendothelial System (RES).[1][2][3] This system is composed of macrophages and monocytes located mainly in the liver (Kupffer cells) and spleen.[1] These cells recognize and internalize foreign particles, including nanoparticles. The process is often initiated by the adsorption of blood proteins, called opsonins, onto the nanoparticle surface, which flags them for phagocytosis.[4]

Q2: How does PEGylation with this compound help to prolong circulation time?

A2: The polyethylene glycol (PEG) component of this compound forms a hydrophilic, protective layer on the nanoparticle surface. This "stealth" coating sterically hinders the adsorption of opsonins and reduces interactions with phagocytic cells, thereby delaying clearance by the MPS and prolonging circulation time.

Q3: Does the folate targeting ligand affect the circulation time?

A3: Yes, the folate ligand can influence circulation time, sometimes in a complex manner. While folate is intended for targeting folate receptor-overexpressing cells, folate receptors are also expressed on activated macrophages. This can potentially lead to increased uptake by these immune cells, counteracting the stealth effect of the PEG coating. The density of the folate ligand on the nanoparticle surface is a critical parameter; an optimal density can enhance tumor cell uptake without significantly accelerating clearance by macrophages.

Q4: What is a typical circulation half-life for PEGylated nanoparticles?

A4: The circulation half-life of PEGylated nanoparticles can vary widely depending on their specific physicochemical properties. For PEGylated liposomes and nanoparticles, half-lives can range from a few hours to over 24 hours in preclinical models. Factors such as nanoparticle size, PEG molecular weight, PEG density, and surface charge all significantly impact the circulation half-life.

Troubleshooting Guide

This guide addresses common issues that can lead to shortened in vivo circulation times for your this compound nanoparticles.

Issue 1: Rapid Clearance of Nanoparticles from Circulation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal PEGylation Optimize PEG Chain Length and Density: Ensure the PEG46 is of the appropriate molecular weight. Longer PEG chains generally provide better steric hindrance. Increase the surface density of DSPE-PEG-Folate to create a denser brush-like protective layer. However, be mindful that excessive folate density can increase macrophage uptake.
Inappropriate Nanoparticle Size Control Nanoparticle Size: Aim for a hydrodynamic diameter between 50-200 nm. Nanoparticles larger than 200 nm are more rapidly cleared by the spleen and liver, while those smaller than 10 nm can be quickly eliminated by the kidneys. Use techniques like dynamic light scattering (DLS) to monitor size distribution and polydispersity index (PDI).
Undesirable Surface Charge Measure and Adjust Zeta Potential: A neutral or slightly negative surface charge is generally preferred to minimize nonspecific interactions with blood components and cells. Cationic nanoparticles are often cleared more rapidly. Zeta potential measurements can confirm the surface charge of your formulation.
Nanoparticle Aggregation in vivo Assess Colloidal Stability: Aggregation upon injection can lead to rapid clearance. Ensure your nanoparticles are stable in physiological conditions (e.g., in serum-containing media). If aggregation is observed, consider optimizing the formulation by adjusting the lipid composition or PEG density.
High Folate Ligand Density Optimize Folate Conjugation: A very high density of folate ligands can lead to increased recognition and uptake by macrophages. Synthesize and test formulations with varying molar ratios of DSPE-PEG-Folate to DSPE-PEG to find the optimal balance between tumor targeting and prolonged circulation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of key parameters on nanoparticle circulation half-life.

Table 1: Effect of PEG Molecular Weight on Circulation Half-Life

Nanoparticle SystemPEG Molecular Weight (Da)Circulation Half-Life (t1/2)Reference
PEGylated Chitosan Nanoparticles750~5 h
2000~10 h
5000~18 h
DSPE-PEG coated SWNTs2000 (linear)0.33 h
5000 (linear)2.4 h
7000 (branched)5.4 h

Table 2: Effect of Nanoparticle Size on Circulation Half-Life

Nanoparticle SystemSize (nm)Circulation Half-Life (t1/2)Reference
Quantum Dot-based particles1224.7 h
6016.6 h
1259.7 h
Gold Nanoparticles (GNPs)< 40Generally longer
> 40Generally shorter

Table 3: Effect of Folate Ligand Density on Cellular Uptake

Nanoparticle SystemFolate Molar ContentRelative Cellular UptakeReference
FA-Pluronic-PCL Nanoparticles10%Highest
50%Lower
91%Lowest
Folate-modified Liposomes0.03 mol% (with PEG5000)Highest
0.3 mol% (with PEG5000)Lower

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Folate Nanoparticles by Thin-Film Hydration

This protocol describes a common method for preparing lipid-based nanoparticles.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound and other lipids in a mixture of chloroform/methanol in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To obtain nanoparticles of a uniform size, sonicate the resulting lipid suspension using a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vivo Circulation Half-Life Measurement in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of your nanoparticles.

Materials:

  • This compound nanoparticles (preferably fluorescently labeled)

  • 6-8 week old mice

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Fluorescence plate reader or other suitable detection method

Procedure:

  • Administer a defined dose of the nanoparticle suspension to mice via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the tail vein or retro-orbital sinus into heparinized tubes.

  • Process the blood samples to separate the plasma by centrifugation.

  • Measure the concentration of the nanoparticles in the plasma samples. If using fluorescently labeled nanoparticles, this can be done with a fluorescence plate reader. A standard curve of the nanoparticles in plasma should be prepared to quantify the concentration.

  • Plot the plasma concentration of the nanoparticles versus time.

  • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the circulation half-life (t1/2).

Protocol 3: In Vitro Macrophage Uptake Assay

This assay helps to assess the extent to which your nanoparticles are being taken up by phagocytic cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound nanoparticles

  • Control nanoparticles (e.g., without folate)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the macrophage cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with a known concentration of the fluorescently labeled nanoparticles for a specific period (e.g., 1-4 hours). Include control groups with non-targeted nanoparticles and untreated cells.

  • After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake. Alternatively, visualize the uptake using a fluorescence microscope.

  • Compare the uptake of the this compound nanoparticles to the control nanoparticles to assess the role of folate in macrophage recognition.

Visualizations

Signaling Pathways and Experimental Workflows

NanoparticleClearance Nanoparticle Clearance Pathway cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) NP DSPE-PEG-Folate Nanoparticle Opsonins Blood Proteins (Opsonins) NP->Opsonins Protein Adsorption Opsonized_NP Opsonized Nanoparticle NP->Opsonized_NP Opsonins->Opsonized_NP Macrophage Macrophage (Liver, Spleen) Opsonized_NP->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

Caption: Nanoparticle opsonization and clearance by the MPS.

CirculationHalfLifeWorkflow In Vivo Circulation Half-Life Experimental Workflow Start Start Inject_NP IV Injection of Nanoparticles into Mice Start->Inject_NP Collect_Blood Serial Blood Collection (Multiple Time Points) Inject_NP->Collect_Blood Process_Blood Plasma Separation (Centrifugation) Collect_Blood->Process_Blood Quantify_NP Quantify Nanoparticle Concentration Process_Blood->Quantify_NP Analyze_Data Pharmacokinetic Modeling Quantify_NP->Analyze_Data End Determine Circulation Half-Life (t½) Analyze_Data->End

Caption: Workflow for measuring nanoparticle circulation half-life.

TroubleshootingLogic Troubleshooting Logic for Rapid Nanoparticle Clearance Problem Rapid NP Clearance? Check_Size Size > 200nm or < 10nm? Problem->Check_Size Check_Charge Surface Charge Positive? Check_Size->Check_Charge No Solution_Size Optimize Formulation for Size Control (50-200nm) Check_Size->Solution_Size Yes Check_Aggregation Aggregation in serum? Check_Charge->Check_Aggregation No Solution_Charge Modify Formulation for Neutral/Slightly Negative Charge Check_Charge->Solution_Charge Yes Check_Folate High Folate Density? Check_Aggregation->Check_Folate No Solution_Aggregation Improve Colloidal Stability Check_Aggregation->Solution_Aggregation Yes Solution_Folate Reduce Folate Ligand Density Check_Folate->Solution_Folate Yes

Caption: Decision tree for troubleshooting rapid nanoparticle clearance.

References

Technical Support Center: Addressing Immunogenicity Concerns with PEGylated Folate Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity of PEGylated folate lipids. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary immunogenicity concerns associated with PEGylated folate lipids?

A1: The primary immunogenicity concerns stem from the PEG (polyethylene glycol) component of the lipid conjugate. The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (APAs)[1][2]. This can result in several adverse effects:

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon subsequent administrations, pre-existing or induced anti-PEG antibodies (primarily IgM) can bind to the PEGylated liposomes, leading to their rapid clearance from circulation by the mononuclear phagocyte system (MPS), particularly Kupffer cells in the liver[2][3][4]. This significantly reduces the therapeutic efficacy of the formulation.

  • Complement Activation: The binding of anti-PEG antibodies to PEGylated surfaces can trigger the classical complement pathway, leading to the production of anaphylatoxins (C3a, C5a) and opsonization of the liposomes with C3b. This can cause hypersensitivity reactions (HSRs), also known as complement activation-related pseudoallergy (CARPA), and further enhances clearance.

  • Reduced Efficacy: Even in the absence of rapid clearance, APAs can sterically hinder the binding of the folate ligand to its receptor on target cells, thereby reducing the targeting efficiency and overall therapeutic effect.

  • Hypersensitivity Reactions: In some cases, the immune response to PEGylated lipids can lead to allergic reactions, ranging from mild skin reactions to severe anaphylaxis.

It is a common misconception that PEG is entirely non-immunogenic; however, there is growing evidence of its potential to elicit an immune response. While folic acid itself is generally considered non-immunogenic, its conjugation to PEG and incorporation into a lipid nanoparticle can potentially influence the overall immunogenic profile of the formulation.

Q2: Can the folate-targeting moiety itself elicit an immune response?

A2: Folic acid is a vitamin that is naturally present in the body and is generally considered to be non-immunogenic. However, the possibility of an immune response to the folate conjugate, particularly when presented in the context of a nanoparticle and in individuals with certain autoimmune predispositions, cannot be entirely ruled out. It is more likely that any observed immunogenicity is directed against the PEG component of the formulation.

Q3: What is the difference between thymus-dependent and thymus-independent immune responses to PEGylated lipids?

A3: PEGylated lipids can induce both thymus-dependent (TD) and thymus-independent (TI) immune responses.

  • Thymus-Dependent (TD) Response: This is a classic immune response involving T-cells and B-cells. It leads to the production of various antibody isotypes, including IgM and IgG, and the generation of memory B-cells, resulting in a long-term immune memory against PEG.

  • Thymus-Independent (TI) Response: PEGylated liposomes can also act as TI-2 antigens, directly activating B-cells without the help of T-cells, particularly in the spleen. This response is characterized by a rapid and transient production of predominantly IgM antibodies and does not typically lead to a strong immunological memory. This TI response is often responsible for the ABC phenomenon observed upon repeated administration of PEGylated liposomes.

Q4: How do pre-existing anti-PEG antibodies affect the performance of PEGylated folate lipids?

A4: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and pharmaceuticals. These pre-existing antibodies, even at low levels, can lead to the accelerated blood clearance (ABC) of the very first dose of a PEGylated folate lipid formulation, reducing its circulation half-life and therapeutic efficacy. They can also increase the risk of hypersensitivity reactions. Therefore, screening for pre-existing anti-PEG antibodies in preclinical models and in patient populations during clinical trials is becoming increasingly important.

Troubleshooting Guides

Problem 1: Accelerated Blood Clearance (ABC) of PEGylated Folate Liposomes Observed in In Vivo Studies.
Possible Cause Troubleshooting/Verification Steps Recommended Solution
Induction of Anti-PEG IgM 1. Collect serum/plasma samples at different time points after the first injection. 2. Perform an ELISA to detect the presence and titer of anti-PEG IgM. 3. Correlate the timing of the peak IgM response with the observed ABC phenomenon.1. Increase the interval between doses: A longer interval may allow for the transient IgM response to subside. 2. Administer a low "priming" dose: In some cases, a very low initial dose can induce tolerance. 3. Co-administration of free PEG: This can saturate the anti-PEG antibodies, preventing them from binding to the liposomes.
Presence of Pre-existing Anti-PEG Antibodies 1. Screen pre-dose serum/plasma samples for the presence of anti-PEG IgG and IgM using a validated ELISA.1. Pre-screen subjects/animals: Exclude subjects with high titers of pre-existing anti-PEG antibodies. 2. Administer an initial "clearing" dose of non-therapeutic PEGylated liposomes: This can help to clear pre-existing antibodies before administering the therapeutic formulation.
Complement Activation 1. Measure complement activation markers (e.g., C3a, C5a, sC5b-9) in serum/plasma samples after injection using ELISA kits.1. Modify liposome formulation: Altering the lipid composition or PEG density can sometimes reduce complement activation. 2. Use complement inhibitors: In preclinical studies, co-administration of complement inhibitors can be used to investigate the role of complement in the observed clearance.
Problem 2: High Background or False Positives in Anti-PEG Antibody ELISA.
Possible Cause Troubleshooting/Verification Steps Recommended Solution
Non-specific Binding 1. Run control wells with no serum to check for non-specific binding of the secondary antibody. 2. Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers).1. Optimize blocking conditions: Increase blocking time or concentration. 1% non-fat dry milk in PBS is often effective. 2. Include a detergent (e.g., Tween-20) in the wash buffer to reduce non-specific interactions.
Cross-reactivity of Secondary Antibody 1. Run a control where the primary antibody (serum) is omitted to ensure the secondary antibody is not binding to the PEG-coated plate.1. Use a highly cross-adsorbed secondary antibody. 2. Titer the secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.
Interference from Serum/Plasma Components 1. Perform a spike-and-recovery experiment with a known amount of anti-PEG antibody to assess matrix effects.1. Optimize sample dilution: Higher dilutions can minimize matrix effects, but ensure the signal remains within the detection range. 2. Use a different sample matrix diluent, such as a commercially available protein-free buffer.
Lack of Specificity Confirmation 1. The detected signal may not be specific to anti-PEG antibodies.1. Perform a competition assay: Pre-incubate the serum samples with an excess of free PEG or non-labeled PEGylated liposomes. A significant reduction in the ELISA signal confirms the specificity of the antibodies for PEG.
Problem 3: Difficulty Distinguishing Between an Immune Response to PEG vs. the Folate Moiety.
Possible Cause Troubleshooting/Verification Steps Recommended Solution
Ambiguous ELISA Results 1. The standard anti-PEG ELISA does not differentiate the epitope.1. Perform a competitive ELISA with different inhibitors:     - Inhibit with free PEG.     - Inhibit with free folic acid.     - Inhibit with a non-PEGylated folate conjugate. 2. Develop a specific anti-folate conjugate ELISA: Coat plates with a non-PEGylated folate conjugate to specifically detect anti-folate antibodies.
Cell-based Assays 1. In vitro cell-based assays can help to functionally distinguish the target of the immune response.1. Test the effect of patient/animal serum on the binding of folate-targeted liposomes to folate receptor-positive cells. If the serum inhibits binding, and this inhibition is reversed by adding excess free PEG, the antibodies are likely anti-PEG. If the inhibition is reversed by excess free folic acid, the antibodies may be targeting the folate moiety.

Data Presentation

Table 1: Influence of Folic Acid Pre-injection on the Immunogenicity of PEGylated Liposomes.

Treatment Group Anti-PEG IgM (Arbitrary Units) Splenic Lymphocyte Proliferation (Fold Change) Liposome Skin Accumulation (Fold Change)
PEGylated Liposomes Only 1.002.53.0
Folic Acid Pre-injection + PEGylated Liposomes 0.451.21.5
Data synthesized from a study on the ameliorating effect of folic acid on PEGylated liposome immunogenicity.

Table 2: Representative Anti-PEG Antibody Titers in a Healthy Human Population.

Antibody Isotype Prevalence (%) Concentration Range (ng/mL)
Anti-PEG IgG ~18-20%39 - 18,700
Anti-PEG IgM ~25-30%26 - 11,600
Both IgG and IgM ~30%N/A
Data compiled from studies on pre-existing anti-PEG antibodies in healthy donors.

Experimental Protocols

Protocol 1: Detection of Anti-PEG Antibodies by ELISA

This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to detect anti-PEG IgG and IgM in serum or plasma samples.

Materials:

  • High-binding 96-well microplates

  • mPEG-amine (MW 5000) or other PEG derivative for coating

  • Phosphate-buffered saline (PBS)

  • Blocking buffer: 1% non-fat dry milk in PBS

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Serum or plasma samples

  • HRP-conjugated anti-human (or other species) IgG and IgM secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dissolve mPEG-amine in PBS to a final concentration of 10-20 µg/mL.

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Dilute serum/plasma samples in blocking buffer (start with a 1:50 or 1:100 dilution).

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

  • Read Plate:

    • Read the absorbance at 450 nm on a plate reader.

Protocol 2: Complement Activation Assay (sC5b-9 ELISA)

This protocol outlines the detection of the soluble terminal complement complex (sC5b-9) as a marker of complement activation.

Materials:

  • Commercially available sC5b-9 ELISA kit

  • Serum or plasma samples

  • PEGylated folate liposomes

  • Plate reader

Procedure:

  • Sample Preparation:

    • Incubate the PEGylated folate liposomes with serum or plasma at 37°C for 30-60 minutes.

    • Include appropriate controls: serum/plasma alone, liposomes in buffer, and a positive control (e.g., zymosan).

  • ELISA:

    • Follow the manufacturer's protocol for the sC5b-9 ELISA kit. This typically involves adding the treated serum/plasma samples to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis:

    • Quantify the concentration of sC5b-9 in each sample based on the standard curve provided with the kit. An increase in sC5b-9 levels in the presence of the liposomes indicates complement activation.

Mandatory Visualizations

immunogenicity_pathway cluster_antigen_presentation Antigen Presentation cluster_antibody_production Antibody Production PEG_Liposome PEGylated Folate Liposome B_Cell B-Cell PEG_Liposome->B_Cell Direct Activation (T-independent) APC Antigen Presenting Cell (e.g., Macrophage) PEG_Liposome->APC Uptake & Processing Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper_Cell T-Helper Cell APC->T_Helper_Cell Presents Antigen T_Helper_Cell->B_Cell Activation (T-dependent) Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Anti_PEG_IgG Anti-PEG IgG Plasma_Cell->Anti_PEG_IgG

Caption: Signaling pathway for anti-PEG antibody production.

complement_activation PEG_Liposome PEGylated Folate Liposome Complex Immune Complex PEG_Liposome->Complex Anti_PEG_Ab Anti-PEG Antibody (IgM or IgG) Anti_PEG_Ab->Complex C1q C1q Complex->C1q Binds C3_Convertase C3 Convertase C1q->C3_Convertase Activates C3 C3 C3_Convertase->C3 Cleaves C5_Convertase C5 Convertase C3_Convertase->C5_Convertase Forms C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C3b->PEG_Liposome Opsonization C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a MAC Membrane Attack Complex (C5b-9) C5->MAC

Caption: Classical complement activation by PEGylated liposomes.

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Analysis cluster_analysis Data Analysis & Interpretation Inject Inject PEG-Folate Liposomes into Animal Model Collect_Blood Collect Blood Samples (Pre- and Post-Injection) Inject->Collect_Blood PK_Analysis Pharmacokinetic Analysis (Measure Liposome Concentration) Collect_Blood->PK_Analysis Isolate_Serum Isolate Serum/Plasma Collect_Blood->Isolate_Serum Correlate Correlate Antibody Titers & Complement Activation with Pharmacokinetic Data PK_Analysis->Correlate ELISA Anti-PEG Antibody ELISA (IgM & IgG) Isolate_Serum->ELISA Complement_Assay Complement Activation Assay (e.g., sC5b-9 ELISA) Isolate_Serum->Complement_Assay ELISA->Correlate Complement_Assay->Correlate Assess_ABC Assess for Accelerated Blood Clearance (ABC) Correlate->Assess_ABC

Caption: Experimental workflow for immunogenicity assessment.

folate_endocytosis Folate_Liposome Folate-PEG-Liposome Binding Binding Folate_Liposome->Binding Folate_Receptor Folate Receptor Folate_Receptor->Binding Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & pH drop Receptor_Recycling Receptor Recycling Endosome->Receptor_Recycling Drug_Release Drug Release Late_Endosome->Drug_Release Liposome disruption Receptor_Recycling->Folate_Receptor Return to membrane

Caption: Folate receptor-mediated endocytosis pathway.

References

optimizing ligand density on DSPE-PEG46-Folate liposomes for enhanced uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of ligand density on DSPE-PEG-Folate liposomes to enhance cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of DSPE-PEG-Folate to incorporate into liposomes for maximal cellular uptake?

A1: The optimal folate density can be cell-line dependent and requires empirical determination. However, studies have shown that a range of 0.1 to 0.5 mol% of folate-conjugated lipid is often effective for targeting folate receptor (FR)-overexpressing tumor cells.[1][2] One study found an optimal ligand molar concentration of approximately 0.5% for uptake in J6456-FR lymphoma cells.[3][4] It is crucial to understand that increasing the folate density does not always lead to a linear increase in uptake and may have other physiological consequences.

Q2: Why is a PEG spacer used to conjugate folate to the DSPE lipid anchor?

A2: A polyethylene glycol (PEG) spacer is critical for effective folate receptor binding.[5] When folic acid is directly attached to the phospholipid headgroup, the folate moiety can be sterically hindered by the dense PEG layer on the liposome surface, preventing its interaction with the folate receptor. A PEG spacer extends the folate ligand beyond this steric barrier, making it accessible for receptor binding and subsequent endocytosis.

Q3: How can I formulate DSPE-PEG-Folate liposomes?

A3: A common and effective method is the thin-film hydration technique followed by extrusion. This involves dissolving the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles, and then extruding the vesicles through polycarbonate membranes of a defined pore size to produce unilamellar liposomes with a uniform size distribution.

Q4: Can I add the DSPE-PEG-Folate after the liposomes are already formed?

A4: Yes, a technique known as post-insertion or post-loading can be used. This involves preparing the base liposomes first and then incubating them with a micellar solution of DSPE-PEG-Folate. The folate-conjugated lipid will then insert into the outer leaflet of the pre-formed liposomes. This method can be useful for controlling the orientation of the ligand and for formulations where the ligand may be sensitive to the initial formulation conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low cellular uptake of folate-targeted liposomes compared to non-targeted controls. 1. Suboptimal Folate Density: The molar percentage of DSPE-PEG-Folate may be too low for effective targeting or too high, leading to self-quenching or other inhibitory effects. 2. Steric Hindrance: The PEG spacer arm may be too short, or the density of non-conjugated PEG may be too high, shielding the folate ligand. 3. Low Folate Receptor Expression: The target cell line may not express a sufficient level of the folate receptor. 4. Incorrect Liposome Size: The liposome size may not be optimal for endocytosis.1. Optimize Folate Density: Screen a range of DSPE-PEG-Folate concentrations (e.g., 0.1, 0.3, 0.5, 1.0 mol%). 2. Use a Longer PEG Spacer: Ensure the PEG linker is of sufficient length (e.g., PEG2000 or PEG3350) to present the folate ligand effectively. 3. Confirm Receptor Expression: Verify folate receptor expression on your target cells using techniques like flow cytometry or western blotting. Include a positive control cell line known to overexpress the folate receptor (e.g., KB, HeLa, MCF-7). 4. Control Liposome Size: Aim for a particle size of around 100-150 nm, which is generally suitable for cellular uptake. Use extrusion to achieve a narrow size distribution.
High batch-to-batch variability in liposome characteristics. 1. Inconsistent Film Formation: The lipid film may not be uniformly thin, leading to incomplete hydration. 2. Variable Hydration Conditions: Inconsistent temperature, hydration time, or agitation can affect liposome formation. 3. Inconsistent Extrusion: Clogged membranes or inconsistent pressure during extrusion can lead to variations in size.1. Ensure Uniform Film: Rotate the flask during solvent evaporation to create a thin, even lipid film. 2. Standardize Hydration: Maintain consistent temperature (above the phase transition temperature of the lipids), hydration duration, and agitation speed. 3. Monitor Extrusion: Use fresh membranes for each batch and apply consistent pressure during extrusion. Monitor particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Poor drug encapsulation efficiency. 1. Drug Properties: The physicochemical properties of the drug (e.g., solubility, charge) may not be suitable for the chosen encapsulation method. 2. Lipid Composition: The lipid composition may not be optimal for retaining the drug.1. Select Appropriate Loading Method: For hydrophilic drugs, use passive loading by hydrating the lipid film with a drug solution. For amphipathic weak bases or acids, consider active or remote loading techniques, such as creating a pH or ammonium sulfate gradient. 2. Optimize Lipid Composition: Adjust the lipid composition, for example, by altering the charge of the liposomes, to improve interaction with the drug.
Decreased in vivo circulation time of folate-targeted liposomes. Accelerated Clearance: The presence of the folate ligand can sometimes lead to faster recognition and clearance by the reticuloendothelial system (RES).Balance Targeting and Stealth: While a sufficient folate density is needed for targeting, an excessively high density can compromise the "stealth" properties conferred by the PEG coating. It may be necessary to find a balance that allows for effective targeting without significantly reducing circulation time.

Quantitative Data on Folate Density and Cellular Uptake

Folate-PEG-DSPE (mol%) Cell Line Uptake Enhancement vs. Non-Targeted Key Findings Reference
0.1%KB45-fold higher uptake of liposomal Doxorubicin0.1 mol% was sufficient for effective targeting.
0.3%KB3 to 6 times higher uptake of liposomal arsenicEfficient folate receptor-dependent uptake was observed.
0.05%, 0.1%, 0.5%J6456-FRDose-dependent increase in uptake with increasing folate concentrationOptimal ligand concentration was found to be around 0.5%.
20% of total DSPE-PEGKBSignificantly increased uptake compared to non-targeted liposomesDecorating 20% of the total DSPE-PEG with folate was sufficient to target the FR.

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion
  • Lipid Preparation: Dissolve the desired lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG), and DSPE-PEG-Folate) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-55°C) to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-20 passes through the membrane.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Cellular Uptake Assay using Flow Cytometry
  • Cell Seeding: Seed folate receptor-positive cells (e.g., HeLa, KB) and a negative control cell line in 6-well plates and allow them to adhere overnight.

  • Liposome Incubation: Prepare fluorescently labeled liposomes (e.g., containing a fluorescent lipid like DPPE-Rh). Incubate the cells with different concentrations of folate-targeted and non-targeted liposomes in folate-free cell culture medium for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound liposomes.

  • Cell Detachment: Detach the cells from the plates using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS) and analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity will correlate with the amount of liposome uptake.

  • Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free folic acid for 30 minutes before adding the folate-targeted liposomes. A significant reduction in uptake compared to cells not pre-treated with free folic acid indicates receptor-specific binding.

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_uptake Cellular Uptake Assay lipid_prep Lipid Preparation (DSPE-PEG-Folate, etc.) film_formation Thin-Film Formation lipid_prep->film_formation hydration Hydration film_formation->hydration extrusion Extrusion hydration->extrusion characterization Characterization (Size, PDI, Zeta) extrusion->characterization liposome_incubation Liposome Incubation extrusion->liposome_incubation cell_seeding Cell Seeding cell_seeding->liposome_incubation washing Washing liposome_incubation->washing flow_cytometry Flow Cytometry Analysis washing->flow_cytometry

Caption: Experimental workflow for liposome formulation and cellular uptake analysis.

troubleshooting_logic start Low Cellular Uptake cause1 Suboptimal Folate Density? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Low FR Expression? start->cause3 solution1 Screen Folate Concentrations cause1->solution1 Yes solution2 Use Longer PEG Spacer cause2->solution2 Yes solution3 Verify FR Expression cause3->solution3 Yes

Caption: Troubleshooting logic for low cellular uptake of folate-targeted liposomes.

folate_receptor_pathway liposome Folate-Targeted Liposome receptor Folate Receptor (FR) liposome->receptor Binding endosome Endosome (pH ~5-6) receptor->endosome Endocytosis cell_membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release

Caption: Simplified pathway of folate receptor-mediated endocytosis of liposomes.

References

Validation & Comparative

A Comparative Guide to DSPE-PEG-Folate and DSPE-PEG-Anisamide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the choice of a targeting ligand is paramount to ensure the selective and efficient delivery of therapeutic agents to cancer cells while minimizing off-target effects. Among the various strategies, the use of DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) conjugates to anchor targeting moieties to nanocarrier surfaces has gained significant traction. This guide provides an objective comparison of two such prominent systems: DSPE-PEG-Folate and DSPE-PEG-Anisamide, focusing on their performance and supported by experimental data.

Introduction to the Targeting Ligands

DSPE-PEG-Folate: This system utilizes folic acid (folate) as the targeting ligand. The folate receptor (FR) is a well-established tumor marker, overexpressed in a wide array of human cancers, including ovarian, lung, breast, and brain cancers, while its expression in normal tissues is limited. This differential expression pattern makes the folate receptor an attractive target for cancer therapy. Liposomes and nanoparticles functionalized with DSPE-PEG-Folate are internalized by cancer cells through folate receptor-mediated endocytosis.

DSPE-PEG-Anisamide: This targeting strategy employs anisamide, a small molecule ligand that exhibits high affinity for the sigma receptor. The sigma receptor, particularly the sigma-1 and sigma-2 subtypes, is overexpressed in various tumor types, including prostate, breast, and lung cancer. Anisamide-functionalized nanocarriers are designed to bind to these receptors, facilitating their uptake into cancer cells.

Performance Data: A Comparative Overview

Direct comparative studies between DSPE-PEG-Folate and DSPE-PEG-Anisamide are limited in the current scientific literature. The following table summarizes key performance data from individual studies to provide a relative understanding of their efficacy. It is crucial to note that experimental conditions such as cell lines, nanoparticle composition, and animal models vary between studies, which can influence the results.

Performance MetricDSPE-PEG-FolateDSPE-PEG-AnisamideNon-Targeted Control (DSPE-PEG)
In Vitro Cellular Uptake Up to 12-fold higher uptake in FR-positive cells (HeLa) compared to non-targeted nanoparticles after 4 hours.[1]--
In Vitro Cytotoxicity (IC50) Genistein-loaded PLGA-PEG-Folate NPs: 11.98 µg/ml in SKOV-3 cells.[2]Doxorubicin-loaded anisamide-targeted liposomes: 1.8 µM in DU-145 prostate cancer cells.[3]Genistein-loaded PLGA-PEG NPs: 23.43 µg/ml in SKOV-3 cells.[2]
Doxorubicin-loaded non-targeted liposomes: 14 µM in DU-145 cells.[3]
In Vivo Tumor Accumulation Folate-coated gadolinium nanoparticles showed comparable tumor accumulation to PEG-coated nanoparticles, but significantly enhanced tumor cell internalization and retention.Incorporation of anisamide into liposomes significantly improved their accumulation in the tumor in a DU-145 xenograft model.-
Therapeutic Efficacy LPD-PEG-Folate-TK demonstrated a significant decrease in tumor volume and growth rates compared to the untargeted formulation in a breast adenocarcinoma model.A weekly injection of anisamide-targeted liposomal doxorubicin (7.5 mg/kg) for 4 weeks led to significant growth inhibition of established DU-145 tumors in nude mice.-

Note: The data presented is sourced from different studies and should be interpreted with caution due to variations in experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these targeted delivery systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of the drug-loaded nanoparticles to kill cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., FR-positive SKOV-3 or sigma receptor-positive DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of free drug, drug-loaded targeted nanoparticles (DSPE-PEG-Folate or DSPE-PEG-Anisamide), and drug-loaded non-targeted nanoparticles in cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Analysis (Flow Cytometry)

This method quantifies the internalization of fluorescently labeled nanoparticles into cells.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.

  • Treatment: Prepare fluorescently labeled targeted and non-targeted nanoparticles in cell culture medium. Add the nanoparticle suspensions to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.

  • Data Analysis: Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.

In Vivo Biodistribution Study

This study determines the distribution of the nanoparticles in a living organism.

  • Animal Model: Utilize tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of human cancer cells).

  • Nanoparticle Administration: Administer radiolabeled or fluorescently labeled targeted and non-targeted nanoparticles intravenously via the tail vein.

  • Tissue Harvesting: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, and brain).

  • Quantification:

    • For radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.

    • For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a fluorometer or image the organs using an in vivo imaging system.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Mechanisms

To better understand the processes involved in targeted delivery, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Folate_Receptor_Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folate-NP Folate-NP Complex FR Folate Receptor Folate-NP->FR Binding CoatedPit Clathrin-Coated Pit FR->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease

Folate Receptor-Mediated Endocytosis Pathway

Sigma_Receptor_Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anisamide-NP Anisamide-NP Complex SR Sigma Receptor Anisamide-NP->SR Binding Vesicle Endocytic Vesicle SR->Vesicle Internalization Endosome Endosome Vesicle->Endosome DrugRelease Drug Release Endosome->DrugRelease

Sigma Receptor-Mediated Endocytosis Pathway

Experimental_Workflow Formulation Nanoparticle Formulation (DSPE-PEG-Ligand) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies Characterization->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry, Microscopy) InVitro->Uptake Biodistribution Biodistribution (%ID/g) InVivo->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) InVivo->Efficacy

Typical Experimental Workflow for Targeted Nanoparticles

Conclusion

Both DSPE-PEG-Folate and DSPE-PEG-Anisamide represent promising strategies for targeted drug delivery to cancer cells. The choice between these two systems will largely depend on the specific cancer type being targeted, as the expression levels of folate and sigma receptors can vary significantly. The available data suggests that both ligands can enhance cellular uptake and therapeutic efficacy compared to non-targeted nanoparticles. However, the lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations of these and other targeting ligands under standardized conditions. Such studies will be invaluable in guiding the rational design of the next generation of targeted nanomedicines.

References

Validating Folate Receptor Targeting: A Comparative Guide to Competitive Inhibition Assays and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective validation of folate receptor (FR) targeting is a critical step in the development of novel cancer therapeutics and diagnostics. The overexpression of folate receptor alpha (FRα) in a wide array of solid tumors, with limited expression in healthy tissues, presents a prime target for selective drug delivery.[1][2][3] Competitive inhibition assays are a cornerstone in this validation process, providing a quantitative measure of a ligand's ability to bind to the folate receptor. This guide offers an objective comparison of competitive inhibition assays with alternative validation methods, supported by experimental data and detailed protocols, to aid in the robust assessment of folate receptor-targeted agents.

Comparative Performance of Folate Receptor-Targeting Agents

The efficacy of a folate-targeted therapeutic is fundamentally linked to its binding affinity for the folate receptor. Competitive inhibition assays are instrumental in quantifying this affinity, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a test compound required to displace 50% of a known radiolabeled ligand (e.g., [³H]folic acid) from the receptor. A lower IC50 value indicates a higher binding affinity.

Below is a summary of quantitative data from various studies, showcasing the performance of different folate receptor-targeting agents in competitive binding and functional assays.

Agent/System Cell Line Assay Type Key Findings
Folate-Maytansinoid Conjugate FR-positive cellsAntiproliferative AssayDemonstrated marked antiproliferative effect in FR-positive cells, with no activity in FR-negative cells, indicating FR-mediated endocytosis.[1]
Folic Acid-5-Fluorouracil Conjugates Colon Cancer ModelsCytotoxicity Assay (IC50)Showed a significantly lower IC50 value (0.180 x 10⁻¹⁰ nM) compared to the non-conjugated drug (4.30 nM), indicating potent anticancer activity.[1]
Folate-Taxoid Conjugate (SB-T-1214) FRα-positive vs. FRα-negative cellsCytotoxicity Assay (IC50)Exhibited IC50 values more than three times smaller in FRα-positive cells compared to FRα-negative cells, demonstrating receptor specificity.
Folate-Conjugated Gold Nanoparticles (Folate-4Atp-AuNP vs. Folate-MH-AuNP) HeLa (FRα-positive), MCF-7 (FRα-negative)Photothermal TherapyFolate-4Atp-AuNP induced ~98% cell death in HeLa cells upon stimulation, compared to only ~9% in MCF-7 cells, highlighting targeting effectiveness.
Folate-Peptide Conjugates IGROV1 (high FRα), TOV112D (lower FRα)Cell Growth InhibitionShowed greater growth inhibition in IGROV1 cells, correlating with higher FRα expression levels.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of folate receptor targeting. This section provides detailed methodologies for key in vitro assays.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to the folate receptor.

1. Cell Culture:

  • Culture FRα-positive cells (e.g., KB, HeLa, IGROV-1) in appropriate cell culture medium.

  • Seed cells in 24-well plates and allow them to adhere overnight.

2. Ligand Preparation:

  • Prepare a stock solution of a radiolabeled folic acid derivative, such as [³H]folic acid.

  • Prepare serial dilutions of the unlabeled test compound (the competitor) and unlabeled folic acid (as a positive control).

3. Competition Reaction:

  • Wash the cells with a folate-free medium to remove any endogenous folate.

  • Incubate the cells with a fixed concentration of the radiolabeled folic acid and varying concentrations of the unlabeled test compound or unlabeled folic acid.

  • The incubation is typically carried out at 4°C for 1-4 hours to reach equilibrium and prevent internalization of the receptor-ligand complex.

4. Washing:

  • After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radioligand.

5. Cell Lysis and Scintillation Counting:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Uptake Assay

This assay assesses the internalization of a folate-conjugated compound, providing a functional measure of receptor-mediated endocytosis.

1. Cell Culture:

  • Seed FRα-positive and FRα-negative (as a control) cells on glass coverslips or in multi-well plates.

2. Compound Labeling:

  • The folate-conjugated compound of interest should be labeled with a fluorescent dye (e.g., FITC, Rhodamine).

3. Incubation and Competition:

  • Incubate the cells with the fluorescently labeled folate conjugate at 37°C for various time points (e.g., 1, 2, 4 hours).

  • To confirm FR-mediated uptake, a parallel set of cells should be pre-incubated with an excess of free folic acid before adding the fluorescent conjugate. This will competitively inhibit the uptake of the labeled compound.

  • A negative control can be performed at 4°C to inhibit active transport processes.

4. Washing and Fixation:

  • After incubation, wash the cells with PBS to remove the non-internalized conjugate.

  • Fix the cells with a suitable fixative like 4% paraformaldehyde.

5. Imaging:

  • Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent conjugate using fluorescence or confocal microscopy.

Cytotoxicity Assay

This assay evaluates the cell-killing ability of a folate-drug conjugate, providing a measure of its therapeutic efficacy.

1. Cell Culture:

  • Seed FRα-positive and FRα-negative cancer cells in 96-well plates.

2. Treatment:

  • Treat the cells with serial dilutions of the folate-drug conjugate, the free drug, and a non-targeted control conjugate.

  • Incubate the cells for a period of 48-72 hours.

3. Cell Viability Assessment:

  • Assess cell viability using a colorimetric assay such as the MTT or XTT assay.

  • This involves adding the respective reagent to the wells and measuring the absorbance at a specific wavelength using a microplate reader.

4. Data Analysis:

  • Plot the percentage of cell viability against the drug concentration.

  • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

  • A significantly lower IC50 for the folate-drug conjugate in FRα-positive cells compared to FRα-negative cells or the free drug indicates successful receptor-mediated targeting and cytotoxicity.

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental workflows, the following diagrams have been generated using the DOT language.

Folate Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folic Acid Folic Acid FRα FRα Folic Acid->FRα Binding gp130 gp130 FRα->gp130 Interaction Endosome Endosome FRα->Endosome Endocytosis ERK1/2 ERK1/2 FRα->ERK1/2 Activation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Regulation pERK1/2 pERK1/2 ERK1/2->pERK1/2 pERK1/2->Nucleus Cell Proliferation & Survival

Folate Receptor Signaling Pathway

Competitive Inhibition Assay Workflow Start Start Seed FRα-positive cells Seed FRα-positive cells Start->Seed FRα-positive cells Prepare radiolabeled ligand and competitor dilutions Prepare radiolabeled ligand and competitor dilutions Seed FRα-positive cells->Prepare radiolabeled ligand and competitor dilutions Incubate cells with ligands Incubate cells with ligands Prepare radiolabeled ligand and competitor dilutions->Incubate cells with ligands Wash to remove unbound ligand Wash to remove unbound ligand Incubate cells with ligands->Wash to remove unbound ligand Lyse cells and measure radioactivity Lyse cells and measure radioactivity Wash to remove unbound ligand->Lyse cells and measure radioactivity Analyze data and determine IC50 Analyze data and determine IC50 Lyse cells and measure radioactivity->Analyze data and determine IC50 End End Analyze data and determine IC50->End

Competitive Inhibition Assay Workflow

Comparison of Validation Methods cluster_pros_cons Advantages and Disadvantages Validation of FR Targeting Validation of FR Targeting Competitive Inhibition Assay Competitive Inhibition Assay Validation of FR Targeting->Competitive Inhibition Assay Cellular Uptake Assay Cellular Uptake Assay Validation of FR Targeting->Cellular Uptake Assay Cytotoxicity Assay Cytotoxicity Assay Validation of FR Targeting->Cytotoxicity Assay CIA_Pros Pros: - Direct measure of binding affinity - Quantitative (IC50/Ki) - High throughput potential Competitive Inhibition Assay->CIA_Pros CIA_Cons Cons: - Does not measure internalization or biological effect - Requires radiolabeled ligands Competitive Inhibition Assay->CIA_Cons CUA_Pros Pros: - Measures functional uptake - Visual confirmation of internalization - Can be quantitative Cellular Uptake Assay->CUA_Pros CUA_Cons Cons: - Indirect measure of binding - Can be influenced by downstream cellular processes Cellular Uptake Assay->CUA_Cons CA_Pros Pros: - Measures therapeutic efficacy - Directly assesses biological outcome - Clinically relevant Cytotoxicity Assay->CA_Pros CA_Cons Cons: - Indirect measure of targeting - Can be affected by drug resistance mechanisms Cytotoxicity Assay->CA_Cons

References

A Comparative Guide to the In Vivo Biodistribution and Tumor Accumulation of DSPE-PEG-Folate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of DSPE-PEG-Folate targeted nanoparticles against non-targeted alternatives. The information presented is collated from various preclinical studies to aid in the rational design and evaluation of targeted drug delivery systems.

Data Presentation: Quantitative Biodistribution and Tumor Accumulation

The following tables summarize the in vivo biodistribution of folate-targeted and non-targeted nanoparticles from representative studies. It is important to note that direct head-to-head comparisons with identical nanoparticle formulations and experimental conditions are limited in the published literature. The data presented here is aggregated from different studies and should be interpreted with consideration of the variability in nanoparticle composition, tumor models, and experimental protocols.

Table 1: Comparison of Tumor Accumulation of Folate-Targeted vs. Non-Targeted Nanoparticles

Nanoparticle TypeTargeting LigandTumor ModelTumor Accumulation (%ID/g)Key Findings
Gadolinium NanoparticlesDSPE-PEG-FolateKB (human nasopharyngeal carcinoma)Comparable to non-targetedFolate coating significantly enhanced tumor cell internalization and retention.[1][2]
LiposomesFolate-PEG-DSPEM109 and J6456 carcinomasNot significantly different from non-targetedFolate-targeted liposomes showed faster clearance from circulation due to higher liver uptake.
Polymeric NanoparticlesFolateGastric Carcinoma9.2 ± 0.6Folate-decorated nanoparticles demonstrated significantly higher tumor accumulation.
Polymeric NanoparticlesNone (PEGylated)Gastric Carcinoma3.3 ± 0.6Lower tumor accumulation compared to the targeted counterpart.

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Organ Biodistribution of Folate-Targeted and Non-Targeted Nanoparticles

Nanoparticle TypeTargeting LigandOrganBiodistribution (%ID/g)Time PointTumor Model
Folate-Targeted LiposomesFolate-PEG-DSPELiverHigher than non-targeted24 hM109 Carcinoma
Non-Targeted LiposomesPEG-DSPELiverLower than targeted24 hM109 Carcinoma
Folate-Targeted NanoparticlesFolateLiver~3824 hOvarian Cancer
Non-Targeted NanoparticlesPEGLiver~5324 hOvarian Cancer
Mixed Shell MicellesPEG onlyLiver13.9 - 23.18 h4T1 Breast Cancer
Mixed Shell MicellesPEG onlySpleen8.1 - 44.48 h4T1 Breast Cancer
Mixed Shell MicellesPEG onlyTumor0.7 - 4.08 h4T1 Breast Cancer

Experimental Protocols

The following is a generalized, detailed methodology for a typical in vivo biodistribution study of DSPE-PEG-Folate nanoparticles, based on protocols cited in the literature.

1. Nanoparticle Formulation and Characterization

  • Preparation of DSPE-PEG-Folate Nanoparticles: DSPE-PEG-Folate is typically incorporated into the nanoparticle formulation at a specific molar ratio during the self-assembly process. For liposomes, this involves co-dissolving the lipids (e.g., DSPC, cholesterol), DSPE-PEG, and DSPE-PEG-Folate in an organic solvent, followed by evaporation to form a thin film and subsequent hydration with an aqueous buffer. For polymeric micelles, the block copolymers are dissolved in a common organic solvent and then added to an aqueous solution to induce micellization.

  • Preparation of Non-Targeted DSPE-PEG Nanoparticles: The non-targeted control nanoparticles are prepared using the same procedure and lipid/polymer composition, but omitting the DSPE-PEG-Folate component.

  • Radiolabeling/Fluorescent Labeling: For quantitative biodistribution studies, the nanoparticles are often labeled with a gamma-emitting radionuclide (e.g., Indium-111, Technetium-99m) or a near-infrared fluorescent dye. This is typically achieved by chelating the radionuclide to a lipid-conjugated chelator or by encapsulating the dye within the nanoparticle core.

  • Characterization: The physicochemical properties of the nanoparticles are thoroughly characterized, including:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured by Laser Doppler Velocimetry.

    • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.

    • Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles and quantifying the amount of encapsulated drug using techniques like HPLC.

2. Animal Model

  • Cell Culture and Tumor Implantation: A human cancer cell line known to overexpress the folate receptor (e.g., KB, HeLa, MCF-7, IGROV-1) is cultured under standard conditions.

  • Animal Strain: Athymic nude mice (or other appropriate immunocompromised strains) are typically used.

  • Tumor Xenograft Model: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study.

3. In Vivo Biodistribution Study

  • Administration: The nanoparticle formulations (both targeted and non-targeted) are administered to the tumor-bearing mice, typically via intravenous (i.v.) injection into the tail vein. A predetermined dose (e.g., 10 mg/kg) is used.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the time-course of biodistribution.

  • Organ Harvesting and Measurement:

    • Blood is collected via cardiac puncture.

    • Major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and a sample of muscle and skin are excised, weighed, and rinsed.

    • If radiolabeled nanoparticles are used, the radioactivity in each organ is measured using a gamma counter.

    • If fluorescently labeled nanoparticles are used, the organs are imaged using an in vivo imaging system (IVIS) to quantify the fluorescence intensity.

  • Data Analysis: The amount of radioactivity or fluorescence in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the normalization of data across different animals and organs.

Mandatory Visualization

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP DSPE-PEG-Folate Nanoparticle FR Folate Receptor NP->FR 1. Binding FR_bound Folate Receptor (Bound) Endosome Early Endosome (pH ~6.0-6.5) FR_bound->Endosome 2. Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome 3. Acidification Release Drug Release Late_Endosome->Release 4. Dissociation Recycle Receptor Recycling Late_Endosome->Recycle 5. Recycling Recycle->FR

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Biodistribution_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_invivo In Vivo Study cluster_analysis Data Analysis NP_Formulation Nanoparticle Formulation (Targeted & Non-Targeted) Labeling Radiolabeling or Fluorescent Labeling NP_Formulation->Labeling Characterization Physicochemical Characterization Labeling->Characterization Administration Intravenous Administration of Nanoparticles Characterization->Administration Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Implantation->Administration Organ_Harvest Euthanasia & Organ Harvesting (Tumor, Liver, Spleen, etc.) Administration->Organ_Harvest Measurement Measurement of Radioactivity or Fluorescence Organ_Harvest->Measurement Calculation Calculation of %ID/g Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: In Vivo Biodistribution Study Workflow.

References

A Comparative Analysis of DSPE-PEG-Folate Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of folic acid to liposomal and nanoparticle formulations via a DSPE-PEG linker has emerged as a highly effective strategy for targeted drug delivery to cancer cells overexpressing the folate receptor (FR). This guide provides a comparative analysis of different DSPE-PEG-Folate derivatives, offering a comprehensive overview of their performance based on experimental data. We will delve into the synthesis, characterization, and efficacy of these derivatives, providing detailed experimental protocols and visual representations of key biological and experimental processes.

Performance Comparison of DSPE-PEG-Folate Derivatives

The choice of DSPE-PEG-Folate derivative can significantly impact the physicochemical properties and biological performance of the resulting drug delivery system. Key parameters for comparison include the molecular weight of the polyethylene glycol (PEG) linker, the lipid anchor, and the overall formulation characteristics.

Derivative/FormulationPEG Molecular Weight (Da)Particle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Cellular UptakeIn Vivo Tumor AccumulationReference
Folate-Targeted Liposomes (FTL) 3350 for Folate-PEG-DSPE; 2000 for mPEG-DSPE~100Not specifiedNot specifiedAvidly internalized by FR-expressing tumor cells.Increased plasma clearance compared to NTLs.[1]
Doxorubicin-Loaded Folate-Targeted Nanoparticles Not specified~100Not specified68.82 ± 2.13%Higher cellular uptake in HeLa and HT29 cells compared to non-targeted nanoparticles.Not specified[2]
Methotrexate-Conjugated Nanoparticles with TPGS-Folate 1000 (for TPGS)Increased with %MTXNot significantly affected by folate decorationNot specifiedHigher uptake efficiency with folate decoration.Not specified[3]
Folate-PEG-CHEMS Liposomes Not specified120 ± 20Not specifiedNot specifiedMore efficiently taken up by KB cells compared to non-targeted liposomes.More rapid plasma clearance than non-targeted liposomes.[4]
Folate-Targeted Liposomes (Varying PEG Linker Length) 2000, 5000, 10000~120-130-10 to -30Not specifiedNo significant difference in vitro based on PEG length.Significantly increased with longer PEG linkers (10k > 5k > 2k).[5]
Doxorubicin-Loaded Folate-Targeted Liposomes Not specified~122Not specifiedNot specified45-fold higher uptake than non-targeted liposomes in KB cells.Not specified
5-FU-Loaded Folate-Targeted Liposomes Not specified114Not specified~67%Enhanced cellular uptake in CT26 cells.Significant reduction in tumor growth compared to conventional liposomes.
Folate-Targeted Magnetoliposomes (DFPML) 2000Not specifiedNot specifiedNot specifiedEnhanced cytotoxicity in B16F10 cells compared to non-targeted magnetoliposomes.Not specified

Note: The table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions, cell lines, and animal models used in the respective studies.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature for evaluating DSPE-PEG-Folate derivatives.

Synthesis of DSPE-PEG-Folate Conjugates

The synthesis of DSPE-PEG-Folate is a multi-step process that can be achieved through various methods, with carbodiimide-mediated coupling being a common approach.

A three-step synthesis process is often employed:

  • Synthesis of FA-PEG-NH2: Folic acid is reacted with an equimolar quantity of polyethylene glycol bis-amine (NH2-PEG-NH2) in dimethyl sulfoxide (DMSO) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and pyridine. The reaction is typically stirred overnight.

  • Synthesis of N-succinyl-DSPE: DSPE is reacted with N-hydroxysuccinimide (NHS) in chloroform containing pyridine.

  • Synthesis of FA-PEG-DSPE: The carboxyl group of N-succinyl-DSPE is activated with DCC, followed by the addition of FA-PEG-NH2. The final product is purified and stored.

All reactions involving folic acid should be performed in the dark to prevent degradation.

Liposome Preparation

Folate-targeted liposomes are typically prepared using the thin-film hydration method followed by extrusion.

  • Lipid Film Hydration: A mixture of lipids, including a phosphatidylcholine (e.g., HSPC or DSPC), cholesterol, mPEG-DSPE, and the DSPE-PEG-Folate derivative, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., saline or a buffer containing the drug to be encapsulated) at a temperature above the lipid phase transition temperature.

  • Extrusion: The resulting multilamellar vesicles are then extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles with a uniform size distribution.

Cellular Uptake Assay

Cellular uptake of folate-targeted nanoparticles can be assessed both qualitatively and quantitatively.

  • Cell Culture: Folate receptor-positive cancer cells (e.g., KB, HeLa, MCF-7) and folate receptor-negative control cells are cultured in appropriate media. For some experiments, folate-free RPMI 1640 media is used.

  • Incubation: The cells are incubated with fluorescently labeled folate-targeted liposomes and non-targeted control liposomes for a specific period.

  • Analysis:

    • Fluorescence Microscopy: After incubation, the cells are washed to remove non-internalized liposomes and are visualized under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

    • Flow Cytometry: For quantitative analysis, cells are treated as described above, then detached, and the fluorescence intensity per cell is measured using a flow cytometer. This allows for a direct comparison of the uptake efficiency between different formulations.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of drug-loaded nanoparticles is commonly evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded folate-targeted liposomes, and drug-loaded non-targeted liposomes.

  • Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), the MTT reagent is added to each well.

  • Measurement: Viable cells will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the half-maximal inhibitory concentration (IC50) for each formulation.

In Vivo Biodistribution Studies

Animal models are used to evaluate the biodistribution and tumor-targeting efficacy of the formulations.

  • Animal Model: Tumor-bearing mice are established by subcutaneously or intravenously injecting cancer cells.

  • Administration: Radiolabeled liposomes (e.g., with 3H or 64Cu) are intravenously injected into the mice.

  • Tissue Collection and Analysis: At various time points post-injection, the mice are euthanized, and major organs and the tumor are collected. The amount of radioactivity in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the circulation half-life and the extent of tumor accumulation.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_Folate_Liposome DSPE-PEG-Folate Liposome Folate_Receptor Folate Receptor DSPE_PEG_Folate_Liposome->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Nucleus Nucleus Drug_Release->Nucleus Therapeutic Action

Caption: Folate receptor-mediated endocytosis of a DSPE-PEG-Folate liposome for targeted drug delivery.

Experimental_Workflow cluster_synthesis Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of DSPE-PEG-Folate Liposome_Prep Liposome Preparation (Thin-film Hydration) Synthesis->Liposome_Prep Drug_Loading Drug Loading Liposome_Prep->Drug_Loading Characterization Physicochemical Characterization (Size, Zeta, EE%) Drug_Loading->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Uptake_Assay Cellular Uptake Assay (Microscopy, Flow Cytometry) Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity_Assay Animal_Model Tumor-Bearing Animal Model Uptake_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model Biodistribution Biodistribution Study (%ID/g) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy

Caption: Experimental workflow for the evaluation of DSPE-PEG-Folate based drug delivery systems.

Conclusion

DSPE-PEG-Folate derivatives are pivotal in the development of targeted nanomedicines for cancer therapy. The choice of the specific derivative, particularly the PEG linker length, can have a profound impact on the in vivo performance of the drug delivery system. While in vitro studies provide valuable initial screening, in vivo evaluations are critical to ascertain the true potential of a formulation, as factors like circulation time and tumor penetration become paramount. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to design and evaluate novel and more effective folate-targeted therapies.

References

Assessing the Therapeutic Efficacy of DSPE-PEG-Folate Formulations In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of anticancer agents to tumor cells is a paramount goal in oncology research. Formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and folic acid (Folate) have emerged as a promising strategy to enhance therapeutic efficacy and minimize off-target toxicity. This guide provides a comprehensive comparison of the in vivo performance of DSPE-PEG-Folate formulations against alternative drug delivery systems, supported by experimental data and detailed protocols.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

DSPE-PEG-Folate formulations exploit the overexpression of folate receptors (FRs) on the surface of many cancer cells. The folate moiety acts as a targeting ligand, binding with high affinity to FRs. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the liposomal drug formulation. Once inside the cell, the drug is released, leading to targeted cytotoxicity.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Formulation DSPE-PEG-Folate Liposome FR Folate Receptor Formulation->FR Binding Endosome Endosome FR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidification Nucleus Nucleus Drug_Release->Nucleus Drug Action Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Nucleus->Therapeutic_Effect

Folate Receptor-Mediated Endocytosis Pathway

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical studies, comparing the therapeutic efficacy of DSPE-PEG-Folate formulations with non-targeted controls.

Table 1: Tumor Growth Inhibition

FormulationAnimal ModelTumor TypeDose% Tumor Growth Inhibition (vs. Control)Reference
DSPE-PEG-Folate-Doxorubicin Nude MiceKB Xenograft5 mg/kg75%[1]
Non-Targeted Liposomal DoxorubicinNude MiceKB Xenograft5 mg/kg50%[1]
Free DoxorubicinNude MiceKB Xenograft5 mg/kg25%[1]
DSPE-PEG-Folate-Paclitaxel Balb/c Mice4T1 Breast Cancer10 mg/kg82%[2]
Non-Targeted Liposomal PaclitaxelBalb/c Mice4T1 Breast Cancer10 mg/kg60%[2]
Free Paclitaxel (Taxol)Balb/c Mice4T1 Breast Cancer10 mg/kg45%

Table 2: Biodistribution of Doxorubicin 24h Post-Injection (% Injected Dose/gram Tissue)

FormulationTumorLiverSpleenKidneysHeartReference
DSPE-PEG-Folate-Doxorubicin 12.5 ± 2.1 15.3 ± 3.28.1 ± 1.53.2 ± 0.81.5 ± 0.4
Non-Targeted Liposomal Doxorubicin7.8 ± 1.520.1 ± 4.510.5 ± 2.03.5 ± 0.91.8 ± 0.5
Free Doxorubicin2.1 ± 0.510.2 ± 2.85.3 ± 1.18.9 ± 1.84.2 ± 1.0

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Tumor Growth Inhibition Study

This experiment assesses the ability of the therapeutic formulation to inhibit the growth of solid tumors in an animal model.

Tumor_Growth_Inhibition_Workflow Tumor_Cell_Implantation 1. Tumor Cell Implantation (e.g., subcutaneous injection of cancer cells into mice) Tumor_Growth 2. Tumor Growth Monitoring (Measure tumor volume until it reaches a specific size, e.g., 100-200 mm³) Tumor_Cell_Implantation->Tumor_Growth Animal_Grouping 3. Animal Randomization & Grouping (e.g., Control, Free Drug, Non-Targeted Formulation, Folate-Targeted Formulation) Tumor_Growth->Animal_Grouping Treatment 4. Treatment Administration (e.g., intravenous injection at specified dose and schedule) Animal_Grouping->Treatment Monitoring 5. Monitoring (Measure tumor volume and body weight regularly) Treatment->Monitoring Endpoint 6. Endpoint Determination (e.g., predefined tumor volume, study duration, or signs of toxicity) Monitoring->Endpoint Data_Analysis 7. Data Analysis (Compare tumor growth curves and calculate tumor growth inhibition) Endpoint->Data_Analysis

In Vivo Tumor Growth Inhibition Workflow

Protocol:

  • Animal Model: Typically, immunodeficient mice (e.g., nude or SCID) are used for xenograft models with human cancer cell lines, while syngeneic models use immunocompetent mice.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment groups. Formulations are typically administered intravenously via the tail vein.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

  • Data Analysis: Tumor growth inhibition is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.

Biodistribution Study

This study determines the in vivo distribution and accumulation of the drug formulation in various organs and the tumor.

Protocol:

  • Radiolabeling/Fluorescent Labeling: The liposomal formulation is labeled with a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent dye to enable tracking.

  • Administration: The labeled formulation is administered to tumor-bearing mice, typically via intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) and blood are collected.

  • Quantification:

    • Radiolabeling: The radioactivity in each tissue sample is measured using a scintillation counter.

    • Fluorescent Labeling: Tissues are homogenized, and the fluorescence is measured using a fluorometer. Alternatively, whole-body or ex vivo organ imaging can be performed.

  • Data Analysis: The amount of the formulation in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Toxicity Assessment

This evaluation assesses the potential adverse effects of the therapeutic formulation.

Protocol:

  • Animal Model: Healthy, non-tumor-bearing mice are often used for initial toxicity studies.

  • Dose Escalation: Animals are administered escalating doses of the formulation.

  • Monitoring: Mice are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Hematology and Blood Chemistry: At the end of the study, blood samples are collected for complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

  • Histopathology: Major organs are collected, fixed in formalin, and processed for histological examination to identify any pathological changes.

Conclusion

The presented data and protocols demonstrate that DSPE-PEG-Folate formulations offer a significant advantage over non-targeted liposomes and free drug in terms of in vivo therapeutic efficacy. The folate-targeting moiety enhances drug accumulation in FR-positive tumors, leading to improved tumor growth inhibition. The provided experimental workflows serve as a guide for researchers designing and evaluating their own in vivo studies of targeted nanomedicines. While promising, further research is necessary to optimize these formulations and translate their preclinical success into clinical applications.

References

Quantitative Analysis of DSPE-PEG-Folate in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DSPE-PEG-Folate in biological samples is paramount for pharmacokinetic studies, biodistribution analysis, and overall drug efficacy evaluation. This guide provides a comparative overview of the most common analytical techniques, complete with experimental data and detailed protocols to aid in method selection and implementation.

The unique structure of DSPE-PEG-Folate, a phospholipid-polyethylene glycol conjugate functionalized with folic acid, presents distinct analytical challenges. The molecule comprises three key components: the lipid anchor (DSPE), the hydrophilic polymer spacer (PEG), and the targeting ligand (folate). Consequently, the choice of analytical method often depends on which part of the molecule is being targeted for detection and the required sensitivity and selectivity. The most prevalent methods for quantitative analysis include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and fluorescence-based assays.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and fluorescence-based methods for the quantification of DSPE-PEG-Folate.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fluorescence-Based Assays
Principle Separation based on physicochemical properties (e.g., size, polarity) followed by detection (e.g., UV, ELSD).Separation by HPLC followed by mass-based detection and fragmentation for high specificity.Detection of fluorescent signal from a labeled molecule or its interaction with a binding partner.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.[1][2][3]pmol/L to nmol/L range.[3][4]
Limit of Quantification (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.pmol/L to nmol/L range.
Linearity Good, typically with R² > 0.99.Excellent, typically with R² > 0.99.Good, dependent on assay format.
Precision (%CV) < 15%.< 10-15%.< 15%.
Accuracy (%Recovery) 85-115%.90-110%.80-120%.
Selectivity Moderate; can be affected by co-eluting matrix components.High; specific detection based on mass-to-charge ratio and fragmentation pattern.Variable; can be high with specific probes but susceptible to background fluorescence.
Throughput Moderate.High, with modern autosamplers and fast chromatography.High, especially in microplate formats.
Instrumentation Cost Moderate.High.Low to moderate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating quantitative assays. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the simultaneous quantification of the lipid and PEG components of DSPE-PEG-Folate.

Sample Preparation:

  • To 100 µL of plasma, add 900 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low concentrations of DSPE-PEG-Folate or its metabolites in complex biological matrices.

Sample Preparation:

  • Spike 100 µL of plasma with an internal standard (e.g., DSPE-PEG-Folate with a stable isotope label).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of 50% methanol in water.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for DSPE-PEG-Folate and the internal standard need to be determined. For the folate moiety, a transition of m/z 442.4 → 295.2 could be monitored in positive mode.

Fluorescence Polarization (FP) Assay

This method can be adapted for a high-throughput format to screen for the binding of DSPE-PEG-Folate to its target, the folate receptor, or for quantification in simpler matrices.

Assay Principle: This competitive assay measures the displacement of a fluorescently labeled folate tracer from the folate receptor by DSPE-PEG-Folate in the sample. The change in fluorescence polarization is proportional to the amount of DSPE-PEG-Folate.

Experimental Protocol:

  • Prepare a standard curve of DSPE-PEG-Folate.

  • In a 96-well black plate, add the sample or standard, a fixed concentration of a fluorescent folate tracer (e.g., folate-FITC), and a fixed concentration of purified folate receptor.

  • Incubate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the quantitative analysis and the biological context of DSPE-PEG-Folate, the following diagrams are provided.

Experimental Workflow for LC-MS/MS Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis BiologicalSample Biological Sample (Plasma/Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MassSpec Mass Spectrometry (Detection & Quantification) HPLC->MassSpec DataProcessing Data Processing & Integration MassSpec->DataProcessing Quantification Quantification (Standard Curve) DataProcessing->Quantification

Caption: Workflow for DSPE-PEG-Folate quantification.

Folate Receptor-Mediated Endocytosis and Signaling cluster_cell Cancer Cell DSPE_PEG_Folate DSPE-PEG-Folate FolateReceptor Folate Receptor (FR) DSPE_PEG_Folate->FolateReceptor Binding Endosome Endosome FolateReceptor->Endosome Internalization JAK_STAT JAK-STAT Pathway FolateReceptor->JAK_STAT Signaling ERK ERK1/2 Pathway FolateReceptor->ERK Signaling CellMembrane Cell Membrane DrugRelease Drug Release Endosome->DrugRelease Acidification

Caption: Folate receptor signaling pathway.

Conclusion

The quantitative analysis of DSPE-PEG-Folate in biological samples necessitates a careful consideration of the required sensitivity, selectivity, and throughput of the assay. LC-MS/MS stands out as the gold standard for its superior sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations are expected. HPLC with detectors like ELSD offers a cost-effective alternative for formulations with higher concentrations of the analyte. Fluorescence-based assays, particularly fluorescence polarization, provide a high-throughput platform for binding studies and can be adapted for quantification in less complex matrices. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and develop the most appropriate analytical method for their specific research needs.

References

DSPE-PEG-Folate Targeted Liposomes versus Non-Targeted Liposomes: A Comparative Guide for Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DSPE-PEG-Folate targeted liposomes and non-targeted liposomes in preclinical cancer models. The inclusion of a folate ligand on the surface of liposomes is a widely explored strategy to enhance the delivery of therapeutic agents to cancer cells that overexpress the folate receptor. This guide summarizes key performance data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Performance Comparison: In Vitro and In Vivo Data

The efficacy of folate-targeted liposomes is demonstrated through enhanced cellular uptake, increased cytotoxicity, and altered biodistribution profiles compared to their non-targeted counterparts.

Cellular Uptake and Cytotoxicity

Folate-targeted liposomes consistently show significantly higher uptake and subsequent cytotoxicity in cancer cell lines overexpressing the folate receptor (FR).

Parameter Folate-Targeted Liposomes (FTL) Non-Targeted Liposomes (NTL) Fold Difference (FTL vs. NTL) Cancer Cell Line Encapsulated Drug Reference
Cellular Uptake --45-fold higherKBDoxorubicin[1][2]
Cytotoxicity (IC50) Lower IC50Higher IC5086-fold more cytotoxicKBDoxorubicin[1][2]
Cytotoxicity (IC50) --38-fold more toxicKBDoxorubicin[3]
Cytotoxicity (IC50) --4.4-fold greater cytotoxicityKBDocetaxel
Cellular Uptake --11-fold higher bindingB16F10 Melanoma5-Fluorouracil
Cytotoxicity (IC50) 1.87 mM4.02 mM2.15-fold more cytotoxicB16F10 Melanoma5-Fluorouracil
In Vivo Biodistribution

In vivo studies in tumor-bearing mice reveal nuanced differences in the biodistribution of folate-targeted versus non-targeted liposomes. While overall tumor accumulation may not always be significantly increased, folate targeting can alter the distribution among different tissues and enhance association with tumor cells within the tumor microenvironment.

Tissue/Organ Folate-Targeted Liposomes (FTL) (% Injected Dose/gram)Non-Targeted Liposomes (NTL) (% Injected Dose/gram)Key Observation Animal Model Time Point Reference
Blood (Plasma) LowerHigherFTLs are cleared faster from circulation.M109-FR-bearing BALB/c mice48 h
Liver HigherLowerGreater liver uptake of FTLs.M109-FR-bearing BALB/c mice48 h
Spleen HigherLowerIncreased spleen uptake of FTLs.M109-FR-bearing BALB/c mice48 h
Tumor Not significantly differentNot significantly differentOverall tumor deposition may be similar.M109-FR-bearing BALB/c mice48 h
Tumor Cells (Ascitic Model) Significantly greater associationLower associationFavorable shift towards association with FR-expressing tumor cells.J6456 ascitic tumor model-

Visualizing the Mechanisms and Workflows

Folate Receptor-Mediated Endocytosis

Folate-targeted liposomes are internalized by cancer cells through a process called folate receptor-mediated endocytosis. This targeted uptake mechanism is a key advantage over the passive accumulation of non-targeted liposomes.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FTL Folate-Targeted Liposome (DSPE-PEG-Folate) FR Folate Receptor (FR) FTL->FR Binding Endosome Endosome FR->Endosome Internalization Drug_Release Drug Release (e.g., Doxorubicin) Endosome->Drug_Release Acidification & Drug Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of a targeted liposome.

General Experimental Workflow

A typical preclinical study comparing folate-targeted and non-targeted liposomes involves several key stages, from formulation to in vivo evaluation.

Experimental_Workflow cluster_formulation 1. Formulation cluster_in_vitro 2. In Vitro Evaluation cluster_in_vivo 3. In Vivo Evaluation Formulation Liposome Formulation & Characterization FTL_Prep DSPE-PEG-Folate Liposomes Formulation->FTL_Prep NTL_Prep Non-Targeted Liposomes Formulation->NTL_Prep In_Vitro In Vitro Studies In_Vivo In Vivo Studies In_Vitro->In_Vivo Uptake Cellular Uptake Assay In_Vitro->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Analysis Data Analysis & Comparison In_Vivo->Analysis Biodistribution Biodistribution Study In_Vivo->Biodistribution Efficacy Therapeutic Efficacy Study In_Vivo->Efficacy FTL_Prep->In_Vitro NTL_Prep->In_Vitro

Caption: Workflow for comparing targeted vs. non-targeted liposomes.

Detailed Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)

This protocol describes a common method for preparing both folate-targeted and non-targeted liposomes.

Materials:

  • Lipids (e.g., DSPC or egg PC, Cholesterol, DSPE-PEG2000)

  • DSPE-PEG(MW)-Folate

  • Chloroform or another suitable organic solvent

  • Hydration buffer (e.g., saline, PBS, or a buffer containing the drug to be encapsulated)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (and DSPE-PEG-Folate for targeted liposomes) in chloroform in a round-bottom flask. The molar ratio of the components should be carefully controlled. For non-targeted liposomes, DSPE-PEG-Folate is omitted or replaced with a non-functionalized DSPE-PEG.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: Subject the MLV suspension to multiple extrusions through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification: Remove any unencapsulated drug or free folate by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Folate receptor-positive cancer cell line (e.g., KB, HeLa, B16F10)

  • Cell culture medium (folate-free medium is often used to avoid competition)

  • Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye like calcein or labeled with a lipophilic dye like DiD)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Incubation: Replace the culture medium with fresh medium containing either folate-targeted or non-targeted fluorescent liposomes at a specific concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the liposome-containing medium and wash the cells multiple times with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Cell Suspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer) for flow cytometry analysis.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell. The mean fluorescence intensity is indicative of the amount of liposome uptake.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Folate receptor-positive cancer cell line

  • Cell culture medium

  • Drug-loaded folate-targeted and non-targeted liposomes

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of free drug, drug-loaded folate-targeted liposomes, and drug-loaded non-targeted liposomes. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Biodistribution Study

This protocol outlines the procedure for determining the tissue distribution of radiolabeled or fluorescently labeled liposomes in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous or ascitic tumor models)

  • Labeled liposomes (e.g., with a radioactive isotope like ³H or a near-infrared fluorescent dye like DiR)

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Scintillation counter (for radiolabeled liposomes) or in vivo imaging system (for fluorescently labeled liposomes)

Procedure:

  • Animal Model: Establish the tumor model in mice.

  • Liposome Administration: Intravenously inject the tumor-bearing mice with a defined dose of either labeled folate-targeted or non-targeted liposomes.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice.

  • Blood and Tissue Collection: Collect blood samples and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).

  • Quantification (Radiolabel): Weigh the tissues and measure the radioactivity in each sample using a scintillation counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Quantification (Fluorescence): Image the harvested organs using an in vivo imaging system to determine the fluorescence intensity in each organ.

  • Data Analysis: Compare the biodistribution profiles of the folate-targeted and non-targeted liposomes across the different tissues and at various time points.

References

A Comparative Safety and Toxicity Profile of DSPE-PEG-Folate and its Alternatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective delivery of therapeutic agents to target cells is a cornerstone of modern drug development. Conjugating targeting ligands to nanocarriers, such as liposomes and nanoparticles, is a widely adopted strategy to enhance efficacy and minimize off-target effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is a common component in these formulations, providing a hydrophilic shield that prolongs circulation time. The addition of a targeting moiety at the distal end of the PEG chain facilitates specific binding to receptors overexpressed on diseased cells.

This guide provides a comparative evaluation of the safety and toxicity profile of DSPE-PEG-Folate, a popular targeting conjugate, against two common alternatives: DSPE-PEG-Maleimide and DSPE-PEG-NHS. This objective comparison is supported by a review of available experimental data from in vitro and in vivo studies.

Executive Summary

DSPE-PEG-Folate and its alternatives, DSPE-PEG-Maleimide and DSPE-PEG-NHS, are generally considered to possess a low toxicity profile, making them suitable for targeted drug delivery applications. The constituent parts—DSPE, PEG, and the respective functional groups—are individually well-tolerated at concentrations typically used in nanoparticle formulations. In vitro and in vivo studies on "empty" nanoparticles (i.e., without a therapeutic payload) functionalized with these conjugates demonstrate minimal cytotoxicity and hemolytic activity. However, the reactivity of the maleimide and NHS ester groups warrants careful consideration during formulation and handling to avoid off-target reactions and potential immunogenicity. Folate, being a vitamin, presents a highly biocompatible and non-immunogenic targeting ligand.

In Vitro Toxicity Comparison

The in vitro toxicity of these conjugates is a critical initial assessment of their biocompatibility. Standard assays such as cytotoxicity and hemolysis are employed to evaluate their effects on cell viability and red blood cell integrity.

Cytotoxicity

Cytotoxicity is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assays on various cell lines, including normal (non-cancerous) cell lines to determine non-specific toxicity.

ConjugateCell LineConcentrationCell Viability (%)IC50 ValueCitation
DSPE-PEG-Folate (empty nanoparticles)Human breast adenocarcinoma (MCF-7 and MDA-MB 231)0.43–86.9 µg/mL> 80%Not cytotoxic at tested concentrations[1]
DSPE-PEG-Maleimide (empty liposomes)Human cervical cancer (HeLa), Human breast cancer (HCC1954, MDA-MB-468)up to 100 mg/L (lipid concentration)BiocompatibleNot cytotoxic at tested concentrations[2]
DSPE-PEG-NHS (functionalized nanocomposites)3T3 FibroblastsNot specifiedSignificantly better than non-functionalizedNot applicable[3]

Table 1: Comparative in vitro cytotoxicity of DSPE-PEG-Folate and its alternatives. Data is derived from studies on empty nanoparticles to reflect the toxicity of the conjugate itself.

dot

Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep Prepare 'empty' nanoparticles with: - DSPE-PEG-Folate - DSPE-PEG-Maleimide - DSPE-PEG-NHS treat Incubate cells with varying concentrations of each nanoparticle type prep->treat culture Culture normal human cell lines (e.g., fibroblasts, endothelial cells) culture->treat mtd_assay MTT Assay (Metabolic Activity) treat->mtd_assay ldh_assay LDH Assay (Membrane Integrity) treat->ldh_assay analysis Calculate % Cell Viability Determine IC50 values mtd_assay->analysis ldh_assay->analysis

Figure 1. Workflow for in vitro cytotoxicity testing of functionalized nanoparticles.

Hemolytic Activity

Hemolysis assays are crucial for assessing the blood compatibility of intravenously administered nanocarriers. The ASTM E2524 standard is a widely accepted protocol for this purpose.

ConjugateConcentrationHemolysis (%)ConclusionCitation
Folate-conjugated nanoparticlesup to 64 µg/mL< 3%Good blood compatibility[4]
Folate-conjugated liposomes0.1 – 5 mM (lipid)3 - 6%Blood biocompatible[5]
Glycine NHS ester functionalized nanocompositesNot specified~0.7%Improved blood compatibility

Table 2: Comparative hemolytic activity of DSPE-PEG-Folate and a DSPE-PEG-NHS functionalized system. Direct comparative data for DSPE-PEG-Maleimide was limited.

dot

Experimental Workflow for Hemolysis Assay (ASTM E2524) cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis np_prep Prepare serial dilutions of functionalized nanoparticles incubate Incubate nanoparticles with RBCs (e.g., 1 hour at 37°C) np_prep->incubate blood_prep Obtain fresh human red blood cells (RBCs) blood_prep->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure hemoglobin release in the supernatant (spectrophotometry) centrifuge->measure analysis Calculate % Hemolysis relative to positive (lysed) and negative controls measure->analysis Logical Flow for In Vivo Maximum Tolerated Dose (MTD) Study cluster_groups Animal Grouping cluster_admin Administration cluster_monitoring Monitoring cluster_analysis Endpoint Analysis cluster_mtd MTD Determination grouping Divide animals (e.g., mice) into - Control group (vehicle) - Treatment groups (escalating doses) admin Administer 'empty' nanoparticles intravenously grouping->admin monitor Observe for signs of toxicity: - Body weight changes - Behavioral changes - Mortality admin->monitor analysis Perform hematology, serum biochemistry, and histopathology of major organs monitor->analysis mtd Identify the highest dose that does not cause unacceptable toxicity analysis->mtd

References

Safety Operating Guide

Navigating the Disposal of DSPE-PEG46-Folate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for specific disposal requirements in your area.

General Disposal Principles for PEGylated Lipids

Based on the safety data for related DSPE-PEG compounds, DSPE-PEG46-Folate is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1][2] However, as with any laboratory chemical, it should be handled with care. The primary disposal route is through a licensed professional waste disposal service.[3]

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Unused or waste this compound, whether in solid form or in solution, should be collected in a designated and clearly labeled chemical waste container.

    • Avoid mixing with other incompatible waste streams.

  • In Case of Spills:

    • Ensure adequate ventilation in the spill area.[1]

    • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to clean up the bulk of the spill.

    • Once absorbed, sweep up the material and place it into a suitable, closed container for disposal.

    • Clean the spill area with soap and plenty of water.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Label the waste container clearly with "this compound" and any other required hazard information as per your institution's guidelines.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated chemical waste storage area.

    • Keep it away from incompatible materials, though specific incompatibilities for this compound are not thoroughly investigated, strong oxidizing agents are a general incompatibility for similar compounds.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company.

    • Do not flush this compound down the sewer or drain.

Summary of Disposal and Safety Information for Related DSPE-PEG Compounds

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves.
Spill Containment Absorb with inert material (e.g., vermiculite, dry sand).
Disposal Method Offer to a licensed disposal company. Consult local environmental regulations.
Environmental Precautions Do not allow to enter sewers or surface/ground water.

Disposal Workflow

DSPE_PEG46_Folate_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Labeled Chemical Waste Container ppe->container collect_waste Collect Waste Material container->collect_waste spill Spill Occurs? collect_waste->spill absorb_spill Absorb with Inert Material spill->absorb_spill Yes seal_container Securely Seal Container spill->seal_container No collect_spill Place in Waste Container absorb_spill->collect_spill collect_spill->seal_container store_waste Store in Designated Waste Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound, based on best practices for similar PEGylated lipids, provides a foundation for safe and compliant laboratory operations. Always prioritize your local institutional and regulatory guidelines to ensure the highest standards of safety and environmental protection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.